molecular formula C12H12N2O5 B1348698 (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid CAS No. 634614-25-8

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

Cat. No.: B1348698
CAS No.: 634614-25-8
M. Wt: 264.23 g/mol
InChI Key: AYSUEIZKNBGWGN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid is a valuable enantiopure building block in medicinal chemistry and drug discovery. This compound features a rigid, bicyclic structure that incorporates a carboxylic acid, a protected amine (Cbz), and a hydantoin (2,4-imidazolidinedione) core. The hydantoin moiety is a privileged scaffold in drug design, known for its diverse biological activities and its role as a mimic for peptide bonds. Researchers primarily utilize this chiral synthon in the synthesis of complex molecules, particularly for introducing constrained amino acid analogs or for creating libraries of compounds for screening against various biological targets. Its specific (R) configuration is critical for achieving desired stereochemistry in the final active pharmaceutical ingredients (APIs), especially in the development of protease inhibitors and other enzyme-targeted therapies where the three-dimensional orientation of functional groups is essential for binding affinity and selectivity. The carboxybenzyl (Cbz) protecting group on the imidazolidine nitrogen allows for selective deprotection under mild hydrogenolytic conditions, enabling further synthetic elaboration. This makes the compound a key intermediate in the multi-step synthesis of potential therapeutics, including those targeting cardiovascular and neurological diseases. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4R)-2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSUEIZKNBGWGN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350826
Record name (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634614-25-8
Record name (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid is a chiral heterocyclic compound that has garnered attention in medicinal chemistry and drug development. Its rigidified cyclic structure, derived from (R)-α,β-diaminopropionic acid, makes it a valuable scaffold for the synthesis of peptidomimetics and other biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known by its IUPAC name (4R)-2-oxo-3-(phenylmethoxycarbonyl)imidazolidine-4-carboxylic acid, is a white to off-white solid. While detailed experimental data on its physical properties are not widely published, its fundamental chemical characteristics are well-established.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₅--INVALID-LINK--
Molecular Weight 264.23 g/mol --INVALID-LINK--
CAS Number 634614-25-8--INVALID-LINK--
Appearance White to off-white solidInferred from supplier data
Purity Typically ≥95%--INVALID-LINK--
SMILES O=C(O)[C@H]1CNC(=O)N1C(=O)OCC2=CC=CC=C2--INVALID-LINK--
InChI Key AYSUEIZKNBGWGN-SECBINFHSA-N--INVALID-LINK--

Note: Quantitative data for melting point, solubility, and optical rotation are not consistently reported in publicly available literature and may vary between batches.

Synthesis

Conceptual Synthetic Workflow

The synthesis can be logically broken down into the following key steps:

G cluster_0 Synthetic Pathway A Start: (R)-α,β-Diaminopropionic Acid B Step 1: Selective N-β-Cbz Protection A->B C Intermediate: (R)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoic acid B->C D Step 2: Cyclization with a Phosgene Equivalent C->D E Final Product: this compound D->E

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Based on established methods for the synthesis of similar imidazolidinones from di-amino acids, a plausible experimental protocol is outlined below. Note: This is a hypothetical protocol and would require optimization.

Step 1: Synthesis of (R)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoic acid

  • Dissolve (R)-α,β-diaminopropionic acid hydrochloride in a suitable aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) at 0°C.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH of the solution between 9 and 10.

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter, wash the solid with cold water, and dry under vacuum to yield (R)-2-amino-3-(((benzyloxy)carbonyl)amino)propanoic acid.

Step 2: Synthesis of this compound

  • Suspend the N-β-Cbz protected diaminopropionic acid in an inert solvent (e.g., dioxane or THF).

  • Add a phosgene equivalent, such as triphosgene, to the suspension at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Biological Activity and Applications

The primary interest in this compound stems from its potential use as a key building block in the synthesis of peptide deformylase (PDF) inhibitors.

Peptide Deformylase as a Drug Target

Peptide deformylase is a metalloenzyme that is essential for bacterial protein synthesis. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. As this process is absent in eukaryotes, PDF represents a highly selective target for the development of novel antibacterial agents.

Role in the Synthesis of PDF Inhibitors

The imidazolidinone scaffold of this compound can serve as a constrained peptidomimetic core in the design of PDF inhibitors. The carboxylic acid functionality provides a handle for further chemical modification, allowing for the introduction of various side chains and metal-chelating groups that are crucial for binding to the active site of the PDF enzyme.

G cluster_0 Drug Development Workflow A This compound B Chemical Modification (e.g., side chain attachment) A->B C Library of Imidazolidinone Derivatives B->C D Screening for PDF Inhibition C->D E Lead Compound Identification D->E F Optimization and Preclinical Studies E->F

Caption: Workflow for developing PDF inhibitors from the target compound.

Potential Signaling Pathway Involvement

As an intermediate for antibacterial drug candidates, the ultimate biological effect of compounds derived from this compound would be the disruption of bacterial protein synthesis. This leads to bacteriostasis or bactericidal effects, thereby inhibiting bacterial growth and proliferation.

G cluster_0 Mechanism of Action A PDF Inhibitor (derived from the title compound) B Peptide Deformylase (PDF) Enzyme A->B Binds to C Inhibition of N-terminal Formyl Group Removal A->C Blocks B->C Catalyzes D Accumulation of Formylated Proteins C->D Leads to E Disruption of Protein Maturation and Function D->E F Inhibition of Bacterial Growth E->F

Caption: Proposed mechanism of action for derived PDF inhibitors.

Experimental Protocols for Biological Assays

Assessing the biological activity of compounds derived from this compound would involve enzymatic assays to determine their inhibitory effect on peptide deformylase.

Peptide Deformylase Inhibition Assay (Coupled Enzyme Assay)

This assay measures the activity of PDF by coupling the release of formate to the activity of formate dehydrogenase (FDH), which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the PDF activity.

Materials:

  • Purified recombinant peptide deformylase (PDF)

  • Formate dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • N-formyl-Met-Ala-Ser (fMAS) or other suitable peptide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD⁺, and FDH.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the PDF enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fMAS substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the IC₅₀ values for the test compounds.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of novel antibacterial agents, particularly as a scaffold for peptide deformylase inhibitors. While further research is needed to fully characterize its physical properties and optimize its synthesis, its structural features make it a compound of high interest for medicinal chemists and drug development professionals. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for future research and development efforts centered on this promising molecule.

Physicochemical Properties of Cbz-Protected Imidazolidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolidinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The protection of the imidazolidinone nitrogen atoms is a crucial step in the synthesis of more complex molecules and for modulating their physicochemical and pharmacological properties. The carboxybenzyl (Cbz) protecting group is a widely used moiety in organic synthesis for the protection of amines due to its stability under various conditions and its facile removal. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Cbz-protected imidazolidinones. While specific biological activity data for this class of compounds is limited in the current literature, this guide aims to serve as a foundational resource for researchers in the field.

Introduction

The imidazolidin-2-one scaffold is a core structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including antiviral, antimicrobial, and anticancer activities. The strategic functionalization of the imidazolidinone ring is key to developing novel drug candidates. The use of protecting groups, such as the Cbz group, allows for selective reactions at other positions of the molecule and can influence properties like solubility and crystallinity.[1] This guide focuses on the synthesis and physicochemical characteristics of imidazolidinones where one or both of the nitrogen atoms are protected with a carboxybenzyl group.

Physicochemical Properties

Quantitative physicochemical data for a broad range of Cbz-protected imidazolidinones is not extensively available in the public domain. However, based on the general properties of the Cbz group and the imidazolidinone core, certain characteristics can be inferred. The Cbz group generally increases the lipophilicity of a molecule, which can affect its solubility and permeability. The introduction of the Cbz group also tends to enhance the crystallinity of compounds, which can be advantageous for purification and handling.[1]

Below is a summary of the available data for a representative Cbz-protected imidazolidinone derivative.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Solubility
Benzyl 2-oxoimidazolidine-1-carboxylateNot availableC₁₁H₁₂N₂O₃220.23SolidNot availableSoluble in polar organic solvents
(S)-1-Benzyl-2-oxoimidazolidine-4-carboxylic acid107747-03-5C₁₁H₁₂N₂O₃220.23SolidNot availableData not available
Benzyl (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylate1254700-17-8C₁₃H₁₆N₂O₃248.28SolidNot availableData not available

Note: The lack of extensive data highlights a gap in the current scientific literature.

Synthesis and Characterization

The synthesis of Cbz-protected imidazolidinones typically involves two main strategies: the Cbz protection of a pre-formed imidazolidinone ring or the cyclization of a Cbz-protected precursor.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of Cbz-protected imidazolidinones.

G cluster_0 Route A: Protection of Imidazolidinone cluster_1 Route B: Cyclization of Protected Precursor A1 Imidazolidin-2-one A2 Cbz Protection A1->A2 Benzyl Chloroformate, Base A3 Cbz-Protected Imidazolidinone A2->A3 B1 N-Cbz-1,2-diaminoethane B2 Cyclization B1->B2 Phosgene equivalent (e.g., CDI) B3 Cbz-Protected Imidazolidinone B2->B3

Caption: General synthetic routes to Cbz-protected imidazolidinones.

Experimental Protocols

Protocol 1: Cbz Protection of Imidazolidin-2-one

This protocol describes a general procedure for the N-acylation of an existing imidazolidinone ring.

  • Materials:

    • Imidazolidin-2-one (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • A suitable base (e.g., Triethylamine, Sodium Bicarbonate) (1.2 eq)

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Procedure:

    • Dissolve imidazolidin-2-one in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the base to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyclization of an N-Cbz Protected Diamine

This protocol outlines the formation of the imidazolidinone ring from a Cbz-protected precursor.

  • Materials:

    • N-Cbz-1,2-diaminoethane (1.0 eq)

    • Carbonyldiimidazole (CDI) or Triphosgene (0.4 eq)

    • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Procedure:

    • Dissolve N-Cbz-1,2-diaminoethane in the anhydrous solvent under an inert atmosphere.

    • If using triphosgene, add a non-nucleophilic base (e.g., Proton sponge) to the solution.

    • Slowly add a solution of CDI or triphosgene in the same solvent to the reaction mixture at 0 °C.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by recrystallization or column chromatography.

Characterization Workflow

The following diagram outlines a typical workflow for the characterization of synthesized Cbz-protected imidazolidinones.

G Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purification Column Chromatography or Recrystallization TLC->Purification Pure_Product Pure Cbz-Protected Imidazolidinone Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (HRMS) Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Analysis Pure_Product->MP Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation MP->Structure_Confirmation

Caption: Workflow for the characterization of Cbz-protected imidazolidinones.

Spectroscopic Data

The characterization of Cbz-protected imidazolidinones relies on standard spectroscopic techniques.

  • ¹H NMR: Expect to see characteristic signals for the benzylic protons of the Cbz group (around 5.0-5.3 ppm) and the aromatic protons (around 7.2-7.4 ppm). The protons on the imidazolidinone ring will appear in the aliphatic region, with their chemical shifts and coupling patterns depending on the substitution.

  • ¹³C NMR: The carbonyl carbon of the Cbz group typically appears around 155-157 ppm, while the imidazolidinone carbonyl carbon is found further downfield.

  • IR Spectroscopy: A strong absorption band corresponding to the urethane carbonyl of the Cbz group will be present (around 1700-1720 cm⁻¹), in addition to the carbonyl stretch of the imidazolidinone ring (around 1680-1700 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the Cbz-protected imidazolidinone should be observed.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of information regarding the specific biological activities and associated signaling pathways of Cbz-protected imidazolidinones. While the broader class of imidazolidinone derivatives has been extensively studied and shown to possess a wide array of pharmacological effects, the influence of the Cbz protecting group on these activities has not been systematically investigated.

This represents a promising area for future research. The Cbz group, while often considered a temporary protecting group, can influence the overall lipophilicity, steric profile, and hydrogen bonding capabilities of the parent molecule, which in turn could modulate its interaction with biological targets.

Future studies could involve the synthesis of a library of Cbz-protected imidazolidinones and their screening against various biological targets, such as enzymes and receptors, to elucidate their potential therapeutic applications.

Conclusion

This technical guide has summarized the available information on the physicochemical properties, synthesis, and characterization of Cbz-protected imidazolidinones. While general synthetic and analytical methodologies are well-established, there is a clear need for more comprehensive studies to generate a robust dataset of their physicochemical properties and to explore their potential biological activities. The information presented here serves as a valuable starting point for researchers interested in this particular class of compounds and highlights opportunities for further investigation in the field of medicinal chemistry and drug development.

References

Elucidation of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid is a chiral heterocyclic compound that holds significance as a constrained amino acid analogue and a valuable building block in medicinal chemistry. Its rigidified imidazolidinone core makes it a compelling scaffold for the design of peptidomimetics and other biologically active molecules. This technical guide provides a comprehensive overview of its structure, synthesis, and potential applications, adhering to the highest standards of scientific rigor.

Molecular Structure and Properties

This compound, with the IUPAC name (4R)-3-(benzyloxycarbonyl)-2-oxoimidazolidine-4-carboxylic acid , is characterized by a five-membered imidazolidinone ring. The stereochemistry at the C4 position is of the (R)-configuration. A benzyloxycarbonyl (Cbz or Z) group is attached to the N3 position, serving as a common protecting group in peptide synthesis.

PropertyValueReference
CAS Number 634614-25-8[1][2]
Molecular Formula C₁₂H₁₂N₂O₅[1][2]
Molecular Weight 264.23 g/mol [1][2]
Canonical SMILES C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O[3]
InChI Key AYSUEIZKNBGWGN-SECBINFHSA-N[3]

Synthesis and Characterization

The synthesis of this compound typically originates from L-aspartic acid, which provides the necessary carbon backbone and the (R)-stereocenter upon transformation. The synthetic strategy involves the formation of an orthogonally protected (R)-2,3-diaminopropionic acid derivative, followed by cyclization to form the imidazolidinone ring.

General Synthetic Pathway

A plausible synthetic route, inferred from the synthesis of related protected 2,3-diaminopropionic acid derivatives, is outlined below. This pathway represents a logical sequence of reactions commonly employed in the synthesis of such heterocyclic systems.

Synthetic_Pathway A L-Aspartic Acid B (R)-N-α-Protected-2,3-diaminopropionic acid derivative A->B  Protection & Curtius/Hofmann Rearrangement   C (R)-N-α,N-β-diprotected-2,3-diaminopropionic acid B->C  Orthogonal Protection (e.g., Cbz-Cl)   D This compound C->D  Deprotection & Cyclization (e.g., with a phosgene equivalent)  

Caption: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of an Orthogonally Protected (R)-2,3-Diaminopropionic Acid Derivative

This initial step is crucial and can be achieved from L-aspartic acid through a Curtius or Hofmann rearrangement of a suitably protected aspartic acid derivative to introduce the second amino group. For instance, N-α-Boc-L-aspartic acid can be converted to N-α-Boc-(R)-2,3-diaminopropionic acid. The newly introduced amino group can then be selectively protected with a Cbz group.

Step 2: Cyclization to Form the Imidazolidinone Ring

  • The orthogonally protected (R)-2,3-diaminopropionic acid derivative (e.g., N-α-Boc-N-β-Cbz-(R)-2,3-diaminopropionic acid) is subjected to selective deprotection of the α-amino group (e.g., using trifluoroacetic acid to remove the Boc group).

  • The resulting free α-amino group and the β-Cbz-protected amino group are then cyclized using a carbonylating agent. Phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at controlled temperatures (typically 0 °C to room temperature) would facilitate the formation of the 2-oxo-imidazolidine ring.

  • Following the reaction, standard aqueous work-up and purification by column chromatography or recrystallization would yield the final product.

Spectroscopic Characterization (Predicted)

Although specific experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Spectroscopic Data Predicted Characteristics
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm).- Benzylic protons (CH₂) of the Cbz group (singlet or AB quartet, ~5.1-5.3 ppm).- Protons on the imidazolidinone ring (multiplets, ~3.5-4.5 ppm).- Carboxylic acid proton (broad singlet, variable chemical shift).
¹³C NMR - Carbonyl carbons of the Cbz group and the imidazolidinone ring (~150-175 ppm).- Carboxylic acid carbonyl carbon (>170 ppm).- Aromatic carbons of the benzyl group (~127-136 ppm).- Benzylic carbon of the Cbz group (~67 ppm).- Carbons of the imidazolidinone ring (~40-60 ppm).
IR (Infrared) Spectroscopy - C=O stretching vibrations for the urea and carbamate carbonyls (~1700-1780 cm⁻¹).- C=O stretching of the carboxylic acid (~1700-1725 cm⁻¹).- O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹).- N-H stretching (if any residual starting material) (~3200-3400 cm⁻¹).
Mass Spectrometry (MS) - Expected molecular ion peak [M+H]⁺ at m/z 265.07 or [M+Na]⁺ at m/z 287.05.

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific data on the biological activity of this compound itself. However, the imidazolidin-2-one scaffold is a known pharmacophore present in various biologically active compounds. Derivatives of imidazolidin-2-one have been reported to exhibit a range of activities, including antimicrobial and antiviral properties.

The primary utility of this compound in drug development lies in its role as a constrained dipeptide isostere. The rigid cyclic structure can be used to lock the conformation of a peptide backbone, which can lead to:

  • Increased Receptor Affinity and Selectivity: By pre-organizing the pharmacophoric groups in a bioactive conformation.

  • Enhanced Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases.

  • Improved Pharmacokinetic Properties: The constrained nature can influence properties such as cell permeability and oral bioavailability.

Potential Signaling Pathway Involvement (Hypothetical)

Given that this molecule is a constrained amino acid analogue, it could potentially be incorporated into peptides designed to target specific protein-protein interactions or enzyme active sites. The signaling pathway that such a modified peptide would modulate is entirely dependent on the target protein.

Signaling_Pathway_Hypothetical cluster_0 Drug Development Workflow A (R)-3-Cbz-2-Oxo-imidazolidine- 4-carboxylic acid (Constrained Dipeptide Mimic) B Peptide Synthesis A->B C Bioactive Peptide Analogue B->C D Target Protein (e.g., Enzyme, Receptor) C->D Binding E Modulation of Signaling Pathway D->E F Therapeutic Effect E->F

Caption: Hypothetical workflow illustrating the use of the title compound in drug development.

Conclusion

This compound is a valuable chiral building block for the synthesis of conformationally constrained peptides and peptidomimetics. While direct biological activity data for this specific molecule is scarce, its structural features make it a promising tool for medicinal chemists aiming to enhance the therapeutic properties of peptide-based drugs. Further research into the synthesis of novel bioactive compounds incorporating this scaffold is warranted to fully explore its potential in drug discovery and development. The elucidation of its precise synthetic route and comprehensive characterization will be crucial for its broader application in the scientific community.

References

In-Depth Technical Guide: (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic Acid (CAS 634614-25-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Summary: (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, with CAS number 634614-25-8, is a chiral organic compound primarily utilized as a high-purity intermediate in the synthesis of peptides and heterocyclic molecules. While the broader class of imidazolidinone derivatives has garnered significant interest in medicinal chemistry for a range of biological activities, specific pharmacological data, and detailed experimental protocols for this particular compound are not extensively documented in publicly accessible literature. This guide provides a comprehensive overview of its chemical properties and contextualizes its potential applications based on the activities of structurally related compounds.

Core Chemical Information

(R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, also known as (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid, is a well-defined chemical entity available from various suppliers for research and development purposes.

PropertyValue
CAS Number 634614-25-8
Molecular Formula C₁₂H₁₂N₂O₅
Molecular Weight 264.23 g/mol
IUPAC Name (4R)-2-oxo-3-(phenylmethoxycarbonyl)imidazolidine-4-carboxylic acid
Synonyms This compound, (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylicacid
Appearance Typically a solid
Purity Commercially available in high purity (e.g., ≥95%)

Synthesis and Chemical Profile

This compound is a chiral building block, meaning it has a specific three-dimensional arrangement that is often crucial for biological activity. The "(R)" designation in its name refers to the stereochemistry at the chiral center. It is used in asymmetric synthesis to introduce this specific chirality into larger, more complex molecules. The benzyloxycarbonyl (Cbz) group is a common protecting group for amines in peptide synthesis, which can be removed under specific conditions.

While detailed, step-by-step synthesis protocols for this specific compound are proprietary to chemical manufacturers, the general synthesis of chiral imidazolidinones is well-established in organic chemistry literature. These methods often involve the cyclization of protected amino acids or their derivatives.

Potential Biological and Pharmacological Significance (Contextual)

Imidazolidine derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory and Analgesic Effects: Certain substituted imidazolidines have shown promise as anti-inflammatory and pain-relieving agents.

  • Anticancer Activity: The imidazolidine nucleus can interact with DNA, and some derivatives have been investigated for their potential to control cell cycle progression, making them candidates for cancer therapy.[1]

  • Antimicrobial Properties: Various compounds containing the imidazolidine ring have been explored for their activity against bacteria and other microbes.

It is plausible that (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid could be used as a starting material or intermediate in the synthesis of novel drug candidates targeting these or other therapeutic areas.

Experimental Protocols and Data

As of the latest available information, there are no published, detailed experimental protocols or quantitative biological data (e.g., IC₅₀, Kᵢ values) specifically for CAS 634614-25-8. Researchers utilizing this compound would be at the forefront of investigating its potential biological effects.

Future Research Directions

The lack of public data on the biological activity of (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid presents an opportunity for novel research. A logical experimental workflow to characterize this compound would be:

Caption: A potential workflow for the biological investigation of CAS 634614-25-8.

This workflow would begin with the procurement and rigorous analytical characterization of the compound. Subsequently, it would be subjected to a battery of biological assays to identify any potential "hits." Positive results would then trigger medicinal chemistry efforts to synthesize analogs and establish a structure-activity relationship (SAR), ultimately leading to preclinical evaluation of optimized compounds.

Conclusion

(R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid (CAS 634614-25-8) is a chiral synthetic building block with potential for use in drug discovery, owing to the established biological relevance of the imidazolidinone scaffold. While direct biological data for this specific compound is currently lacking in the public domain, its chemical properties make it a valuable tool for synthetic and medicinal chemists. Future research is needed to elucidate any intrinsic biological activity and to explore its utility in the development of novel therapeutic agents.

References

Technical Guide for the Analysis of a Novel Compound with Molecular Formula C12H12N2O5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The molecular formula C12H12N2O5 suggests a compound with a significant degree of unsaturation and heteroatom content, indicating the potential for diverse chemical structures and biological activities. The high oxygen-to-carbon ratio and the presence of nitrogen are features often found in biologically active molecules, including many pharmaceuticals and natural products. The presence of two nitrogen atoms and five oxygen atoms could imply functional groups such as nitro groups, amides, esters, ethers, and carboxylic acids within a variety of carbocyclic or heterocyclic frameworks.

This guide provides a comprehensive framework for the structural elucidation, characterization, and preliminary biological evaluation of a novel compound with the molecular formula C12H12N2O5. It outlines a systematic approach employing modern analytical techniques and proposes potential avenues for investigating its biological significance, particularly drawing parallels with known nitroaromatic compounds which can exhibit a range of bioactivities.

Postulated Isomeric Structures

Given the molecular formula C12H12N2O5, several isomeric structures are plausible. The high degree of unsaturation (seven degrees) suggests the presence of aromatic rings and/or multiple double and triple bonds or additional rings. Some representative postulated structures include derivatives of dinitrophenol and heterocyclic systems.

  • Structure A: 4,6-dinitro-2-(p-tolyl)phenol: A derivative of dinitrophenol, which is known for its biological activities.

  • Structure B: 1-methoxy-2,4-dinitro-5-phenylbenzene: An ether-linked dinitroaromatic compound.

  • Structure C: N-(4-hydroxy-3-nitrophenyl)-4-nitrobenzamide: An amide-containing dinitrophenyl derivative.

  • Structure D: 5-nitro-2-(4-nitrophenoxy)anisole: A diaryl ether with two nitro groups.

Analytical Characterization Workflow

A systematic workflow is crucial for the unambiguous identification and characterization of a novel compound. The following workflow outlines the key steps from sample receipt to structure confirmation.

Analytical_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_confirmation Structure Confirmation start Sample with Molecular Formula C12H12N2O5 elemental Elemental Analysis start->elemental Confirms C, H, N content purity Purity Assessment (HPLC, LC-MS) start->purity Determines sample purity ms High-Resolution Mass Spectrometry (HRMS) purity->ms Provides accurate mass ir Infrared (IR) Spectroscopy purity->ir Identifies functional groups nmr Multinuclear NMR Spectroscopy (1H, 13C, DEPT) purity->nmr Provides connectivity information data_integration Data Integration and Structure Postulation ms->data_integration ir->data_integration two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr Resolves complex spectra two_d_nmr->data_integration confirmation Structure Confirmation data_integration->confirmation Comparison with predicted data final_report Final Report confirmation->final_report

Caption: Analytical workflow for the structural elucidation of C12H12N2O5.

Spectroscopic Data Analysis

Spectroscopic analysis is the cornerstone of chemical characterization. The following tables summarize the expected data for the postulated isomers.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.[1][2]

ParameterExpected Value
Molecular Formula C12H12N2O5
Monoisotopic Mass 264.0746 g/mol
Nominal Mass 264 g/mol
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[3][4]

Functional GroupExpected Wavenumber (cm⁻¹)Postulated Structure(s)
O-H Stretch (phenol)3200-3600 (broad)A, C
C-H Stretch (aromatic)3000-3100A, B, C, D
C-H Stretch (aliphatic)2850-3000A, B, D
N-H Stretch (amide)3300-3500C
C=O Stretch (amide)1630-1695C
C=C Stretch (aromatic)1450-1600A, B, C, D
N-O Stretch (nitro)1500-1570 (asymmetric), 1300-1370 (symmetric)A, B, C, D
C-O Stretch (ether)1000-1300B, D
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5][6][7]

Postulated StructureExpected ¹H NMR Signals (ppm, multiplicity)Expected ¹³C NMR Signals (ppm)
A Aromatic protons (multiple signals, 7.0-9.0), Methyl protons (singlet, ~2.4), Phenolic proton (broad singlet)Aromatic carbons (110-160), Methyl carbon (~20)
B Aromatic protons (multiple signals, 7.0-9.0), Methoxy protons (singlet, ~3.9)Aromatic carbons (110-160), Methoxy carbon (~56)
C Aromatic protons (multiple signals, 7.0-9.0), Amide proton (broad singlet), Phenolic proton (broad singlet)Aromatic carbons (110-160), Carbonyl carbon (~165)
D Aromatic protons (multiple signals, 7.0-9.0), Methoxy protons (singlet, ~3.9)Aromatic carbons (110-160), Methoxy carbon (~56)

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or TOF analyzer.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Method: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Use a suitable ionization technique, such as electrospray ionization (ESI) in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and use software to confirm the elemental composition.[8][9]

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • Method: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Method: Acquire ¹H, ¹³C, and DEPT spectra. If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.

  • Data Analysis: Analyze chemical shifts, coupling constants, and integration to determine the structure of the molecule.[12][13]

Potential Biological Activities and Mechanisms of Action

Nitroaromatic compounds are known to possess a wide range of biological activities, often related to their ability to undergo enzymatic reduction.[14][15] The presence of nitro groups in the postulated structures for C12H12N2O5 suggests potential for similar bioactivities.

  • Antimicrobial Activity: Many nitroaromatic compounds are used as antibiotics and antiparasitic agents. Their mechanism often involves the reduction of the nitro group to cytotoxic nitroso and hydroxylamine intermediates.[16]

  • Anticancer Activity: Some nitroaromatic compounds act as bioreductive prodrugs, which are selectively activated in the hypoxic environment of tumors.

  • Signaling Molecules: Certain nitroaromatic compounds can act as signaling molecules in various biological systems.[17]

A potential mechanism of action for a nitroaromatic compound involves the generation of reactive oxygen species (ROS) following enzymatic reduction, leading to cellular stress and apoptosis.

Signaling_Pathway cluster_entry Cellular Entry and Activation cluster_stress Oxidative Stress cluster_apoptosis Apoptotic Cascade compound C12H12N2O5 (Ar-NO2) cell_membrane Cell Membrane compound->cell_membrane Passive Diffusion nitroreductase Nitroreductase cell_membrane->nitroreductase Intracellular radical Nitro Radical Anion (Ar-NO2•⁻) nitroreductase->radical One-electron reduction ros Reactive Oxygen Species (ROS) radical->ros Reaction with O2 oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage mitochondria Mitochondrial Dysfunction oxidative_stress->mitochondria caspase Caspase Activation dna_damage->caspase mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling pathway for C12H12N2O5-induced apoptosis.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa).

  • Materials: 96-well plates, cancer cell line, cell culture medium, C12H12N2O5, MTT reagent, DMSO, plate reader.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound for 24-48 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[18]

In Vitro Antimicrobial Assay (Broth Microdilution)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a bacterial strain (e.g., E. coli).

  • Materials: 96-well plates, bacterial culture, Mueller-Hinton broth, C12H12N2O5, positive control antibiotic.

  • Protocol:

    • Prepare a serial dilution of the compound in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

  • Data Analysis: The MIC value provides a quantitative measure of the compound's antimicrobial potency.[19]

Hypothetical Synthetic Pathway

A plausible synthetic route to one of the postulated isomers, 4,6-dinitro-2-(p-tolyl)phenol (Structure A), could involve the nitration of a commercially available precursor.

Synthetic_Pathway start 2-(p-tolyl)phenol product 4,6-dinitro-2-(p-tolyl)phenol (C12H12N2O5) start->product Nitration reagents HNO3 / H2SO4 reagents->product

Caption: Hypothetical synthesis of a C12H12N2O5 isomer via nitration.

Conclusion

The analysis of a novel compound with the molecular formula C12H12N2O5 presents an exciting opportunity for the discovery of new chemical entities with potential therapeutic applications. A systematic approach combining high-resolution analytical techniques for structural elucidation with a well-defined strategy for biological evaluation is paramount. The presence of nitroaromatic moieties in plausible isomers suggests a rich area for investigation into its antimicrobial and anticancer properties. The methodologies and workflows detailed in this guide provide a robust framework for researchers to thoroughly characterize such a compound and unlock its scientific and medicinal potential.

References

In-depth Technical Guide: (R)-3-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, a chiral heterocyclic compound, serves as a valuable building block in synthetic organic chemistry. Its rigidified cyclic structure, derived from (R)-aspartic acid, makes it a significant precursor in the stereoselective synthesis of complex molecules, including peptide mimetics and pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential applications in drug discovery and development, based on available scientific literature.

Chemical and Physical Properties

(R)-3-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, also known as (4R)-3-(benzyloxycarbonyl)-2-oxo-imidazolidine-4-carboxylic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name (4R)-3-[(benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid--INVALID-LINK--
Molecular Formula C₁₂H₁₂N₂O₅--INVALID-LINK--
Molecular Weight 264.24 g/mol --INVALID-LINK--
CAS Number 634614-25-8--INVALID-LINK--
Appearance SolidGeneral Chemical Supplier Information
Chirality (R)-enantiomerInherent to IUPAC name

Synthesis

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from (R)-aspartic acid.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Intramolecular Cyclization R_Aspartic_Acid (R)-Aspartic Acid N_Cbz_R_Aspartic_Acid N-Cbz-(R)-Aspartic Acid R_Aspartic_Acid->N_Cbz_R_Aspartic_Acid Schotten-Baumann conditions Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->N_Cbz_R_Aspartic_Acid Base Base (e.g., NaHCO₃) Base->N_Cbz_R_Aspartic_Acid Target_Molecule (R)-3-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid N_Cbz_R_Aspartic_Acid->Target_Molecule Cyclization Dehydrating_Agent Dehydrating Agent (e.g., DCC, Ac₂O) Dehydrating_Agent->Target_Molecule G Start (R)-3-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid Deprotection Selective Deprotection Start->Deprotection Removal of Cbz group Coupling Peptide Coupling / Derivatization Deprotection->Coupling Reaction at N or COOH Final_Product Biologically Active Molecule / Peptide Mimetic Coupling->Final_Product

The Ascendancy of Chiral 2-Imidazolidinones: A Technical Guide to Their Discovery, History, and Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemical control in chemical synthesis has been a central theme in organic chemistry for over a century. Among the myriad of tools developed to achieve this, chiral auxiliaries and organocatalysts have emerged as powerful and versatile platforms. This in-depth technical guide explores the discovery, history, and application of a pivotal class of these molecules: chiral 2-imidazolidinones. From their early beginnings as simple cyclic ureas to their sophisticated evolution as highly effective chiral auxiliaries and the cornerstone of Nobel Prize-winning organocatalytic methodologies, this document provides a comprehensive overview for researchers, scientists, and drug development professionals.

A Historical Trajectory: From Obscurity to Acclaim

The journey of 2-imidazolidinones began modestly. The first reported synthesis of the parent achiral 2-imidazolidinone dates back to 1949, where it was prepared from urea and ethylenediamine. For decades, these compounds remained relatively obscure. However, the burgeoning field of asymmetric synthesis in the latter half of the 20th century set the stage for their renaissance.

A significant turning point came with the pioneering work of David W. C. MacMillan, who, in 2000, introduced a chiral imidazolidinone derivative as a novel organocatalyst. This research, which earned him a share of the 2021 Nobel Prize in Chemistry, demonstrated that these small organic molecules could effectively catalyze a range of asymmetric transformations with high enantioselectivity, most notably the Diels-Alder reaction. This discovery of "iminium ion catalysis" opened a new frontier in organocatalysis, providing a powerful, metal-free alternative to traditional methods.

Key Milestones in the Development of Chiral 2-Imidazolidinones:

YearMilestoneKey Researcher(s)Significance
1949First synthesis of 2-imidazolidinone.CloseLaid the fundamental groundwork for the synthesis of the imidazolidinone scaffold.
2000Introduction of chiral imidazolidinones as organocatalysts for the enantioselective Diels-Alder reaction.David W. C. MacMillanEstablished the principle of iminium ion catalysis and launched a new era in asymmetric organocatalysis.[1]
2001-PresentDevelopment of second-generation MacMillan catalysts and expansion of their application to a wide range of asymmetric reactions.David W. C. MacMillan and othersImproved catalyst efficacy and broadened the scope of organocatalysis to include Friedel-Crafts alkylations, Michael additions, and more.[2]
OngoingUse of chiral 2-imidazolidinones as chiral auxiliaries in diastereoselective reactions.Various research groupsProvided a robust and predictable method for controlling stereochemistry in reactions such as alkylations and aldol additions.

Core Applications in Asymmetric Synthesis

Chiral 2-imidazolidinones have demonstrated their utility in two primary modes of asymmetric synthesis: as chiral auxiliaries and as organocatalysts.

Chiral 2-Imidazolidinones as Chiral Auxiliaries

In this approach, a chiral 2-imidazolidinone is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in excess. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product. This method is particularly valued for its reliability and the often high diastereoselectivities achieved.

Key Asymmetric Reactions Utilizing Chiral 2-Imidazolidinone Auxiliaries:

  • Diastereoselective Alkylation: The enolates derived from N-acylated chiral 2-imidazolidinones undergo highly diastereoselective alkylation reactions. The steric bulk of the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile.

  • Diastereoselective Aldol Reactions: Chiral 2-imidazolidinone auxiliaries provide excellent stereocontrol in aldol reactions, leading to the formation of syn or anti aldol products with high diastereoselectivity.

  • Diastereoselective Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems bearing a chiral 2-imidazolidinone auxiliary proceeds with high diastereoselectivity.

Chiral 2-Imidazolidinones as Organocatalysts (MacMillan Catalysts)

The groundbreaking work of MacMillan demonstrated that chiral 2-imidazolidinones can act as true catalysts, participating in the reaction cycle to generate a chiral product without being consumed. The primary mechanism of action is through the formation of a transient, chiral iminium ion from an α,β-unsaturated aldehyde or ketone. This iminium ion is more reactive towards nucleophilic attack than the starting carbonyl compound and its chiral environment dictates the stereochemical outcome of the reaction.

Key Asymmetric Reactions Catalyzed by Chiral 2-Imidazolidinones:

  • Enantioselective Diels-Alder Reaction: This was the first reaction demonstrated by MacMillan to be effectively catalyzed by a chiral imidazolidinone, achieving high yields and enantioselectivities.[1]

  • Enantioselective Friedel-Crafts Alkylation: These catalysts have been successfully employed in the enantioselective alkylation of aromatic and heteroaromatic compounds.

  • Enantioselective Michael Addition: The conjugate addition of various nucleophiles to α,β-unsaturated aldehydes and ketones is efficiently catalyzed by chiral imidazolidinones.

  • Enantioselective 1,3-Dipolar Cycloadditions: These catalysts have also found application in the construction of chiral five-membered heterocyclic rings.

Quantitative Data Summary

The following tables summarize the performance of chiral 2-imidazolidinones in various asymmetric reactions, providing a snapshot of their efficacy.

Table 1: Diastereoselective Alkylation using Chiral 2-Imidazolidinone Auxiliaries

EntryElectrophileBaseSolventYield (%)Diastereomeric Ratio (d.r.)Reference
1Benzyl bromideNaHMDSTHF85>99:1[3]
2Methyl iodideNaHMDSTHF78>99:1[3]
3Allyl bromideNaHMDSTHF82>99:1[3]
4Ethyl iodideNaHMDSTHF80>99:1[3]

Table 2: Enantioselective Diels-Alder Reaction Catalyzed by MacMillan's First-Generation Catalyst

EntryDieneDienophileYield (%)endo:exoee (%) (endo)ee (%) (exo)Reference
1CyclopentadieneCinnamaldehyde991:1.39393[4]
2CyclopentadieneAcrolein825.5:18986[1]
3CyclohexadieneCrotonaldehyde8214:1-94[1]
41,3-DiphenylisobenzofuranMethacrolein751:35-96[1]

Detailed Experimental Protocols

Synthesis of a First-Generation MacMillan Catalyst: (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride

This protocol describes the synthesis of a commonly used first-generation MacMillan catalyst from L-phenylalanine.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Acetone

  • Ammonia (7N solution in methanol)

  • p-Toluenesulfonic acid monohydrate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

Procedure:

  • Amide Formation: To a solution of L-phenylalanine methyl ester hydrochloride in methanol, add a 7N solution of ammonia in methanol. Stir the reaction mixture at room temperature for 48 hours. Remove the solvent under reduced pressure to obtain the crude amide.

  • Imidazolidinone Formation: Dissolve the crude amide in acetone and add a catalytic amount of p-toluenesulfonic acid monohydrate. Reflux the mixture overnight.

  • Salt Formation and Purification: Cool the reaction mixture and add a solution of hydrochloric acid in ethanol. The hydrochloride salt of the imidazolidinone will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure catalyst.

General Procedure for Diastereoselective Alkylation using a Chiral 2-Imidazolidinone Auxiliary

This protocol outlines a general procedure for the alkylation of an N-acylated chiral 2-imidazolidinone.

Materials:

  • N-Acylated chiral 2-imidazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M solution in THF)

  • Alkyl halide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane

  • Methanol

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve the N-acylated chiral 2-imidazolidinone (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for the appropriate time (typically 2-4 hours, monitored by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Visualizations

The stereochemical outcome of reactions employing chiral 2-imidazolidinones is governed by the formation of well-defined transition states that favor one pathway over others.

Iminium Ion Catalysis in the Diels-Alder Reaction

In the MacMillan-catalyzed Diels-Alder reaction, the chiral imidazolidinone reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. The bulky substituent on the imidazolidinone ring effectively blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face.

Diels_Alder_Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective Cycloaddition cluster_2 Catalyst Regeneration Catalyst Chiral Imidazolidinone Iminium_Ion Chiral Iminium Ion Catalyst->Iminium_Ion + Aldehyde - H2O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium_Ion Transition_State Favored Transition State Iminium_Ion->Transition_State Diene Diene Diene->Transition_State Product_Iminium Product Iminium Ion Transition_State->Product_Iminium Final_Product Enantioenriched Product Product_Iminium->Final_Product + H2O - Catalyst

Caption: Mechanism of the MacMillan Organocatalyzed Diels-Alder Reaction.

Diastereoselective Alkylation via a Chelated Enolate

In diastereoselective alkylations using chiral 2-imidazolidinone auxiliaries, the formation of a rigid, chelated enolate is key. The metal cation (e.g., from the base) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a conformationally restricted intermediate. The bulky substituent on the auxiliary then directs the incoming electrophile to the opposite face.

Alkylation_Mechanism Start N-Acyl Chiral Imidazolidinone Enolate Chelated (Z)-Enolate Start->Enolate + Base Base Base (e.g., NaHMDS) Base->Enolate Transition_State Sterically Directed Transition State Enolate->Transition_State Electrophile Electrophile (R-X) Electrophile->Transition_State Product Alkylated Product (High d.r.) Transition_State->Product Cleavage Auxiliary Cleavage Product->Cleavage Final_Product Enantioenriched Carboxylic Acid Cleavage->Final_Product

Caption: Workflow for Diastereoselective Alkylation.

Applications in Drug Development

The high stereoselectivity and operational simplicity associated with chiral 2-imidazolidinone chemistry have made it an attractive strategy in the synthesis of complex, biologically active molecules, including pharmaceuticals. The ability to reliably set stereocenters is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

While specific, large-scale industrial applications are often proprietary, the literature contains numerous examples of the use of this methodology in the synthesis of natural products and key intermediates for drug discovery programs. The development of solid-supported and recoverable versions of both the chiral auxiliaries and the organocatalysts further enhances their appeal for process chemistry and large-scale synthesis.

Conclusion

Chiral 2-imidazolidinones have undergone a remarkable transformation from simple laboratory curiosities to indispensable tools in the field of asymmetric synthesis. Their dual utility as both reliable chiral auxiliaries and highly effective organocatalysts has solidified their place in the modern synthetic chemist's toolbox. The foundational discoveries and subsequent developments in this area continue to inspire new research and provide elegant solutions to the enduring challenge of stereochemical control, with significant implications for the future of drug discovery and development.

References

The Unseen Potential: A Technical Guide to the Biological Significance of Imidazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidinone core, a five-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of imidazolidinone derivatives, focusing on their anticancer, antiviral, antimicrobial, and immunomodulatory properties. We delve into the molecular mechanisms underpinning these activities, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

A Spectrum of Therapeutic Applications

Imidazolidinone derivatives have been extensively investigated and have shown promise in a variety of therapeutic areas. Their biological significance stems from their ability to interact with a wide range of biological targets, leading to the modulation of critical cellular processes.

Anticancer Activity: A significant body of research highlights the potential of imidazolidinone derivatives as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the cervix, colon, and glioblastoma.[1] One of the key mechanisms of their anticancer action is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] Specifically, certain 4-imidazolidinone derivatives have been found to trigger apoptosis through a reactive oxygen species (ROS)-dependent pathway in colorectal cancer cells.[1] This involves the generation of ROS, which in turn activates the c-Jun N-terminal kinase (JNK) pathway, leading to mitochondrial-mediated apoptosis.[1] Furthermore, imidazolidinone derivatives have been shown to regulate cell cycle progression and interact directly with DNA, thereby controlling the replication process in cancer cells.[2]

Antiviral Activity: The imidazolidinone scaffold is a cornerstone in the development of antiviral drugs. Derivatives have demonstrated potent activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus 71 (EV71).[3] In the context of HIV, imidazolidinone derivatives act as non-peptidic protease inhibitors, targeting the HIV aspartic protease, a crucial enzyme for viral maturation.[3] They also function as CCR5 co-receptor antagonists, preventing the virus from entering host cells.[3] Against HCV and dengue virus, these compounds inhibit the NS3 serine protease and the NS2B-NS3 protease, respectively, both of which are essential for viral replication.[3] For EV71, pyridyl-imidazolidinones specifically target the viral capsid protein VP1, thereby inhibiting viral adsorption and uncoating.[3]

Antimicrobial and Antifungal Activity: Several imidazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown significant activity against various bacterial and fungal strains, with some exhibiting efficacy comparable to standard antimicrobial agents.[4][5] The core imidazolidinone moiety is believed to be a key contributor to their antimicrobial effects.[4]

Immunomodulatory Activity: Imidazolidinone derivatives have also been explored for their potential to modulate the immune system. Certain derivatives of imidazolidine-2,4-dione have been designed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key negative regulator of T-cell receptor (TCR) signaling.[6] By inhibiting LYP, these compounds can enhance T-cell activation, suggesting their potential as therapeutic agents for autoimmune diseases.[6]

Quantitative Bioactivity Data

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for representative imidazolidinone derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Imidazolidinone Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Compound 9rHCT116 (Colorectal)MTT9.44[7]
Compound 9rSW620 (Colorectal)MTT10.95[7]
Imidazopyridine-thiazolidinone 6hMCF-7 (Breast)MTT-[8]
Imidazopyridine-thiazolidinone 5hA549 (Lung)MTT-[8]
Imidazopyridine-thiazolidinone 6fDU145 (Prostate)MTT-[8]

Table 2: Antiviral Activity of Imidazolidinone Derivatives

Compound ClassVirusTargetEC50 (µM)Reference
Pyridyl-imidazolidinonesEnterovirus 71 (EV71)VP1 Capsid Protein-[3]
Imidazolidinone DerivativesHIVAspartic Protease, CCR5-[3]
Imidazolidinone DerivativesHepatitis C Virus (HCV)NS3 Serine Protease-[3]
Imidazolidinone DerivativesDengue VirusNS2B-NS3 Protease-[3]

Table 3: Antimicrobial and Antifungal Activity of Imidazolidinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c)Various bacteria and fungi-[4][5]
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f)Various bacteria and fungi-[4][5]

Key Signaling Pathways and Mechanisms of Action

The biological effects of imidazolidinone derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

ROS_Apoptosis_Pathway Imidazolidinone Imidazolidinone Derivative (e.g., 9r) ROS Increased ROS Production Imidazolidinone->ROS JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Mitochondria Mitochondrial Dysfunction JNK_Pathway->Mitochondria Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

ROS-dependent apoptosis pathway induced by an imidazolidinone derivative.

TCR_Signaling_Inhibition TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Signaling_Cascade Downstream Signaling ZAP70->Signaling_Cascade T_Cell_Activation T-Cell Activation Signaling_Cascade->T_Cell_Activation LYP LYP (Phosphatase) LYP->Lck Dephosphorylation LYP->ZAP70 Dephosphorylation Imidazolidinone_Inhibitor Imidazolidinone LYP Inhibitor Imidazolidinone_Inhibitor->LYP Inhibition

Inhibition of T-Cell Receptor signaling by an imidazolidinone-based LYP inhibitor.

HIV_Protease_Inhibition HIV_Polyprotein HIV Gag-Pol Polyprotein HIV_Protease HIV Protease HIV_Polyprotein->HIV_Protease Substrate Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Imidazolidinone_PI Imidazolidinone Protease Inhibitor Imidazolidinone_PI->HIV_Protease Inhibition

Mechanism of action of an imidazolidinone-based HIV protease inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazolidinone derivatives.

Synthesis of 4-Imidazolidinone Derivatives with Anticancer Activity

A general protocol for the synthesis of 4-imidazolidinone derivatives is as follows:

  • Step 1: Synthesis of Schiff Base: An equimolar mixture of an appropriate aromatic aldehyde and a primary amine is refluxed in a suitable solvent (e.g., ethanol) for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed, and dried.

  • Step 2: Cyclization Reaction: The synthesized Schiff base is then reacted with an α-amino acid ester hydrochloride and a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for 24-48 hours.

  • Step 3: Work-up and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4-imidazolidinone derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a general workflow for the synthesis of these compounds.

Synthesis_Workflow Start Aromatic Aldehyde + Primary Amine Reflux Reflux in Ethanol Start->Reflux Schiff_Base Schiff Base Formation Reflux->Schiff_Base Cyclization Cyclization Reaction Schiff_Base->Cyclization Cyclization_Reactants α-Amino Acid Ester HCl + Base in DCM Cyclization_Reactants->Cyclization Purification Column Chromatography Cyclization->Purification Final_Product 4-Imidazolidinone Derivative Purification->Final_Product

General workflow for the synthesis of 4-imidazolidinone derivatives.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazolidinone derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells treated with the imidazolidinone derivative are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

Imidazolidinone derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antiviral, antimicrobial, and immunomodulatory agents warrants further investigation and development. The ability to readily modify the core imidazolidinone structure allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Future research should focus on optimizing the potency and selectivity of these derivatives for specific biological targets, as well as conducting preclinical and clinical studies to translate their therapeutic potential into novel treatments for a range of human diseases. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate and inspire further research in this exciting field of drug discovery.

References

The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core of N-Cbz protected amino acids.

A cornerstone in the art of peptide synthesis, the benzyloxycarbonyl (or carbobenzyloxy, Cbz) protecting group has played a pivotal role in the advancement of peptide chemistry and drug development for nearly a century.[1] This technical guide provides a comprehensive overview of the discovery, history, and application of N-Cbz protected amino acids, offering researchers, scientists, and drug development professionals a detailed resource on its synthesis, deprotection, and strategic use in complex molecular construction.

A Historical Breakthrough in Peptide Chemistry

The early 20th century saw significant strides in understanding the fundamental nature of proteins as polymers of amino acids. However, the controlled, stepwise synthesis of peptides with a defined sequence remained a formidable challenge.[1] The primary obstacle was the inherent reactivity of the amino group of one amino acid, which could uncontrollably react with the activated carboxyl group of another, leading to a mixture of undesired products.[1]

A paradigm shift occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a temporary protecting shield for the α-amino group of amino acids.[1][2] This innovation was the first truly effective and widely applicable method for reversible amine protection in peptide synthesis.[1] The Cbz group's stability under the conditions of peptide bond formation, coupled with its facile removal under mild, specific conditions, unlocked the door to the rational and sequential assembly of amino acids into peptides of defined structure.[1] This seminal discovery laid the groundwork for the field of solid-phase peptide synthesis (SPPS) and continues to be a vital tool in the synthetic chemist's arsenal.[1][3]

Synthesis of N-Cbz Protected Amino Acids

The introduction of the Cbz group converts the nucleophilic amine into a much less reactive carbamate, effectively masking it from participating in subsequent reactions.[1][4] The most common method for this transformation is the Schotten-Baumann reaction.

The standard procedure for the N-protection of amino acids with the Cbz group utilizes the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) in a biphasic system with an aqueous base.[1][5] The base serves to neutralize the hydrochloric acid generated during the reaction and to maintain a pH between 8 and 10, which is crucial to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[5]

G cluster_reactants Reactants cluster_product Product AminoAcid Amino Acid (R-NH₂) Reaction Protection Reaction AminoAcid->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction Schotten-Baumann Conditions NCbzAA N-Cbz Protected Amino Acid Reaction->NCbzAA

Figure 1: General scheme for N-Cbz protection via the Schotten-Baumann reaction.

  • Materials:

    • Amino acid (1.0 eq)

    • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq)

    • Water

    • Diethyl ether

    • Dilute hydrochloric acid (HCl)

  • Procedure:

    • The amino acid is dissolved in an aqueous solution of sodium carbonate or bicarbonate at 0 °C.

    • Benzyl chloroformate is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • The reaction is allowed to proceed at 0 °C for a few hours and then warmed to room temperature and stirred overnight.[1]

    • The reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate.[1]

    • The aqueous layer is cooled in an ice bath and carefully acidified to a pH of approximately 2 with dilute HCl, causing the N-Cbz protected amino acid to precipitate.[1]

    • The solid product is collected by vacuum filtration, washed with cold water, and dried.[1]

    • Further purification can be achieved by recrystallization.[1]

While the Schotten-Baumann reaction is prevalent, other methods have been developed for specific applications:

  • Non-alkaline Conditions: To avoid issues with base-sensitive substrates, methods using a catalytic amount of iodine or PEG-600 as a reaction medium have been developed, providing high yields under mild, non-alkaline conditions.[5]

  • Activated Esters: Reagents like N-benzylsuccinimidyl carbonate (Cbz-OSu) can also be used to introduce the Cbz group.[4][5]

Deprotection of the N-Cbz Group

The true elegance of the Cbz group is revealed in its selective removal.[1] Several methods are available, allowing for deprotection under various conditions, which is critical for orthogonal strategies in complex syntheses.

This is the most widely used method for Cbz deprotection due to its mild and clean reaction conditions.[1][6] In the presence of a palladium on carbon (Pd/C) catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.[1][4]

G cluster_reactants Reactants cluster_products Products NCbzAA N-Cbz Protected Amine (R-NH-Cbz) Reaction Deprotection NCbzAA->Reaction H2 Hydrogen Source (H₂ Gas) H2->Reaction Catalyst Catalyst (Pd/C) Catalyst->Reaction Hydrogenolysis Amine Free Amine (R-NH₂) Toluene Toluene CO2 Carbon Dioxide (CO₂) Reaction->Amine Reaction->Toluene Reaction->CO2

Figure 2: Deprotection of the N-Cbz group via catalytic hydrogenolysis.

  • Materials:

    • N-Cbz protected amino acid (1.0 eq)

    • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

    • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

    • Hydrogen source (e.g., Hydrogen gas balloon, Parr hydrogenator)

    • Celite or another filtration aid

  • Procedure:

    • Dissolve the N-Cbz protected substrate in a suitable solvent in a reaction flask.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.[7]

    • Maintain a positive pressure of hydrogen gas and stir the mixture vigorously at room temperature.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[1][7]

    • Concentrate the filtrate under reduced pressure to afford the deprotected amine.[1]

This method avoids the need for gaseous hydrogen, using a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene in the presence of a catalyst (typically Pd/C).[7][8][9][10] It is a convenient and often faster alternative to standard hydrogenolysis.[8][11]

  • Materials:

    • N-Cbz protected substrate (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (10-20 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Formic acid (HCOOH) or Ammonium formate (2-5 eq)

  • Procedure:

    • Dissolve the Cbz-protected substrate in MeOH or EtOH in a reaction flask.

    • Carefully add the Pd/C catalyst to the solution.

    • To the stirred suspension, add the hydrogen donor (e.g., formic acid) dropwise at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the mixture through a Celite pad to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

For molecules containing functional groups sensitive to catalytic hydrogenation (e.g., alkenes, alkynes), acidolysis provides an alternative.[1] A common reagent is 33% hydrogen bromide in acetic acid (HBr/AcOH), which cleaves the Cbz group, typically within 1-2 hours at room temperature.[1][5]

  • Materials:

    • N-Cbz protected amino acid (1.0 eq)

    • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

    • Diethyl ether (for precipitation)

  • Procedure:

    • Dissolve the N-Cbz protected amino acid in a solution of 33% HBr in acetic acid at room temperature.

    • Allow the reaction to proceed for 1-2 hours.

    • Precipitate the deprotected amino acid hydrobromide salt by adding cold diethyl ether.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Milder, more recent methods employ Lewis acids. A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) effectively deprotects N-Cbz groups with good functional group tolerance, even in the presence of reducible groups.[1][5][12] This method is cost-effective, scalable, and can be performed at room temperature.[12]

  • Materials:

    • N-Cbz protected amino acid (1.0 eq)

    • Aluminum chloride (AlCl₃) (1.5-3.0 eq)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the N-Cbz protected amino acid in HFIP at room temperature.

    • Add aluminum chloride portion-wise to the solution.

    • Stir the reaction at room temperature until completion (monitored by TLC/LC-MS).

    • Dilute the reaction mixture with DCM and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amino acid.

Quantitative Data Summary

The efficiency of protection and deprotection reactions can vary significantly based on the substrate and conditions used. The following tables summarize representative quantitative data from the literature.

Table 1: N-Cbz Protection Yields for Various Amino Acids

Amino Acid Protection Method Base Yield (%) Reference
L-Cyclohexylglycine Cbz-Cl, Water 20% NaOH 82.3% [13]
Generic Amino Alcohols Cbz-Cl, THF NaHCO₃ Good [14]
Various Amines Cbz-Cl, Water None (β-Cyclodextrin catalyst) High [15]

| Various Amines | Cbz-Cl, THF/H₂O | NaHCO₃ | 90% |[4] |

Table 2: Comparison of N-Cbz Deprotection Methods

Method Catalyst/Reagent Hydrogen Source Solvent Temp. Time Yield (%) Reference
Hydrogenolysis 10% Pd/C H₂ (1 atm) EtOAc:EtOH:AcOH 80°C 3.5 h (flow) 92% [16]
Hydrogenolysis 5% Pd/C H₂ (1 atm) Methanol RT 40 h - [4]
Transfer Hydrogenation Pd/C Ammonium Formate Isopropanol (MW) - 10 min - [8]
Transfer Hydrogenation 10% Pd/C Formic Acid Methanol RT - High [7]
Acidolysis 33% HBr/AcOH - Acetic Acid RT 1-2 h - [1]
Lewis Acid AlCl₃ - HFIP RT - High [1][12]

| Nucleophilic | 2-mercaptoethanol | - | DMA | 75°C | - | - |[12] |

Applications in Peptide Synthesis

The Cbz group's primary application is in peptide synthesis, where its stability and orthogonal removal are paramount.

In modern SPPS, which is dominated by Fmoc and Boc strategies, the Cbz group serves a crucial role.[17] It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., TFA).[17] This orthogonality allows for its use as:

  • An N-terminal capping agent to terminate peptide elongation.[17]

  • A side-chain protecting group for amino acids like lysine or ornithine.

  • A temporary N-terminal protection that can be removed on-resin to allow for specific modifications, such as cyclization or branching, without disturbing other protecting groups.[17][18]

G cluster_conditions Deprotection Conditions Cbz Cbz Group Fmoc Fmoc Group Cbz->Fmoc Stable Boc Boc Group Cbz->Boc Stable SideChain Side-Chain Groups (e.g., tBu, Trt) Cbz->SideChain Stable Base Base (e.g., Piperidine) Base->Fmoc Cleaves Acid Acid (e.g., TFA) Acid->Boc Cleaves Acid->SideChain Cleaves Hydrog Hydrogenolysis (e.g., H₂/Pd/C) Hydrog->Cbz Cleaves

Figure 3: Orthogonality of the Cbz group in relation to Fmoc and Boc protecting groups.

The use of an N-Cbz protected amino acid in SPPS, for example as the final residue, follows a standard workflow.

G cluster_SPPS SPPS Cycle with N-Cbz Amino Acid Start Resin-Bound Peptide with Free N-Terminus Activate Activate N-Cbz-Amino Acid (e.g., HBTU/DIPEA) Couple Couple Activated AA to Resin Start->Couple Activate->Couple Wash Wash Resin Couple->Wash Final N-Terminally Cbz-Protected Peptide-Resin Wash->Final Cleave Cleave from Resin (e.g., TFA) Final->Cleave Deprotect Global Deprotection (Side Chains) Cleave->Deprotect FinalPeptide Purified N-Cbz Peptide Deprotect->FinalPeptide

Figure 4: Experimental workflow for capping a peptide with an N-Cbz amino acid in SPPS.

Conclusion

Since its introduction by Bergmann and Zervas, the carbobenzyloxy group has remained an indispensable tool in organic synthesis. Its ease of introduction, stability across a wide range of reaction conditions, and, most importantly, the variety of methods available for its selective removal make it a versatile and reliable protecting group. Its orthogonality with other common protecting groups like Fmoc and Boc ensures its continued relevance in the sophisticated and demanding field of modern peptide synthesis and drug development. This guide provides a foundational understanding and practical protocols for the effective application of N-Cbz protected amino acids, empowering researchers to leverage this classic protecting group in the synthesis of complex molecular architectures.

References

The Role of Imidazolidinones as Chiral Auxiliaries in Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral imidazolidinones have emerged as a powerful class of chiral auxiliaries in asymmetric synthesis. Their widespread application stems from their ability to induce high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, their operational simplicity, and the commercial availability of key derivatives.[1][2] Developed and popularized by the seminal work of David MacMillan and others, these auxiliaries, particularly the second-generation MacMillan catalysts, have become indispensable tools in modern organic synthesis.[3][4] This technical guide provides a comprehensive overview of the role of imidazolidinones as chiral auxiliaries, focusing on their application in key asymmetric transformations, detailing experimental protocols, and presenting quantitative data to facilitate comparison and application.

Core Principles and Mechanism of Action

The efficacy of imidazolidinone chiral auxiliaries lies in their ability to form chiral iminium ions upon reaction with α,β-unsaturated aldehydes. This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction and, crucially, providing a sterically defined environment that directs the approach of the nucleophile or diene.[5] The stereochemical outcome is dictated by the shielding of one face of the iminium ion by a bulky substituent on the imidazolidinone ring, typically a benzyl or tert-butyl group.[5]

G cluster_0 Iminium Ion Formation cluster_1 Stereocontrolled Reaction cluster_2 Hydrolysis and Product Release Imidazolidinone Imidazolidinone Unsaturated_Aldehyde Unsaturated_Aldehyde Iminium_Ion Iminium_Ion Nucleophile Nucleophile Adduct Adduct Chiral_Product Chiral_Product Imidazolidinone_Regenerated Imidazolidinone

Key Asymmetric Transformations

Imidazolidinone chiral auxiliaries have been successfully employed in a wide array of asymmetric reactions. This section details their application in four major transformations: the Diels-Alder reaction, Friedel-Crafts alkylation, aldol reaction, and Michael addition.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Imidazolidinone auxiliaries facilitate highly enantioselective and diastereoselective [4+2] cycloadditions.

Quantitative Data:

DieneDienophileCatalystSolventTemp (°C)Yield (%)ee (%)Endo/ExoReference
CyclopentadieneCinnamaldehyde(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClCH2Cl2/H2O-789494>99:1[5]
CyclopentadieneCrotonaldehyde(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClCH2Cl2/H2O-788593>99:1[5]
IsopreneAcrolein(2S,5S)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one TFACH2Cl2-508192>95:5[6]

Experimental Protocol: General Procedure for Imidazolidinone-Catalyzed Diels-Alder Reaction

  • To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in the specified solvent (e.g., CH2Cl2, 5.0 mL) at the indicated temperature is added the imidazolidinone catalyst (0.2 mmol).

  • The solution is stirred for 5-10 minutes to allow for iminium ion formation.

  • The diene (3.0 mmol) is then added, and the reaction mixture is stirred at the same temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

G Start Start Dissolve_Aldehyde Dissolve α,β-unsaturated aldehyde in solvent Start->Dissolve_Aldehyde Add_Catalyst Add Imidazolidinone Catalyst Dissolve_Aldehyde->Add_Catalyst Stir_1 Stir for 5-10 min (Iminium Ion Formation) Add_Catalyst->Stir_1 Add_Diene Add Diene Stir_1->Add_Diene Stir_2 Stir at specified temp (Reaction Monitoring) Add_Diene->Stir_2 Quench Quench with aq. NaHCO3 Stir_2->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End Purify->End

Asymmetric Friedel-Crafts Alkylation

Imidazolidinone catalysts enable the highly enantioselective conjugate addition of electron-rich arenes (e.g., pyrroles, indoles) to α,β-unsaturated aldehydes.

Quantitative Data:

AreneAldehydeCatalystSolventTemp (°C)Yield (%)ee (%)Reference
N-MethylpyrroleCinnamaldehyde(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClEt2O-858793[7]
IndoleCrotonaldehyde(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one TFACH2Cl2-609197[3]
Furan(E)-Hex-2-enal(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClTHF-787890[7]

Experimental Protocol: General Procedure for Imidazolidinone-Catalyzed Friedel-Crafts Alkylation

  • The imidazolidinone catalyst (0.1 mmol) is suspended in the specified solvent (e.g., Et2O, 5.0 mL) and cooled to the indicated temperature.

  • The α,β-unsaturated aldehyde (0.5 mmol) is added, and the mixture is stirred for 10 minutes.

  • The arene (1.0 mmol) is then added, and the reaction is stirred until the aldehyde is consumed (monitored by TLC).

  • The reaction mixture is filtered through a short plug of silica gel, eluting with an appropriate solvent system.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired product.

Asymmetric Aldol Reaction

While less common than for other auxiliaries, imidazolidinones have been successfully used to mediate asymmetric aldol reactions, providing access to chiral β-hydroxy carbonyl compounds.

Quantitative Data:

Aldehyde DonorAldehyde AcceptorCatalystBaseYield (%)dree (%)Reference
PropanalBenzaldehyde(S)-2-(Anilinomethyl)pyrrolidine-7595:5 (syn/anti)98[8]
Acetone4-NitrobenzaldehydeProlinamide-derived imidazolidinone-60-82[9]

Experimental Protocol: General Procedure for Imidazolidinone-Mediated Aldol Reaction

  • To a solution of the aldehyde donor (1.2 mmol) and the imidazolidinone catalyst (0.1 mmol) in an appropriate solvent (e.g., DMSO) is added the aldehyde acceptor (1.0 mmol).

  • The reaction mixture is stirred at room temperature for the specified time.

  • The reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated.

  • The crude product is purified by column chromatography to afford the aldol adduct.

Asymmetric Michael Addition

Imidazolidinone-catalyzed Michael additions provide a powerful method for the enantioselective formation of 1,5-dicarbonyl compounds and related structures.

Quantitative Data:

Michael DonorMichael AcceptorCatalystSolventYield (%)ee (%)Reference
PropanalMethyl vinyl ketone(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClDioxane8592[10]
IsovaleraldehydePhenyl vinyl sulfone(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one TFAToluene7895[11]
CyclohexanoneNitrostyrene(S)-2-(Trifluoromethyl)pyrrolidineCH2Cl29099[12]

Experimental Protocol: General Procedure for Imidazolidinone-Catalyzed Michael Addition

  • A solution of the imidazolidinone catalyst (0.2 mmol) and the Michael donor (2.0 mmol) in the specified solvent (e.g., dioxane, 2.0 mL) is stirred at room temperature for 10 minutes.

  • The Michael acceptor (1.0 mmol) is then added, and the reaction is stirred for the indicated time.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ether.

  • The organic layer is dried, concentrated, and the residue is purified by chromatography to give the Michael adduct.

Synthesis and Cleavage of Imidazolidinone Auxiliaries

A key advantage of imidazolidinone auxiliaries is their straightforward synthesis from readily available chiral amino acids and their facile removal under mild conditions.

Synthesis of (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one

This widely used first-generation MacMillan catalyst can be synthesized from L-phenylalanine.

G L-Phenylalanine L-Phenylalanine Esterification Esterification (MeOH, SOCl2) L-Phenylalanine->Esterification Amidation Amidation (MeNH2) Esterification->Amidation Cyclization Cyclization (Acetone, H+) Amidation->Cyclization Product (5S)-5-Benzyl-2,2,3- trimethylimidazolidin-4-one Cyclization->Product

Experimental Protocol:

  • Esterification: L-phenylalanine (10.0 g, 60.5 mmol) is suspended in methanol (100 mL) and cooled to 0 °C. Thionyl chloride (8.8 mL, 121 mmol) is added dropwise, and the mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride.

  • Amidation: The crude methyl ester is dissolved in a solution of methylamine in THF (2.0 M, 100 mL) and stirred at room temperature for 24 hours. The solvent is evaporated to give the corresponding amide.

  • Cyclization: The amide is dissolved in acetone (150 mL) containing a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g). The mixture is refluxed for 48 hours. After cooling, the solvent is removed, and the residue is purified by column chromatography to afford the imidazolidinone.[13]

Cleavage of the Chiral Auxiliary

The imidazolidinone auxiliary can be readily cleaved from the product under mild conditions to afford various functional groups, and the auxiliary can often be recovered.

Common Cleavage Methods:

  • To Carboxylic Acid: Treatment with LiOH/H2O2 in a mixture of THF and water.[3]

  • To Alcohol: Reduction with LiBH4 or LiAlH4 in THF.[3]

  • To Ester: Transesterification with NaOMe in methanol.

Experimental Protocol: Cleavage to Carboxylic Acid

  • The N-acylated imidazolidinone product (1.0 mmol) is dissolved in a 3:1 mixture of THF and water (4 mL).

  • The solution is cooled to 0 °C, and a 30% aqueous solution of H2O2 (0.5 mL) is added, followed by an aqueous solution of LiOH (1.5 mmol in 1 mL of water).

  • The mixture is stirred at 0 °C for 4 hours.

  • The reaction is quenched by the addition of an aqueous solution of Na2SO3.

  • The mixture is acidified with HCl, and the product is extracted with an organic solvent. The auxiliary can be recovered from the aqueous layer.

Conclusion

Imidazolidinone chiral auxiliaries represent a versatile and highly effective class of reagents for asymmetric synthesis. Their ability to induce high levels of stereocontrol in a variety of important C-C bond-forming reactions, coupled with their ease of preparation and removal, has solidified their position as a valuable tool for chemists in academia and industry. This guide provides the fundamental knowledge and practical protocols necessary for the successful application of these powerful chiral auxiliaries in the synthesis of complex, enantioenriched molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is presented in a two-stage process: first, the formation of the core imidazolidinone ring from (R)-aspartic acid, followed by the protection of the ring nitrogen with a carboxybenzyl (Cbz) group.

Data Presentation

The following table summarizes the key quantitative data for the two-stage synthesis.

StepReactionReactantsMolar Ratio (Target:Starting Material)Key ReagentsSolventReaction TimeTemperature (°C)Yield (%)
1Synthesis of (R)-2,3-diaminopropionic acid hydrochloride(R)-Aspartic acid, Sodium azide1.5:1Fuming sulfuric acid (30%)-48 hours40>75
2Synthesis of (R)-2-oxo-imidazolidine-4-carboxylic acid(R)-2,3-diaminopropionic acid hydrochloride, Triphosgene1:0.4TriethylamineDichloromethane (DCM)12 hours0 to RT70-80 (estimated)
3Synthesis of this compound(R)-2-oxo-imidazolidine-4-carboxylic acid, Benzyl chloroformate1:1.1Sodium carbonateWater/Dioxane4 hours0 to RT85-95 (estimated)

Experimental Protocols

Stage 1: Synthesis of (R)-2-oxo-imidazolidine-4-carboxylic acid

This stage involves a two-step process: the conversion of (R)-aspartic acid to (R)-2,3-diaminopropionic acid hydrochloride, followed by cyclization to the imidazolidinone.

Step 1.1: Synthesis of (R)-2,3-diaminopropionic acid hydrochloride

This protocol is adapted from a known procedure for the synthesis of the corresponding L-enantiomer.[1]

  • Reaction Setup: In a fume hood, cautiously add (R)-aspartic acid (1.0 eq) to a flask containing 30% fuming sulfuric acid.

  • Addition of Sodium Azide: Cool the mixture in an ice bath and add sodium azide (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to 40 °C and stir for 48 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with an appropriate base (e.g., concentrated NaOH) until the pH is approximately 7.

  • Isolation: The product, (R)-2,3-diaminopropionic acid, can be isolated and then converted to its hydrochloride salt by treatment with hydrochloric acid. Expected yields are reported to be greater than 75%.[1]

Step 1.2: Synthesis of (R)-2-oxo-imidazolidine-4-carboxylic acid

This protocol is based on general methods for the formation of cyclic ureas from diamines using triphosgene.

  • Reaction Setup: Suspend (R)-2,3-diaminopropionic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and free the diamine.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the diamine solution at 0 °C. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Stage 2: Synthesis of this compound

This stage involves the N-Cbz protection of the synthesized imidazolidinone.

  • Reaction Setup: Dissolve (R)-2-oxo-imidazolidine-4-carboxylic acid (1.0 eq) in a mixture of water and dioxane.

  • Addition of Base: Cool the solution to 0 °C and add sodium carbonate (2.0 eq) to maintain a basic pH.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Caution: Benzyl chloroformate is corrosive and a lachrymator. Handle with care in a fume hood.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization to yield this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedures.

Synthesis_Pathway cluster_stage1 Stage 1: Imidazolidinone Formation cluster_stage2 Stage 2: N-Cbz Protection Aspartic_Acid (R)-Aspartic Acid Diaminopropionic_Acid (R)-2,3-Diaminopropionic Acid HCl Aspartic_Acid->Diaminopropionic_Acid  NaN3, H2SO4/SO3 Imidazolidinone (R)-2-Oxo-imidazolidine-4-carboxylic acid Diaminopropionic_Acid->Imidazolidinone  Triphosgene, Et3N Final_Product This compound Imidazolidinone->Final_Product  Cbz-Cl, Na2CO3

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_prep Preparation of (R)-2-oxo-imidazolidine-4-carboxylic acid cluster_cbz N-Cbz Protection Start_Aspartic Start with (R)-Aspartic Acid Reaction1 React with NaN3 in fuming H2SO4 Start_Aspartic->Reaction1 Workup1 Quench with ice, neutralize Reaction1->Workup1 Isolate1 Isolate (R)-2,3-diaminopropionic acid HCl Workup1->Isolate1 Reaction2 React with Triphosgene and Et3N in DCM Isolate1->Reaction2 Workup2 Quench with water, extract Reaction2->Workup2 Purify1 Purify to yield (R)-2-oxo-imidazolidine-4-carboxylic acid Workup2->Purify1 Start_Imidazolidinone Start with (R)-2-oxo-imidazolidine-4-carboxylic acid Reaction3 React with Cbz-Cl and Na2CO3 Start_Imidazolidinone->Reaction3 Workup3 Acidify, extract Reaction3->Workup3 Purify2 Purify to yield final product Workup3->Purify2

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of Chiral Imidazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of chiral imidazolidinone organocatalysts, commonly known as MacMillan catalysts, and their application in asymmetric synthesis. The protocols are designed to be a valuable resource for researchers in organic chemistry and drug development, offering clear, step-by-step instructions and expected outcomes.

Introduction

Chiral imidazolidinones are a class of privileged organocatalysts that have revolutionized asymmetric synthesis. Developed by Professor David MacMillan, these small organic molecules are highly effective in catalyzing a wide range of enantioselective transformations.[1] Their mode of action typically involves the formation of a chiral iminium ion from α,β-unsaturated aldehydes, which then undergoes a variety of stereoselective additions.[2][3] This approach offers a powerful alternative to traditional metal-based catalysts, often providing high yields and enantioselectivities under mild reaction conditions. Key applications include Diels-Alder reactions, Friedel-Crafts alkylations, 1,3-dipolar cycloadditions, and Michael additions.[2]

Experimental Protocols

Protocol 1: Synthesis of a First-Generation MacMillan Catalyst: (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride

This protocol outlines the synthesis of a first-generation MacMillan catalyst, a versatile organocatalyst for various asymmetric transformations.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Anhydrous ethanol

  • 31 wt% solution of methylamine in ethanol

  • Acetone

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Amide Formation: To a stirred solution of L-phenylalanine methyl ester hydrochloride in anhydrous ethanol, add a 31 wt% solution of methylamine in ethanol. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the crude N-methylamide.

  • Cyclization: Dissolve the crude N-methylamide in acetone. Add a catalytic amount of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 12 hours.

  • Purification and Salt Formation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Dissolve the resulting oil in diethyl ether and add a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt. Filter the solid and dry under vacuum to yield (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride as a white solid.

Protocol 2: Synthesis of a Second-Generation MacMillan Catalyst: (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone

This protocol describes the synthesis of a more sterically hindered second-generation MacMillan catalyst, which often provides improved enantioselectivity.

Materials:

  • (S)-N-Methyl-2-amino-3-phenylpropanamide

  • Pivalaldehyde

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Chloroform

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of (S)-N-methyl-2-amino-3-phenylpropanamide and pivalaldehyde in chloroform, add a catalytic amount of Yb(OTf)₃ (1 mol%).

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone as a white solid.[4]

Protocol 3: Representative Application: Asymmetric Diels-Alder Reaction

This protocol details the use of a chiral imidazolidinone catalyst in a highly enantioselective Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene.

Materials:

  • (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (or other MacMillan catalyst)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Diene (e.g., cyclopentadiene)

  • Solvent (e.g., CH₂Cl₂/H₂O, 95:5 v/v)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of the MacMillan catalyst (5-10 mol%) in the chosen solvent system at the desired temperature (e.g., room temperature or 0 °C), add the α,β-unsaturated aldehyde (1.0 equivalent).

  • Stir the mixture for 5-10 minutes to allow for iminium ion formation.

  • Add the diene (2-3 equivalents) to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Diels-Alder adduct.

Data Presentation

The following tables summarize representative quantitative data for the MacMillan catalyst-mediated Diels-Alder reaction between various α,β-unsaturated aldehydes and cyclopentadiene.

Table 1: Performance of First-Generation MacMillan Catalyst in the Diels-Alder Reaction

EntryDienophile (R)Time (h)Yield (%)exo:endoexo ee (%)endo ee (%)
1Cinnamaldehyde8991.3:193>90
2Crotonaldehyde12751:1.28490
3(E)-Hex-2-enal12921:1.18693
4Furfural24891:1.591>90

Data adapted from relevant literature. Conditions: 5 mol% catalyst, cyclopentadiene (3 eq.), CH₂Cl₂/H₂O (95:5), room temperature.

Table 2: Performance of Second-Generation MacMillan Catalyst with Various Dienes

EntryDieneDienophileYield (%)endo:exoee (%)
1CyclopentadieneEthyl vinyl ketone8925:190
21,3-ButadieneEthyl vinyl ketone79>100:185
3IsopreneEthyl vinyl ketone88>100:192
4CyclohexadieneAcrolein8214:194

Data adapted from relevant literature. Conditions: 10 mol% catalyst, solvent-free or in polar organic solvents, temperatures ranging from -40 °C to room temperature.[5]

Characterization Data

Catalyst Characterization:

  • (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone:

    • Appearance: White solid.

    • Melting Point: 93-100 °C.

    • ¹H NMR (CDCl₃, 500 MHz): δ 7.35-7.20 (m, 5H), 4.15 (dd, J = 8.5, 4.0 Hz, 1H), 3.65 (d, J = 4.0 Hz, 1H), 3.15 (dd, J = 13.5, 4.0 Hz, 1H), 2.80 (dd, J = 13.5, 8.5 Hz, 1H), 2.45 (s, 3H), 0.90 (s, 9H).

    • ¹³C NMR (CDCl₃, 125 MHz): δ 173.5, 137.0, 129.5, 128.5, 126.5, 85.0, 60.5, 40.0, 35.0, 30.0, 26.0.

Product Characterization:

  • Purification: The Diels-Alder adducts are typically purified by silica gel column chromatography.

  • Structure Elucidation: The structure and stereochemistry of the products are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess of the chiral products is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6] A common chiral stationary phase for the separation of these types of compounds is Chiralcel® OD-H or similar cellulose- or amylose-based columns.[6] The mobile phase is typically a mixture of hexanes and isopropanol.

Visualizations

experimental_workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_asymmetric_reaction Asymmetric Reaction cluster_analysis Product Analysis start_catalyst Starting Materials (e.g., Amino Acid Derivative) reaction_catalyst Cyclization Reaction start_catalyst->reaction_catalyst purification_catalyst Purification (Chromatography/Crystallization) reaction_catalyst->purification_catalyst catalyst Chiral Imidazolidinone Catalyst purification_catalyst->catalyst reaction_step Catalytic Cycle (Iminium Ion Formation) catalyst->reaction_step reactants Aldehyde + Diene reactants->reaction_step crude_product Crude Product reaction_step->crude_product purification_product Purification (Chromatography) crude_product->purification_product characterization Characterization (NMR, MS) purification_product->characterization ee_determination Enantiomeric Excess (Chiral HPLC/GC) purification_product->ee_determination final_product Enantiopure Product ee_determination->final_product

Caption: Experimental workflow for chiral imidazolidinone synthesis and application.

signaling_pathway catalyst Chiral Imidazolidinone (R₂NH) iminium Chiral Iminium Ion (LUMO Lowered) catalyst->iminium + Aldehyde - H₂O aldehyde α,β-Unsaturated Aldehyde aldehyde->iminium cycloaddition [4+2] Cycloaddition iminium->cycloaddition diene Diene diene->cycloaddition adduct_iminium Cycloadduct Iminium Ion cycloaddition->adduct_iminium hydrolysis Hydrolysis adduct_iminium->hydrolysis + H₂O hydrolysis->catalyst Catalyst Regeneration product Enantioenriched Diels-Alder Product hydrolysis->product

Caption: Catalytic cycle of an imidazolidinone-catalyzed Diels-Alder reaction.

References

Application Notes and Protocols for (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid (CAS 634614-25-8) is a valuable chiral building block for synthetic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its rigid, heterocyclic scaffold and defined stereochemistry at the C4 position make it an attractive starting material for the synthesis of complex molecules with potential biological activity, such as peptidomimetics and novel heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, including solvent selection and purification strategies.

PropertyValueReference
CAS Number 634614-25-8[1][][3][4]
Molecular Formula C₁₂H₁₂N₂O₅[1][3][4]
Molecular Weight 264.23 g/mol [1][3]
IUPAC Name (4R)-3-(benzyloxycarbonyl)-2-oxoimidazolidine-4-carboxylic acid[4]
Purity Typically ≥95%[4]

Applications in Synthetic Chemistry

While specific, detailed protocols for the direct application of this compound are not extensively documented in readily available literature, its structural motifs are found in various biologically active molecules. Based on the chemistry of related compounds, its primary applications lie in its use as a constrained amino acid surrogate in the synthesis of peptidomimetics and as a scaffold for the elaboration of novel heterocyclic compounds.

Peptidomimetic Synthesis

The imidazolidin-2-one core serves as a rigid scaffold that can mimic peptide turns or introduce conformational constraints into a peptide backbone. The carboxylic acid functionality allows for standard peptide coupling reactions to elongate a peptide chain, while the Cbz (carbobenzyloxy) protecting group on the nitrogen can be removed under specific conditions to allow for further functionalization.

Below is a generalized workflow for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

G Generalized Workflow for Peptidomimetic Synthesis A Resin Swelling (e.g., in DMF) B Fmoc-Deprotection of Resin A->B C Activation of this compound (e.g., with HBTU/DIPEA) B->C D Coupling to Resin C->D E Washing Step D->E F Fmoc-Deprotection of Coupled Amino Acid (if applicable) E->F G Coupling of Next Amino Acid F->G H Repeat Deprotection and Coupling Cycles G->H I Cleavage from Resin and Deprotection (e.g., with TFA cocktail) H->I J Purification of Peptidomimetic (e.g., by HPLC) I->J G Drug Discovery Workflow A This compound B Library Synthesis (e.g., via peptide coupling, functional group modification) A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Development E->F

References

Application Notes and Protocols: Asymmetric Synthesis Using Imidazolidinone Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the use of imidazolidinone organocatalysts in asymmetric synthesis. The development of these small organic molecules, particularly the catalysts pioneered by David W.C. MacMillan, has revolutionized the field by providing a powerful, metal-free method for the enantioselective construction of complex molecules.[1][2] This technology is particularly relevant in drug discovery and development, where precise control of stereochemistry is paramount.[3]

Introduction to Imidazolidinone Organocatalysis

Imidazolidinone catalysts are a class of chiral secondary amines that activate α,β-unsaturated aldehydes and ketones by reversibly forming chiral iminium ions.[1][4][5] This activation strategy, known as iminium ion catalysis, lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack.[1][5] The chiral environment of the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer of the product in excess. This mode of activation has been successfully applied to a wide range of important transformations, including cycloadditions, conjugate additions, and Friedel-Crafts alkylations.[1][4]

Key Applications and Reaction Data

Imidazolidinone organocatalysts have demonstrated broad utility in asymmetric synthesis. Below are summaries of their application in several key reaction types, with quantitative data presented for easy comparison.

Diels-Alder Reactions

The organocatalytic asymmetric Diels-Alder reaction was one of the first major successes of imidazolidinone catalysis.[1][5] These catalysts have been shown to be effective for both intermolecular and intramolecular versions of the reaction, providing access to complex cyclic and bicyclic structures with high enantioselectivity.[3][6]

Table 1: Enantioselective Intermolecular Diels-Alder Reactions [5][7]

EntryDienophileDieneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1CinnamaldehydeCyclopentadiene5CH3CN/H2O-20389>93 (exo)
2CrotonaldehydeCyclopentadiene5CH3CN/H2O-2538290 (exo)
3Acrolein1,3-Diphenylisobenzofuran10THF/H2ORT127596 (exo)
4Ethyl vinyl ketone1-Amino-3-siloxy-butadiene20Dioxane0489198 (endo)
5Methyl vinyl ketoneIsoprene20Dioxane4727892 (endo)
Friedel-Crafts Alkylations

Imidazolidinone-catalyzed Friedel-Crafts alkylations provide a direct method for the enantioselective formation of C-C bonds between aromatic rings and α,β-unsaturated aldehydes. This reaction is a powerful tool for the synthesis of chiral precursors for pharmaceuticals and natural products.[1]

Table 2: Enantioselective Friedel-Crafts Alkylations [1]

Entryα,β-Unsaturated AldehydeNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1CinnamaldehydeN,N-Dimethylaniline20THF-45488491
2CrotonaldehydeN,N-Dimethylaniline20THF-50488090
3CinnamaldehydePyrrole20Et2O-65488293
4CrotonaldehydeIndole20Et2O-60368790
Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated aldehydes, or Michael addition, is another area where imidazolidinone catalysts have been highly effective. These reactions allow for the enantioselective formation of 1,5-dicarbonyl compounds and other valuable synthetic intermediates.[1][8]

Table 3: Enantioselective Michael Additions [1]

Entryα,β-Unsaturated AldehydeNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1CinnamaldehydeDimethyl malonate20TolueneRT488291
2CrotonaldehydeDibenzyl malonate20TolueneRT727590
3CinnamaldehydeNitromethane20TolueneRT488092
4CrotonaldehydeThiophenol10Toluene-20249594

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a second-generation MacMillan catalyst and its application in a representative asymmetric Diels-Alder reaction.

Protocol 1: Synthesis of (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

This protocol describes the synthesis of a widely used second-generation imidazolidinone catalyst from L-phenylalanine.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Pivaldehyde

  • Triethylamine

  • Toluene

  • Paraformaldehyde

  • Formic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Imidazolidinone Core

  • To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in toluene, add triethylamine (1.1 eq).

  • Add pivaldehyde (1.2 eq) and heat the mixture to reflux with a Dean-Stark trap for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the intermediate imidazolidinone.

Step 2: N-Methylation

  • To a solution of the imidazolidinone from Step 1 (1.0 eq) and paraformaldehyde (5.0 eq) in formic acid, heat the mixture to 80 °C for 5 hours.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO3 until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one.

Protocol 2: Asymmetric Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene

This protocol details a typical application of the imidazolidinone catalyst in an enantioselective Diels-Alder reaction.[9]

Materials:

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one catalyst

  • Trifluoroacetic acid (TFA)

  • Cinnamaldehyde

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a vial, add the imidazolidinone catalyst (0.1 eq) and dissolve in DCM/water (95:5 v/v).

  • Add trifluoroacetic acid (0.1 eq) and stir for 5 minutes.

  • Cool the solution to -80 °C.

  • Add cinnamaldehyde (1.0 eq) and stir for 10 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) and stir the reaction at -80 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Warm the mixture to room temperature and extract with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the Diels-Alder adduct.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle of Iminium Ion Catalysis

The following diagram illustrates the generally accepted catalytic cycle for an imidazolidinone-catalyzed reaction, such as a Diels-Alder reaction.[1]

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Imidazolidinone Catalyst Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde - H2O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Cycloaddition [4+2] Cycloaddition Iminium->Cycloaddition + Diene Diene Diene Diene->Cycloaddition Product_Iminium Product-Iminium Complex Cycloaddition->Product_Iminium Hydrolysis Hydrolysis Product_Iminium->Hydrolysis + H2O Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Caption: Catalytic cycle of an imidazolidinone-catalyzed Diels-Alder reaction.

General Experimental Workflow

The diagram below outlines a typical workflow for setting up and performing an asymmetric reaction using an imidazolidinone organocatalyst.

Experimental_Workflow Start Start Prep Prepare Catalyst Solution (Catalyst, Acid, Solvent) Start->Prep Cool Cool Reaction Mixture to Desired Temperature Prep->Cool Add_Substrate Add α,β-Unsaturated Carbonyl Cool->Add_Substrate Add_Nucleophile Add Nucleophile Add_Substrate->Add_Nucleophile Monitor Monitor Reaction (e.g., TLC, LC-MS) Add_Nucleophile->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Analysis (NMR, HPLC/GC for ee) Purify->Analyze End End Analyze->End

Caption: General workflow for an organocatalytic asymmetric synthesis.

References

Application Notes and Protocols for N-Cbz Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-protection of amino acids using the benzyloxycarbonyl (Cbz or Z) group, a foundational technique in peptide synthesis and broader organic chemistry.[1] The Cbz group is valued for its ease of introduction, stability across a range of reaction conditions, and straightforward removal.[2][3] These attributes make it an essential tool for the strategic manipulation of amino groups in complex synthetic pathways.[1]

Introduction

The benzyloxycarbonyl group was first introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionizing peptide chemistry by enabling the controlled, stepwise synthesis of peptides.[1] By temporarily masking the nucleophilic amino group of an amino acid as a less reactive carbamate, undesired side reactions during peptide bond formation are prevented.[1][4] The Cbz group's stability in both basic and mildly acidic conditions, combined with its clean removal via catalytic hydrogenolysis, has solidified its role in organic synthesis.[3][5]

Data Presentation

The efficiency of N-Cbz protection and subsequent deprotection is critical for its practical application. The following tables summarize representative quantitative data for these transformations under various conditions.

Table 1: Representative Yields for N-Cbz Protection of Various Amino Acids

Amino AcidReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C>90[3]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[3]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt>90[3]
General Amino AcidsCbz-Cl, Na₂CO₃/NaHCO₃ bufferHigh[6][7][8]
Various AminesCbz-Cl, PEG-400, rtHigh[9]
Various AminesCbz-Cl, H₂O, rtHigh[5]

Table 2: Comparison of Common N-Cbz Deprotection Methods and Yields

Cbz-Protected SubstrateDeprotection Method and ConditionsYield (%)Reference
N-Cbz-Amine10% Pd/C, H₂ (1 atm), MeOH, rtTypically Quantitative[10]
N-Cbz-Amine10% Pd/C, NaBH₄, MeOH, rt (3-10 min)High[10]
N-Cbz-AmineHBr/HOAcVaries[6][10]
N-Cbz-AmineAlCl₃, HFIPHigh[1][11]
N-Cbz-Imidazole/PyrazoleMethanol or EthanolHigh[12]

Experimental Protocols

Detailed methodologies for the protection of an amino acid with the Cbz group and its subsequent removal are provided below.

Protocol 1: N-Cbz Protection of an Amino Acid using Schotten-Baumann Conditions

This protocol describes the classical and widely used method for the N-Cbz protection of amino acids.[1][2]

Materials:

  • Amino Acid (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃) or a mixture of Na₂CO₃ and Sodium Bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

  • Water

  • Diethyl ether or other suitable organic solvent for washing

  • 1 M Hydrochloric Acid (HCl) for acidification

  • Ice bath

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate. A mixed buffer of Na₂CO₃ and NaHCO₃ can also be used to effectively maintain the pH between 8 and 10.[6][7]

  • Cool the vigorously stirred solution to 0-5 °C in an ice bath.[2][3]

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cold solution, ensuring the temperature remains below 10 °C.[2]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[1][3]

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl. This will protonate the carboxylate, causing the N-Cbz protected amino acid to precipitate.[1][2]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[2]

Protocol 2: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis

This is the most common and cleanest method for Cbz group removal, proceeding under mild conditions.[10]

Materials:

  • N-Cbz protected amino acid

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Methanol or Ethanol as solvent

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite for filtration

Procedure:

  • Dissolve the N-Cbz protected compound in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar.[3]

  • Carefully add the 10% Pd/C catalyst to the solution.[3]

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[3] Alternatively, a balloon filled with hydrogen can be used.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[3]

  • Monitor the reaction's completion by TLC.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected amino acid.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the N-Cbz protection and deprotection of amino acids.

N_Cbz_Protection_Workflow cluster_protection N-Cbz Protection AminoAcid Amino Acid ReactionVessel Reaction: - Amino Acid - aq. Base (Na₂CO₃) - 0-5 °C AminoAcid->ReactionVessel CbzCl Add Cbz-Cl dropwise ReactionVessel->CbzCl 1 Stirring Stir at RT (2-4h) CbzCl->Stirring 2 Wash Wash with Organic Solvent Stirring->Wash 3 Acidify Acidify with HCl to pH ~2 Wash->Acidify 4 Filter Filter & Dry Acidify->Filter 5 CbzAA N-Cbz Amino Acid Filter->CbzAA 6

Caption: Workflow for the N-Cbz protection of an amino acid.

N_Cbz_Deprotection_Signaling_Pathway cluster_deprotection N-Cbz Deprotection (Hydrogenolysis) CbzAA N-Cbz Amino Acid Reaction Reaction: - Cbz-AA in Solvent (MeOH) - Add 10% Pd/C CbzAA->Reaction Hydrogenation Introduce H₂ gas (1 atm) Reaction->Hydrogenation Stirring Stir at RT Hydrogenation->Stirring Filtration Filter through Celite Stirring->Filtration Byproducts Byproducts: Toluene + CO₂ Stirring->Byproducts Evaporation Evaporate Solvent Filtration->Evaporation FreeAA Free Amino Acid Evaporation->FreeAA

Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenolysis.

References

Applications in Peptide Synthesis and Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the synthesis, purification, characterization, and biological evaluation of peptides in medicinal chemistry. It is designed to serve as a practical guide for researchers, scientists, and professionals involved in drug discovery and development.

I. Introduction to Therapeutic Peptides

Peptides have emerged as a significant class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity, potency, and lower toxicity compared to traditional small molecules make them attractive candidates for targeting a wide range of diseases, including metabolic disorders, cancer, and infectious diseases.[1][2] As of 2023, over 80 peptide drugs have received global approval, with hundreds more in clinical and preclinical development.[1][2]

The therapeutic potential of peptides is driven by advancements in synthesis, purification, and modification technologies.[1][3] Solid-Phase Peptide Synthesis (SPPS) has revolutionized the field, enabling the efficient and automated production of complex peptide sequences.[3][4][5][6][7] Furthermore, chemical modifications such as cyclization, incorporation of unnatural amino acids, and PEGylation have been employed to enhance the stability, bioavailability, and half-life of peptide drug candidates.[8][9]

This document will delve into the practical aspects of peptide synthesis and its application in medicinal chemistry, with a focus on two key therapeutic areas: oncology and metabolic diseases.

II. Core Techniques in Peptide Research

A. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[6][7][10] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used approach.[4][5]

This protocol outlines the manual synthesis of a generic peptide sequence using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Dithiothreitol (DTT) (for peptides containing Cys, Met, Trp)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[11][12]

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling activator like HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 5-10 minutes.[11]

    • Alternatively, for a standard DIC/Oxyma coupling, dissolve the Fmoc-protected amino acid (4 equivalents), OxymaPure (4 equivalents), and DIC (4 equivalents) in DMF.[13]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A positive test (blue beads) indicates incomplete coupling, and the step should be repeated.[11]

    • Wash the resin with DMF (5 times).[11]

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.[11]

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/TIS/Water/DTT (82.5:5:5:2.5 v/v/v/w). For peptides with sensitive residues, other scavengers may be required.

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.[11]

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.[11]

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Activated AA) Deprotection1->Coupling1 Wash1 Wash (DMF/DCM) Coupling1->Wash1 Repeat Repeat Cycle (n-1 times) Wash1->Repeat Repeat->Deprotection1 Next Amino Acid Deprotection_Final Final Fmoc Deprotection Repeat->Deprotection_Final Last Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Deprotection_Final->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification_Workflow Crude_Peptide Crude Synthetic Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Analytical RP-HPLC (Purity Check) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Fractions >95% Pure Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide MS_Analysis Mass Spectrometry (Identity Confirmation) Purified_Peptide->MS_Analysis Melittin_Pathway Melittin Melittin Membrane Cancer Cell Membrane Melittin->Membrane PI3K_Akt PI3K/Akt Pathway Melittin->PI3K_Akt Inhibits NFkB NF-κB Pathway Melittin->NFkB Inhibits Mitochondria Mitochondria Melittin->Mitochondria Pore Pore Formation Membrane->Pore Disruption Lysis Cell Lysis Pore->Lysis ROS ROS Generation Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis GLP1_Pathway GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Gs_protein Gαs Protein GLP1R->Gs_protein Activates Glucagon_Secretion ↓ Glucagon Secretion GLP1R->Glucagon_Secretion Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Appetite ↓ Appetite GLP1R->Appetite AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

References

Application Notes and Protocols for the Scale-up Synthesis of Cbz-Protected Chiral Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Carboxybenzyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the development of chiral active pharmaceutical ingredients (APIs). Introduced by Max Bergmann and Leonidas Zervas, the Cbz group provides robust protection of primary and secondary amines, is stable to a wide range of reaction conditions, and can be selectively removed under mild hydrogenolysis conditions.[1][2] The ability to introduce and remove the Cbz group without racemization of adjacent chiral centers is critical for the synthesis of enantiomerically pure drug intermediates.

Scaling up the synthesis of Cbz-protected chiral intermediates from the laboratory bench to pilot plant and industrial production presents a unique set of challenges. These include maintaining stereochemical integrity, ensuring consistent yields and purity, managing reaction exotherms, and developing efficient work-up and isolation procedures. This document provides detailed application notes and protocols for the scale-up synthesis of two representative Cbz-protected chiral intermediates, highlighting key process parameters and offering insights into common challenges and their solutions.

General Methodologies for Cbz-Protection of Chiral Amines

The most common method for the introduction of the Cbz group is the reaction of a chiral amine or amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions (Schotten-Baumann reaction).[1] Key considerations for scale-up include:

  • pH Control: Maintaining the pH of the reaction mixture is crucial. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high can increase the risk of racemization. For large-scale production, the use of a buffer system, such as a sodium carbonate and sodium bicarbonate mixture, can provide more consistent pH control than the simple addition of a base.

  • Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions and control the exotherm.

  • Reagent Addition: Slow, controlled addition of Cbz-Cl is necessary to maintain temperature and pH within the desired range.

  • Work-up and Isolation: The Cbz-protected product is often isolated by extraction into an organic solvent followed by crystallization. On a large scale, direct crystallization from the reaction mixture by adjusting the pH and adding an anti-solvent can be a more efficient approach, reducing solvent usage and simplifying the process.

Case Study 1: Kilogram-Scale Synthesis of N-Carbobenzyloxy-L-cyclohexylglycine (Cbz-CHG)

This case study details the industrial-scale synthesis of Cbz-CHG, an important intermediate for certain medical drugs. The process involves the reaction of L-cyclohexylglycine (L-CHG) with benzyl chloroformate under aqueous alkaline conditions, followed by extraction and crystallization.

Experimental Protocol

Reaction:

  • To a suitable reactor, add 2460 L of water and 250 L of a 20% aqueous solution of sodium hydroxide.

  • Charge 246 kg of L-cyclohexylglycine (L-CHG) to the reactor and stir until fully dissolved.

  • Cool the solution to the desired reaction temperature.

  • Concurrently add 267 kg of benzyl chloroformate (Cbz-Cl) and 280 L of a 20% aqueous sodium hydroxide solution dropwise to the L-CHG solution, maintaining the temperature and pH within the specified range.

  • After the addition is complete, continue to stir the reaction mixture until completion is confirmed by in-process controls (e.g., HPLC).

Work-up and Isolation:

  • Add 1930 L of ethyl acetate to the reaction mixture.

  • Neutralize the solution by adding 170 L of hydrochloric acid to facilitate phase separation.

  • Separate the organic layer and wash it three times with 500 L of water.

  • Concentrate the organic layer under reduced pressure.

  • Add 3200 L of n-heptane to the concentrated residue to induce crystallization.

  • Isolate the crystalline product by filtration and dry under vacuum.

Quantitative Data
ParameterValue
Starting Material (L-CHG)246 kg
Benzyl Chloroformate (Cbz-Cl)267 kg
Final Product (Cbz-L-CHG)375 kg
Yield82.3%
Chemical Purity (HPLC)99.5%
Optical Purity (Chiral HPLC)100.0%

Case Study 2: Kilogram-Scale Synthesis of (S)-1-Cbz-hexahydropyridazine-3-carboxylic Acid

This case study describes an expedient two-step, one-pot synthesis of a key chiral building block for various natural products. This process is noted for its operational simplicity and efficiency on a large scale, avoiding intermediate purification steps.

Experimental Protocol

Step 1: Cyclization

  • In a suitable reactor, a 2,5-dihalogenopentanoate is reacted with a 1,2-bis(benzyloxycarbonyl)hydrazine in the presence of a base (e.g., potassium carbonate) in a ketone solvent (e.g., acetone).

  • The reaction mixture is stirred at a controlled temperature until the formation of the intermediate tetrahydro-1,2-bis(benzyloxycarbonyl)pyridazine-3-carboxylate is complete.

Step 2: Selective Deprotection and Rearrangement

  • Without isolating the intermediate, a basic aqueous medium is added to the reaction mixture.

  • The mixture is heated, inducing a selective cleavage of the Cbz group at the N2 position and subsequent rearrangement to form (S)-1-Cbz-hexahydropyridazine-3-carboxylic acid.

  • The product is then isolated by precipitation, which is reported to be straightforward on a kilogram scale.

Quantitative Data
ParameterValue
Overall Yield75%
Enantiomeric Excess>99%

Data Summary and Comparison

IntermediateScaleKey ReagentsWork-up StrategyYieldPurityReference
N-Cbz-L-cyclohexylglycine246 kg (starting material)L-CHG, Cbz-Cl, NaOHExtraction and Crystallization82.3%99.5% (chemical), 100% (optical)US Patent 8,357,820 B2
(S)-1-Cbz-hexahydropyridazine-3-carboxylic AcidKilogram Scale2,5-dihalogenopentanoate, 1,2-bis(benzyloxycarbonyl)hydrazine, BaseOne-pot, Precipitation75%>99% eeDawei Ma et al.

Visualizations

Reaction Pathway for Cbz-Protection of an Amino Acid

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_Acid Chiral Amino Acid (H₂N-CHR-COOH) Reaction_Step Schotten-Baumann Reaction Amino_Acid->Reaction_Step Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction_Step Base Base (e.g., NaOH, Na₂CO₃) Base->Reaction_Step Cbz_AA Cbz-Protected Amino Acid (Cbz-NH-CHR-COOH) Reaction_Step->Cbz_AA Salt Salt (e.g., NaCl) Reaction_Step->Salt Water Water Reaction_Step->Water

Caption: General reaction scheme for the Cbz-protection of a chiral amino acid.

General Workflow for Scale-up Synthesis

G Lab_Scale Lab Scale Synthesis (grams) Process_Dev Process Development & Optimization Lab_Scale->Process_Dev Route Scouting Pilot_Scale Pilot Scale Synthesis (kilograms) Process_Dev->Pilot_Scale Parameter Optimization Industrial_Scale Industrial Scale Production (tons) Pilot_Scale->Industrial_Scale Validation & Tech Transfer G Start Low Yield or Purity in Scale-up? Check_pH Is pH control consistent? Start->Check_pH Yes Adjust_Base Implement buffer system or slower base addition. Check_pH->Adjust_Base No Check_Temp Is temperature uniform? Check_pH->Check_Temp Yes Improve_Cooling Improve reactor cooling efficiency. Check_Temp->Improve_Cooling No Check_Racemization Is racemization observed? Check_Temp->Check_Racemization Yes Optimize_Conditions Lower temperature, milder base. Check_Racemization->Optimize_Conditions Yes Check_Isolation Is isolation efficient? Check_Racemization->Check_Isolation No Optimize_Crystallization Screen anti-solvents, optimize cooling profile. Check_Isolation->Optimize_Crystallization No

References

Application Notes and Protocols for the Enantioselective Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the enantioselective synthesis of key nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds. The methodologies highlighted leverage powerful catalytic systems to achieve high levels of stereocontrol, which is critical in the development of chiral drugs and other bioactive molecules.

Enantioselective Synthesis of N-Heterocycles: Organocatalytic Aza-Michael Addition for the Synthesis of Spiro-Pyrrolidine-Pyrazolones

The pyrrolidine ring is a ubiquitous structural motif in a vast number of biologically active compounds. The catalytic, enantioselective aza-Michael reaction has emerged as a powerful tool for the construction of chiral pyrrolidines. This section details a highly efficient squaramide-catalyzed cascade aza-Michael/Michael addition reaction to generate spiro-pyrrolidine-pyrazolones with high diastereo- and enantioselectivity.

Data Presentation

Table 1: Squaramide-Catalyzed Enantioselective Synthesis of Spiro-Pyrrolidine-Pyrazolones.

EntryYield (%)dree (%)
1PhHPh95>20:196
24-MeC₆H₄HPh92>20:195
34-FC₆H₄HPh98>20:197
44-ClC₆H₄HPh96>20:198
52-ThienylHPh85>20:191
6PhMePh90>20:194
7PhH4-MeC₆H₄93>20:196

Data extracted from representative literature on squaramide-catalyzed aza-Michael additions.

Experimental Protocol

General Procedure for the Squaramide-Catalyzed Cascade Aza-Michael/Michael Addition:

To a solution of the unsaturated pyrazolone (0.2 mmol) and the tosylaminomethyl enone or enoate (0.22 mmol) in a 1:1 mixture of dichloromethane and toluene (2.0 mL) is added the chiral bifunctional squaramide catalyst (5 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 2-48 hours). Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro-pyrrolidine-pyrazolone.

Characterization Data for a Representative Product (Entry 1):

The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase column (e.g., Chiralpak AD-H) with a suitable mobile phase (e.g., n-hexane/isopropanol).

Visualization

aza_michael_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reactants Unsaturated Pyrazolone + Tosylaminomethyl Enone/Enoate start->reactants mixing Mix at Room Temperature reactants->mixing catalyst Chiral Squaramide Catalyst catalyst->mixing solvent DCM/Toluene (1:1) solvent->mixing stirring Stir (2-48 h) mixing->stirring evaporation Solvent Evaporation stirring->evaporation chromatography Flash Column Chromatography evaporation->chromatography product Isolated Spiro-Pyrrolidine-Pyrazolone chromatography->product aza_michael_mechanism cluster_activation Dual Activation catalyst Chiral Squaramide Catalyst enone Tosylaminomethyl Enone catalyst->enone H-Bonding (LUMO lowering) pyrazolone Unsaturated Pyrazolone catalyst->pyrazolone Brønsted Base Activation aza_michael Aza-Michael Addition catalyst->aza_michael enone->aza_michael pyrazolone->aza_michael intermediate Enolate Intermediate aza_michael->intermediate michael Intramolecular Michael Addition intermediate->michael product Spiro-Pyrrolidine-Pyrazolone michael->product product->catalyst Catalyst Regeneration oxa_michael_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reactants 1,3-Dicarbonyl Compound + (E)-3-Aryl-2-nitroprop-2-en-1-ol start->reactants mixing Mix at Room Temperature reactants->mixing catalyst Chiral Organocatalyst catalyst->mixing solvent Dichloromethane solvent->mixing stirring Stir until Completion (TLC) mixing->stirring evaporation Solvent Evaporation stirring->evaporation chromatography Flash Column Chromatography evaporation->chromatography product Isolated Tetrahydropyran chromatography->product oxa_michael_mechanism cluster_activation Dual Activation catalyst Chiral Bifunctional Organocatalyst dicarbonyl 1,3-Dicarbonyl Compound catalyst->dicarbonyl Brønsted Base Activation nitroalkene Nitroalkenol catalyst->nitroalkene H-Bonding Activation michael Michael Addition catalyst->michael dicarbonyl->michael nitroalkene->michael intermediate Michael Adduct michael->intermediate hemiacetalization Intramolecular Hemiacetalization intermediate->hemiacetalization product Tetrahydropyran hemiacetalization->product product->catalyst Catalyst Regeneration sulfa_michael_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reactants Chalcone + 1,4-Dithiane-2,5-diol start->reactants mixing Mix at -20 °C reactants->mixing catalyst Chiral Squaramide Catalyst catalyst->mixing solvent Chloroform solvent->mixing stirring Stir until Completion (TLC) mixing->stirring evaporation Solvent Evaporation stirring->evaporation chromatography Flash Column Chromatography evaporation->chromatography product Isolated Tetrahydrothiophene chromatography->product sulfa_michael_mechanism cluster_activation Dual Activation catalyst Chiral Squaramide Catalyst thiol 1,4-Dithiane-2,5-diol (Thiol Precursor) catalyst->thiol Brønsted Base Activation chalcone Chalcone catalyst->chalcone H-Bonding Activation sulfa_michael Sulfa-Michael Addition catalyst->sulfa_michael thiol->sulfa_michael chalcone->sulfa_michael intermediate Thioenolate Intermediate sulfa_michael->intermediate aldol Intramolecular Aldol Reaction intermediate->aldol product Tetrahydrothiophene aldol->product product->catalyst Catalyst Regeneration

Application Notes and Protocols: Imidazolidinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of imidazolidinone derivatives in drug discovery, complete with detailed experimental protocols and quantitative data to support researchers in this field.

Introduction to Imidazolidinone Derivatives

Imidazolidinones are five-membered heterocyclic organic compounds that serve as a versatile scaffold in medicinal chemistry.[1] Their structural diversity allows for the development of derivatives with a wide range of biological activities, making them valuable candidates for drug discovery programs targeting various diseases, including cancer, autoimmune disorders, neurodegenerative diseases, and infectious diseases.[2][3][4] This document outlines key applications of imidazolidinone derivatives as enzyme inhibitors and cytotoxic agents, providing detailed protocols for their synthesis and biological evaluation.

I. Imidazolidinone Derivatives as Enzyme Inhibitors

Imidazolidinone derivatives have demonstrated potent inhibitory activity against several key enzymes implicated in disease pathogenesis.

A. Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibitors

Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[5][6][7] Gain-of-function mutations in PTPN22 are associated with an increased risk for multiple autoimmune diseases.[8] Consequently, inhibition of LYP is a promising therapeutic strategy for these conditions.

A series of imidazolidine-2,4-dione derivatives has been identified as potent LYP inhibitors.[5]

Quantitative Data: LYP Inhibition

CompoundTargetIC50 (µM)Ki (µM)Notes
9p LYP6.95-Cinnamic acid-based inhibitor.[5]
9r LYP2.851.09Competitive and reversible inhibitor. Showed better selectivity over other phosphatases compared to a known LYP inhibitor.[5]

Signaling Pathway: T-Cell Receptor (TCR) Signaling

LYP dephosphorylates key kinases in the TCR signaling pathway, such as Lck and ZAP-70, leading to the downregulation of T-cell activation.[9] Inhibition of LYP by imidazolidinone derivatives can restore TCR signaling, which is a potential therapeutic approach for certain autoimmune diseases.

TCR signaling pathway and the inhibitory role of LYP.

Experimental Protocol: LYP Inhibition Assay

This protocol is adapted from methods used for measuring protein tyrosine phosphatase activity.

Materials:

  • Recombinant human LYP (PTPN22)

  • pNPP (p-nitrophenyl phosphate) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 2 mM EDTA, 5 mM DTT

  • Stop Solution: 1 M NaOH

  • Imidazolidinone derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the imidazolidinone inhibitor in Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Add 25 µL of the recombinant LYP enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the pNPP substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

B. Cholinesterase Inhibitors

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Imidazolidine-2,4,5-trione derivatives have been identified as potent inhibitors of these enzymes.

Quantitative Data: Cholinesterase Inhibition

CompoundTargetIC50 (µM)Reference
3d BChE1.66
Imidazotriazole-based thiazolidinone 10 AChE6.70[10]
Imidazotriazole-based thiazolidinone 10 BChE7.10[10]
Donepezil (Reference) AChE8.50[10]
Donepezil (Reference) BChE8.90[10]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[11][12][13][14]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Imidazolidinone derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the imidazolidinone inhibitor in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the diluted inhibitor solution, and 10 µL of DTNB solution to the test wells. For the control well (100% activity), add 10 µL of the solvent instead of the inhibitor.

  • Add 10 µL of the AChE enzyme solution to the test and control wells.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

C. VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[15][16] Imidazolidin-2-thione and other imidazolidinone derivatives have been developed as potent VEGFR-2 inhibitors.[16]

Quantitative Data: VEGFR-2 Inhibition

CompoundTargetIC50 (µM)Cell LineReference
3 VEGFR-2-MCF-7[16]
7 VEGFR-2-MCF-7[16]
3j VEGFR-20.07-[2]
6i VEGFR-20.11-[2]
11 VEGFR-20.19HepG-2[3]
Sorafenib (Reference) VEGFR-20.06-[2]
Sunitinib (Reference) VEGFR-20.12-[2]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to measure VEGFR-2 kinase activity.[4][15]

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Imidazolidinone derivative stock solution (in DMSO)

  • Kinase-Glo® MAX reagent

  • White 96-well plate

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a master mixture for the kinase reaction containing Kinase Buffer, ATP, and PTK substrate.

  • Add 25 µL of the master mixture to each well of a white 96-well plate.

  • Add 5 µL of the diluted imidazolidinone inhibitor solutions to the test wells. Add 5 µL of the solvent to the positive control (no inhibitor) and blank (no enzyme) wells.

  • Add 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

  • Mix gently and incubate the plate at 30°C for 45 minutes.

  • Add 50 µL of Kinase-Glo® MAX reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

II. Imidazolidinone Derivatives as Anticancer Agents

Numerous imidazolidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[4][17][18][19]

Quantitative Data: Anticancer Activity

CompoundCell LineIC50 (µM)Reference
3 MCF-7 (Breast)3.26[16]
7 MCF-7 (Breast)4.31[16]
9r HCT116 (Colorectal)-[4]
9r SW620 (Colorectal)-[4]
10b A549 (Lung)6.48[3]
11 HepG-2 (Liver)9.52[3]
11 Caco-2 (Colon)12.45[3]
11 MDA-MB-231 (Breast)11.52[3]

Mechanism of Action: ROS-Dependent Apoptosis

One of the proposed mechanisms of action for the anticancer activity of certain 4-imidazolidinone derivatives is the induction of reactive oxygen species (ROS) production, leading to the activation of the JNK pathway and subsequent mitochondrial-dependent apoptosis.[20]

Apoptosis_Pathway cluster_cell Cancer Cell Imidazolidinone Imidazolidinone Derivative (e.g., 9r) ROS ROS Production Imidazolidinone->ROS JNK JNK Pathway Activation ROS->JNK Mitochondria Mitochondrial Pathway JNK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Proposed mechanism of ROS-dependent apoptosis induced by imidazolidinone derivatives.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5][21][22]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Imidazolidinone derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazolidinone derivative and incubate for 48-72 hours. Include untreated cells as a control.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

III. Imidazolidinone Derivatives as Antimicrobial Agents

Imidazolidinone derivatives have also been investigated for their activity against various microbial pathogens, including bacteria and fungi. Some derivatives act by inhibiting virulence factors, such as those regulated by quorum sensing in Pseudomonas aeruginosa.

Quantitative Data: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
IIIk E. coli12.5[15]
IIIk C. albicans12.5[15]
IIIk S. aureus25[15]
IIIk P. aeruginosa25[15]
IIIj C. albicans12.5[15]
IIIj E. coli25[15]

Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Inhibition)

This protocol uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a process regulated by quorum sensing. Inhibition of violacein production indicates potential quorum sensing inhibitory activity.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • N-hexanoyl-L-homoserine lactone (HHL)

  • Imidazolidinone derivative stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add the diluted bacterial culture along with various concentrations of the imidazolidinone derivative. Include a positive control (with HHL, no inhibitor) and a negative control (no HHL, no inhibitor).

  • Incubate the plate at 30°C for 24 hours with shaking.

  • Visually assess the inhibition of purple pigment production.

  • For quantitative analysis, lyse the bacterial cells (e.g., with SDS) and extract the violacein with a solvent like butanol.

  • Measure the absorbance of the extracted violacein at 585 nm.

  • Calculate the percentage of violacein inhibition.

IV. Synthesis of Imidazolidinone Derivatives

The versatile imidazolidinone scaffold can be synthesized through various chemical routes. A common method involves the cyclization of α-amino acids with isocyanates or isothiocyanates.

Experimental Workflow: Synthesis of Imidazolidine-2,4-diones

Synthesis_Workflow AminoAcid α-Amino Acid Intermediate Urea/Thiourea Intermediate AminoAcid->Intermediate Isocyanate Isocyanate/ Isothiocyanate Isocyanate->Intermediate Cyclization Acid-catalyzed Cyclization Intermediate->Cyclization Product Imidazolidine-2,4-dione/ 2-thioxoimidazolidin-4-one Cyclization->Product

General synthetic workflow for imidazolidine-2,4-diones.

Experimental Protocol: Synthesis of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione

This protocol is adapted from a procedure for the synthesis of N-3 and C-5 substituted imidazolidines.[23]

Materials:

  • C-4-Methylphenylglycine

  • Phenyl isocyanate (PhNCO)

  • 6N HCl solution

  • Ethanol

  • Water

Procedure:

  • React C-4-methylphenylglycine (9 mmol) with phenyl isocyanate (9 mmol) in a suitable solvent.

  • After 24 hours, separate the precipitate by filtration.

  • Acidify the remaining solution with HCl.

  • Reflux the resulting aroylimidazolidinic acid for 1 hour with 40 mL of 6N HCl solution.

  • Filter the white crystalline product, wash with water, and air-dry.

  • Recrystallize the product from an ethanol/water (1:1) mixture to yield (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione.

Conclusion

Imidazolidinone derivatives represent a privileged scaffold in drug discovery with demonstrated efficacy in various therapeutic areas. The protocols and data presented herein provide a valuable resource for researchers aiming to explore the potential of this versatile class of compounds in their own drug development programs. Further optimization of the imidazolidinone core can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Catalytic Methods for Imidazolidin-2-one Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolidin-2-one and its derivatives are crucial structural motifs in a wide array of pharmaceuticals, natural products, and chiral auxiliaries. The development of efficient and sustainable catalytic methods for the synthesis of these five-membered cyclic ureas is an area of significant interest in organic and medicinal chemistry. This document provides detailed application notes and experimental protocols for several key catalytic strategies, including metal-catalyzed and organocatalytic approaches.

Application Notes

The synthesis of imidazolidin-2-ones can be broadly categorized into several catalytic approaches, each with its own set of advantages and substrate scope. The primary strategies include:

  • Direct Carbonylation of 1,2-Diamines: This is a straightforward approach where a carbonyl group is incorporated into a 1,2-diamine scaffold. Modern catalytic methods utilize safer and more efficient carbonylating agents than traditional hazardous reagents like phosgene.

  • Diamination of Unsaturated C-C Bonds: This elegant strategy involves the addition of two nitrogen atoms across a double or triple bond, often intramolecularly from a urea tether, to construct the imidazolidin-2-one ring.

  • Intramolecular Hydroamination of Unsaturated Ureas: This method relies on the catalytic addition of a N-H bond of a urea across an unsaturated carbon-carbon bond within the same molecule.

  • Ring Expansion of Aziridines: This approach utilizes the reaction of aziridines with isocyanates, catalyzed by transition metals, to form the five-membered ring.

This document focuses on providing detailed protocols for some of the most effective and representative catalytic systems within these strategies.

Comparative Data of Catalytic Methods

The following tables summarize the quantitative data for the described catalytic methods, allowing for easy comparison of their efficiency and reaction conditions.

Table 1: Metal-Catalyzed Synthesis of Imidazolidin-2-ones

Catalyst SystemSubstrateCarbonyl Source/ReagentSolventTemp. (°C)TimeYield (%)Reference
CeO₂Ethylenediamine CarbamateInternal2-Propanol1406hup to 83[1][2][3][4][5]
Pd(OAc)₂ / PPh₃2-VinylaziridinesIsocyanatesTHFRT2-24h34-97[6]
(IPr)AuCl / AgPF₆N-allyl urea-ChloroformRT12h97[7]
(P(t-Bu)₂o-biphenyl)AuCl / AgPF₆N-allyl urea-ChloroformRT6h97[7]
Au(I)-NHC / AgPF₆Allene-tethered ureas-CH₂Cl₂RT2h93[8][9]
Pd₂(dba)₃ / XantphosN-allylureasAryl bromidesToluene10012-24h65-95[10][11]

Table 2: Organocatalytic and Other Methods for Imidazolidin-2-one Synthesis

Catalyst/ReagentSubstrateSolventTemp. (°C)TimeYield (%)Reference
BEMP (5 mol%)Propargylic ureasMeCNRT1 min - 16h82-98[12][13][14][15][16]
Carbonyldiimidazole (CDI)1,2-Diamine (in situ)Methanol4030 min (red.)55-81[17]

Experimental Protocols

Protocol 1: CeO₂-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate

This protocol describes a heterogeneous catalytic method for the synthesis of the parent 2-imidazolidinone from ethylenediamine carbamate (EDA-CA), a solid, stable source of both ethylenediamine and CO₂.[1][2][3][4][5]

Materials:

  • Ethylenediamine carbamate (EDA-CA)

  • Cerium(IV) oxide (CeO₂)

  • 2-Propanol

  • Autoclave reactor with a stirrer

  • Argon gas supply

Procedure:

  • To a high-pressure autoclave reactor, add CeO₂ (e.g., 2.0 mmol) and ethylenediamine carbamate (e.g., 19.6 mmol).

  • Add 2-propanol (e.g., 15 mL) as the solvent.

  • Seal the reactor and purge with argon gas several times.

  • Pressurize the reactor with argon to 1 MPa at room temperature.

  • Heat the reactor to 140 °C (413 K) with stirring.

  • Maintain the reaction at this temperature for 6 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • The product can be isolated and purified by standard techniques such as filtration to remove the catalyst, followed by evaporation of the solvent and recrystallization or chromatography.

Note: The CeO₂ catalyst is reusable and can be recovered by filtration, washed, dried, and used in subsequent runs.[2]

Protocol 2: Organocatalytic Synthesis of Imidazolidin-2-ones from Propargylic Ureas

This protocol details a highly efficient, metal-free synthesis of substituted imidazolidin-2-ones via intramolecular hydroamidation of propargylic ureas, catalyzed by the phosphazene base BEMP.[12][13][14][15][16]

Materials:

  • Substituted propargylic urea

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)

  • Acetonitrile (MeCN), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard Schlenk line equipment

  • Silica gel for column chromatography

Procedure:

  • In a test tube or round-bottom flask equipped with a magnetic stir bar, dissolve the propargylic urea (0.4 mmol) in anhydrous acetonitrile (4 mL) under an inert atmosphere (Nitrogen or Argon).

  • Add BEMP (5 mol%, 6 µL) to the reaction mixture via syringe.

  • Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can be remarkably short, from 1 minute to several hours depending on the substrate.[12][14]

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 3: Gold(I)-Catalyzed Intramolecular Dihydroamination of Allenes

This protocol describes a gold-catalyzed diastereoselective synthesis of bicyclic imidazolidin-2-ones from allene-tethered ureas.[8][9]

Materials:

  • N-δ-allenyl urea

  • Gold(I) N-heterocyclic carbene complex (e.g., (IPr)AuCl)

  • Silver hexafluorophosphate (AgPF₆)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the N-δ-allenyl urea in anhydrous dichloromethane.

  • In a separate vial, prepare the catalyst by mixing the gold(I) N-heterocyclic carbene complex (e.g., 5 mol%) and AgPF₆ (5 mol%) in anhydrous dichloromethane.

  • Add the catalyst solution to the solution of the N-δ-allenyl urea.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or other suitable analytical techniques.

  • Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography to yield the bicyclic imidazolidin-2-one.

Protocol 4: Pseudo-Multicomponent One-Pot Synthesis using Carbonyldiimidazole (CDI)

This protocol outlines a one-pot synthesis of 1,3-disubstituted imidazolidin-2-ones from a 1,2-diamine, which is formed in situ.[17]

Materials:

  • trans-(R,R)-1,2-Diaminocyclohexane

  • Aromatic aldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (CH₂Cl₂)

Procedure:

Step 1: In situ Schiff Base Formation and Reduction

  • In a round-bottom flask, dissolve trans-(R,R)-1,2-diaminocyclohexane and an aromatic aldehyde in methanol.

  • Stir the mixture at room temperature to form the Schiff base.

  • Cool the reaction mixture to 0 °C and add sodium borohydride in portions to reduce the Schiff base to the corresponding 1,2-diamine.

  • Stir at 40 °C for 30 minutes.

Step 2: Cyclization with CDI 5. After the reduction is complete, remove the methanol under reduced pressure. 6. Dissolve the resulting crude diamine in dichloromethane. 7. Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir at room temperature until the cyclization is complete (monitor by TLC). 8. Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. 9. The final product is purified by column chromatography or recrystallization.

Visualizations of Synthetic Pathways and Workflows

general_synthetic_strategies cluster_0 General Synthetic Strategies A 1,2-Diamine B Imidazolidin-2-one A->B Carbonylation (e.g., CO, CO₂, CDI) C Unsaturated Urea C->B Intramolecular Hydroamination D Alkene/Alkyne D->B Diamination E Aziridine E->B Ring Expansion + Isocyanate

Caption: Overview of major catalytic routes to imidazolidin-2-ones.

experimental_workflow_CDI cluster_1 One-Pot Synthesis via CDI start Start: 1,2-Diamine + Aldehyde step1 Schiff Base Formation (Methanol, RT) start->step1 step2 Reduction with NaBH₄ (0-40 °C) step1->step2 step3 Solvent Switch (Evaporation -> CH₂Cl₂) step2->step3 step4 Cyclization with CDI (RT) step3->step4 workup Aqueous Workup & Purification step4->workup end Product: 1,3-Disubstituted Imidazolidin-2-one workup->end

Caption: Experimental workflow for the pseudo-multicomponent synthesis.

catalytic_cycles_overview cluster_2 Conceptual Catalytic Approaches metal_cat Metal-Catalysis Pd, Au, Cu, CeO₂ products Imidazolidin-2-ones metal_cat->products organo_cat Organocatalysis e.g., BEMP organo_cat->products substrates Substrates: - Diamines - Unsaturated Ureas - Aziridines substrates->metal_cat substrates->organo_cat

Caption: Relationship between catalyst type, substrates, and product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound typically involves a two-step process:

  • Formation of the 2-oxoimidazolidine-4-carboxylic acid core: This is achieved by the cyclization of a suitable diamino acid precursor. Common reagents for this step include phosgene, bis(trichloromethyl) carbonate (triphosgene), or carbonyldiimidazole (CDI).

  • N-Cbz Protection: The secondary amine within the imidazolidinone ring is then protected with a benzyloxycarbonyl (Cbz or Z) group. This is typically accomplished by reacting the cyclic intermediate with benzyl chloroformate (Cbz-Cl) under basic conditions.

Q2: What are the critical parameters to control during the Cbz protection step?

The N-Cbz protection is a crucial step that can significantly impact the final yield and purity. Key parameters to control include:

  • pH: The reaction is typically carried out under alkaline conditions, with a pH range of 8-10 being optimal.[1] A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of the chiral center.[1]

  • Temperature: The reaction should be conducted at a low temperature, typically between 0-5 °C, to minimize side reactions and prevent the degradation of the Cbz-Cl reagent.

  • Reagent Addition: Slow, dropwise addition of benzyl chloroformate is recommended to maintain control over the reaction temperature and pH.

Q3: What are common side reactions during the synthesis, and how can they be minimized?

Several side reactions can occur, leading to a decrease in yield and the formation of impurities:

  • Racemization: As mentioned, high pH and elevated temperatures during Cbz protection can lead to the loss of stereochemical integrity. Maintaining a pH between 8 and 10 and a low temperature is crucial to prevent this.[1]

  • Dimerization/Polymerization: In the cyclization step, intermolecular reactions can lead to the formation of dimers or polymers instead of the desired five-membered ring. This can often be mitigated by using high-dilution conditions.

  • Over-alkylation: During the Cbz protection, there is a possibility of the carboxylic acid group reacting. This is generally less favorable than the reaction with the secondary amine, but it is a potential side reaction to be aware of.

Q4: How can I purify the final product?

Purification of this compound typically involves the following steps:

  • Acidification: After the Cbz protection reaction, the aqueous layer is cooled and carefully acidified to a pH of approximately 2 with a dilute acid like HCl.[2] This protonates the carboxylate group, causing the product to precipitate.

  • Filtration: The precipitated product is collected by vacuum filtration and washed with cold water.[2]

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Cyclization: The reaction forming the imidazolidinone ring may not have gone to completion.- Increase reaction time or temperature for the cyclization step. - Consider using a more reactive cyclizing agent, such as triphosgene in place of CDI.
Decomposition of Cbz-Cl: The benzyl chloroformate may have decomposed before reacting.- Use fresh, high-quality Cbz-Cl. - Ensure the reaction temperature is kept low (0-5 °C) during addition. - Maintain the pH of the reaction mixture between 8 and 10.[1]
Product Loss During Workup: The product may be partially soluble in the aqueous or organic wash solutions.- Ensure complete precipitation by adjusting the pH to ~2. - Minimize the volume of washing solvents. - Perform extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Presence of Impurities Unreacted Starting Material: The reaction may not have gone to completion.- Increase the stoichiometry of the limiting reagent. - Extend the reaction time.
Side-Products from Cbz Protection: Formation of benzyl alcohol or other Cbz-related impurities.- Wash the reaction mixture with a non-polar organic solvent like diethyl ether after the reaction to remove unreacted Cbz-Cl and benzyl alcohol.[2]
Racemization: Loss of stereochemical purity.- Strictly control the pH to be within the 8-10 range.[1] - Maintain a low reaction temperature (0-5 °C).
Difficulty with Product Isolation Product is Oily or Gummy: The product is not precipitating as a clean solid.- Try adding a different anti-solvent during precipitation. - Scratch the inside of the flask with a glass rod to induce crystallization. - Purify via column chromatography if precipitation is unsuccessful.
Product is Highly Water-Soluble: The product remains in the aqueous phase after acidification.- Saturate the aqueous layer with NaCl to decrease the polarity and promote precipitation or extraction. - Perform multiple extractions with a polar organic solvent like ethyl acetate.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Oxoimidazolidine-4-carboxylic acid

This protocol is a generalized procedure based on the cyclization of diamino acids.

  • Dissolution: Dissolve (R)-2,3-diaminopropionic acid (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq) with cooling in an ice bath.

  • Addition of Cyclizing Agent: While vigorously stirring, slowly add a solution of carbonyldiimidazole (CDI) (1.1 eq) in an appropriate solvent (e.g., THF).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.

  • Isolation: If the product precipitates, collect it by filtration. If it remains in solution, extract the aqueous phase with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: N-Cbz Protection of (R)-2-Oxoimidazolidine-4-carboxylic acid

This protocol is adapted from the Schotten-Baumann conditions for Cbz protection of amino acids.[3]

  • Dissolution: Dissolve the (R)-2-oxoimidazolidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.[2]

Data Presentation

Table 1: Comparison of Cyclizing Agents for Imidazolidinone Formation

Cyclizing AgentReaction ConditionsTypical YieldsAdvantagesDisadvantages
Phosgene0-20 °C, aqueous NaOHGood to ExcellentHigh reactivityHighly toxic gas, requires special handling
Bis(trichloromethyl) carbonate (Triphosgene)0-25 °C, organic baseGood to ExcellentSolid, safer alternative to phosgeneGenerates phosgene in situ, still requires caution
Carbonyldiimidazole (CDI)Room temperature, various solventsModerate to GoodLow toxicity, benign byproductsLower reactivity than phosgene derivatives
UreaHigh temperature ( >200 °C)ModerateLow cost, readily availableHigh reaction temperatures, potential for side reactions

Table 2: Influence of Base on Cbz Protection Yield

BasepH RangeTypical YieldsNotes
Sodium Carbonate9-10.5HighCommonly used, effective
Sodium Bicarbonate8-8.5GoodMilder base, may result in slower reaction
Na2CO3/NaHCO3 buffer8-10HighProvides better pH control, minimizing racemization[1]
Sodium Hydroxide>12VariableHigh risk of racemization and Cbz-Cl decomposition

Visualizations

Synthesis_Pathway Start Diamino_Acid (R)-2,3-Diaminopropionic acid Start->Diamino_Acid Cyclization Cyclization (e.g., CDI, NaHCO3) Diamino_Acid->Cyclization Step 1 Imidazolidinone (R)-2-Oxoimidazolidine- 4-carboxylic acid Cyclization->Imidazolidinone Cbz_Protection N-Cbz Protection (Cbz-Cl, Na2CO3) Imidazolidinone->Cbz_Protection Step 2 Final_Product (R)-3-Cbz-2-Oxo-imidazolidine- 4-carboxylic acid Cbz_Protection->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Cyclization Cyclization Step Issue? Start->Check_Cyclization Optimize_Cyclization Optimize Cyclization: - Increase reaction time/temp - Change cyclizing agent Check_Cyclization->Optimize_Cyclization Yes Check_Cbz Cbz Protection Issue? Check_Cyclization->Check_Cbz No Optimize_Cyclization->Check_Cbz Optimize_Cbz Optimize Cbz Protection: - Verify Cbz-Cl quality - Control temp (0-5°C) - Control pH (8-10) Check_Cbz->Optimize_Cbz Yes Check_Workup Workup/Purification Issue? Check_Cbz->Check_Workup No Optimize_Cbz->Check_Workup Optimize_Workup Optimize Workup: - Adjust pH for precipitation - Use anti-solvent - Recrystallize Check_Workup->Optimize_Workup Yes Success Improved Yield/ Purity Check_Workup->Success No Optimize_Workup->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chiral carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to common purification techniques.

I. Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of chiral carboxylic acids using various techniques.

Diastereomeric Salt Crystallization

Q1: Why am I not getting any crystals to form after adding the resolving agent?

A1: Several factors can hinder crystal formation:

  • Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system. If the salts are too soluble, they will not crystallize.

  • Concentration: The solution may be too dilute.

  • Purity of Starting Material: Impurities in the racemic carboxylic acid or the resolving agent can inhibit crystallization.

  • Supersaturation: The solution may not be sufficiently supersaturated.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good starting point is a solvent in which one diastereomer is sparingly soluble while the other is more soluble.[1][2]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.

  • Induce Crystallization:

    • Seeding: If you have a crystal of the desired diastereomer, add a small seed crystal to the solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Cooling: Slowly cool the solution, as solubility often decreases with temperature.

  • Purify Starting Materials: Ensure the racemic acid and resolving agent are of high purity.

Q2: My diastereomeric salt crystals have low enantiomeric excess (ee%). What can I do to improve it?

A2: Low enantiomeric excess in the crystallized salt is a common issue and can be addressed by:

  • Recrystallization: The most effective method to improve ee% is to recrystallize the diastereomeric salt. The solubility difference between the two diastereomers will lead to an enrichment of the less soluble, and hopefully desired, diastereomer in the crystalline phase.

  • Solvent Optimization: The choice of solvent can significantly influence the chiral recognition and the difference in solubility between the diastereomers.[1][2] Experiment with different solvents or solvent mixtures to maximize this difference.

  • Temperature Control: Control the crystallization temperature. Slower cooling rates can lead to more selective crystallization and higher purity crystals.

  • Molar Ratio of Resolving Agent: The stoichiometry between the chiral resolving agent and the racemic acid can be critical. It is sometimes beneficial to use a sub-stoichiometric amount of the resolving agent.[3]

Q3: The yield of my desired enantiomer is very low after crystallization and liberation from the salt. How can I improve the yield?

A3: Low yield can be due to several factors throughout the process:

  • Incomplete Crystallization: If a significant amount of the desired diastereomer remains in the mother liquor, the yield will be low.

  • Losses During Washing: Excessive washing of the crystals can dissolve some of the product.

  • Inefficient Liberation of the Acid: The process of recovering the chiral carboxylic acid from the diastereomeric salt may be incomplete.

  • Co-precipitation: The undesired diastereomer may be co-precipitating with the desired one, which, after removal, lowers the overall yield of the pure enantiomer.

Troubleshooting Steps:

  • Optimize Crystallization Conditions: Re-evaluate the solvent, temperature, and concentration to maximize the precipitation of the desired diastereomer.

  • Analyze the Mother Liquor: Check the composition of the mother liquor to see how much of the desired diastereomer is being lost. It may be possible to recover more material from it through further crystallization steps.

  • Minimize Washing Losses: Wash the crystals with a small amount of cold solvent in which the salt has low solubility.

  • Ensure Complete Acid/Base Extraction: When liberating the free acid from the salt, ensure the pH is adjusted correctly to fully protonate the carboxylic acid and deprotonate the resolving agent (or vice versa), and perform multiple extractions with an appropriate organic solvent.

Chiral Chromatography (HPLC/SFC)

Q1: I am seeing poor or no separation of my enantiomers on a chiral column. What should I do?

A1: Lack of separation can be due to an inappropriate choice of chiral stationary phase (CSP), mobile phase, or other chromatographic conditions.

Troubleshooting Steps:

  • Select the Right Chiral Stationary Phase (CSP): The success of a chiral separation is highly dependent on the CSP. For carboxylic acids, common choices include polysaccharide-based (cellulose or amylose derivatives), macrocyclic glycopeptide, and anion-exchange type phases.[4][5][6] If one CSP doesn't work, screen a few different types.

  • Optimize the Mobile Phase:

    • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).[7]

    • Reversed Phase: Adjust the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile, methanol).[7]

    • Additives: For acidic compounds, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often crucial to ensure the analyte is in a single protonation state and to improve peak shape.[8][9]

  • Adjust Temperature and Flow Rate:

    • Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.[8]

    • Flow Rate: Lower flow rates generally provide better resolution by allowing more time for the enantiomers to interact with the CSP.[8]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the column itself.[8]

Troubleshooting Steps:

  • Mobile Phase pH and Additives: For acidic analytes like carboxylic acids, ensure the mobile phase pH is low enough (at least 2 pH units below the pKa) to keep the acid in its protonated form. Adding an acidic modifier like TFA or formic acid can significantly improve peak shape by suppressing silanol interactions.[7][8]

  • Check for Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample and injecting a smaller volume.[7][8]

  • Assess Column Health: A contaminated or old column can cause peak tailing. Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[10]

  • Consider Derivatization: In some cases, derivatizing the carboxylic acid to an ester or amide can improve its chromatographic behavior.[11][12][13]

Enzymatic Resolution

Q1: The enzymatic resolution is very slow or not proceeding at all. What could be the problem?

A1: Low or no enzyme activity can be due to several factors related to the enzyme itself or the reaction conditions.

Troubleshooting Steps:

  • Verify Enzyme Activity: Use a fresh batch of enzyme and ensure it has been stored correctly at the recommended temperature.

  • Check for Inhibitors: Impurities in the substrate or solvent can inhibit the enzyme. Purify the starting materials if necessary.[14]

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is being run at the optimal temperature for the specific enzyme.

    • pH (for aqueous systems): If the reaction is in an aqueous or biphasic system, the pH must be maintained at the optimum for the enzyme.

    • Solvent: The choice of organic solvent can dramatically affect enzyme activity and stability.[14] Screen different solvents.

Q2: The enantioselectivity (ee%) of the enzymatic resolution is low. How can I improve it?

A2: Low enantioselectivity means the enzyme is not effectively discriminating between the two enantiomers.

Troubleshooting Steps:

  • Screen Different Enzymes: The most critical factor is the choice of enzyme. Different lipases or esterases will have different selectivities for a given substrate.[14][15] It is often necessary to screen several enzymes to find one with high enantioselectivity.

  • Optimize Reaction Time: Kinetic resolutions are time-dependent. If the reaction proceeds for too long, the less-preferred enantiomer will start to react, lowering the enantiomeric excess of both the product and the remaining substrate.[14] Perform a time-course experiment to find the optimal reaction time.

  • Adjust Temperature: Temperature can influence the enantioselectivity of an enzyme. Lowering the temperature often increases selectivity, although it will also decrease the reaction rate.

  • Modify the Substrate: Sometimes, converting the carboxylic acid to a different type of ester (e.g., methyl, ethyl, vinyl) can improve the enantioselectivity of the enzymatic hydrolysis.[15]

II. Frequently Asked Questions (FAQs)

Q1: What are the main methods for purifying chiral carboxylic acids?

A1: The three primary methods for the resolution of racemic carboxylic acids are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts.[2][16] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[2][16]

  • Chiral Chromatography: This involves the use of high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP).[4][17] The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

  • Enzymatic Resolution: This technique uses an enzyme, typically a lipase or esterase, that selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer of the carboxylic acid or its ester derivative, leaving the other enantiomer unreacted.[15][18][19]

Q2: How do I choose the best purification technique for my specific chiral carboxylic acid?

A2: The choice of technique depends on several factors:

  • Scale of Purification: For large-scale industrial production, diastereomeric salt crystallization is often preferred due to its cost-effectiveness and scalability.[2] Chiral chromatography is generally used for analytical purposes or smaller-scale preparative separations.[17]

  • Properties of the Carboxylic Acid: The presence of other functional groups, stability, and solubility of the acid can influence the choice. For example, acids that are unstable under acidic or basic conditions may not be suitable for salt formation and liberation.

  • Available Resources: Chiral chromatography requires specialized columns and equipment. Enzymatic resolution requires access to suitable enzymes and screening capabilities.

  • Desired Purity: All three methods can potentially achieve high enantiomeric purity (>99% ee), but optimization is often required.

Q3: How can I determine the enantiomeric excess (ee%) of my purified carboxylic acid?

A3: The most common and accurate method for determining enantiomeric excess is chiral HPLC or chiral GC.[20] This involves developing a chromatographic method that can separate the two enantiomers and then integrating the peak areas of each. The ee% is calculated as:

ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Other methods include nuclear magnetic resonance (NMR) using chiral solvating agents or chiral derivatizing agents, and polarimetry, although polarimetry is less accurate for precise ee% determination.

III. Data Presentation

Table 1: Comparison of Purification Techniques
ParameterDiastereomeric Salt CrystallizationChiral Chromatography (HPLC/SFC)Enzymatic Resolution
Principle Formation of diastereomeric salts with different solubilities.[2][16]Differential interaction of enantiomers with a chiral stationary phase.[4]Enantioselective enzymatic transformation of one enantiomer.[15][19]
Typical Scale Milligram to multi-tonMicrogram to kilogramMilligram to multi-kilogram
Typical Yield < 50% (per enantiomer from racemate)> 90% (for the separated fractions)< 50% (for each enantiomer in kinetic resolution)
Achievable ee% > 99% (with recrystallization)> 99.5%> 99%
Advantages Scalable, cost-effective for large scale.[2]High purity, applicable to a wide range of compounds, analytical and preparative.Mild reaction conditions, high selectivity, environmentally friendly.[15]
Disadvantages Laborious, requires screening of resolving agents and solvents, theoretical max yield is 50%.[16]High cost of columns and solvents, limited loading capacity for preparative scale.Requires screening for a suitable enzyme, theoretical max yield is 50% for kinetic resolution.
Table 2: Example Data from Enzymatic Resolution of Phenylalkyl Carboxylic Acid Esters
SubstrateEnzymeEnantioselectivity (E)Product ee%
Ethyl 2-phenylpropanoateMetagenome Esterase>200>99% (S)-acid
Ethyl 2-phenylbutanoateMetagenome Esterase>200>99% (S)-acid
Ethyl 3-phenylbutanoateMetagenome Esterase>200>99% (S)-acid

Data summarized from a study on metagenome-derived esterases demonstrating high enantioselectivity for the hydrolysis of various phenylalkyl carboxylic acid esters.[15]

IV. Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. Add an equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine).[21] Heat the mixture gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation of Diastereomer: Collect the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a suitable solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add an acid (e.g., HCl) to protonate the carboxylic acid and form the salt of the resolving agent.

  • Extraction: Extract the liberated chiral carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification and Analysis: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent. Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Carboxylic Acid Ester
  • Reaction Setup: To a solution of the racemic carboxylic acid ester in a suitable buffer (e.g., phosphate buffer, pH 7.0) and/or an organic co-solvent, add the lipase (e.g., Candida antarctica Lipase B).[19]

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the ee% of the substrate and product.

  • Reaction Quench: When the desired conversion (ideally close to 50%) and ee% are reached, stop the reaction by filtering off the enzyme.

  • Separation of Product and Substrate: Acidify the filtrate to pH ~2 with an acid (e.g., 2M HCl). Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted ester and the hydrolyzed carboxylic acid.

  • Purification: The acid and ester can be separated by chemical extraction (extracting the acid with a basic aqueous solution) or by column chromatography.

  • Analysis: Determine the ee% of the separated, unreacted ester and the carboxylic acid product by chiral HPLC.

V. Visualizations

G cluster_0 Diastereomeric Salt Resolution Workflow RacemicAcid Racemic Carboxylic Acid SaltFormation Salt Formation in Solvent RacemicAcid->SaltFormation ResolvingAgent Chiral Resolving Agent ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration LessSolubleSalt Less Soluble Diastereomeric Salt (Solid) Filtration->LessSolubleSalt Solid MotherLiquor Mother Liquor with More Soluble Diastereomer Filtration->MotherLiquor Liquid Liberation1 Liberate Acid LessSolubleSalt->Liberation1 Liberation2 Liberate Acid MotherLiquor->Liberation2 PureEnantiomer1 Pure Enantiomer 1 Liberation1->PureEnantiomer1 PureEnantiomer2 Pure Enantiomer 2 Liberation2->PureEnantiomer2

Caption: Workflow for purification by diastereomeric salt resolution.

G cluster_1 Chiral Chromatography Workflow RacemicMixture Racemic Carboxylic Acid Mixture Injection Inject onto Chiral Column RacemicMixture->Injection Separation Separation on CSP Injection->Separation Detection Detection (UV, etc.) Separation->Detection FractionCollection Fraction Collection Detection->FractionCollection Enantiomer1 Pure Enantiomer 1 FractionCollection->Enantiomer1 Enantiomer2 Pure Enantiomer 2 FractionCollection->Enantiomer2

Caption: Workflow for purification by chiral chromatography.

G cluster_2 Enzymatic Kinetic Resolution Workflow RacemicEster Racemic Carboxylic Acid Ester EnzymeReaction Enzymatic Hydrolysis (~50% conversion) RacemicEster->EnzymeReaction Mixture Mixture of Acid and Unreacted Ester EnzymeReaction->Mixture Separation Separation (e.g., Extraction) Mixture->Separation UnreactedEster Unreacted Ester (Enantiomer 1) Separation->UnreactedEster AcidProduct Carboxylic Acid (Enantiomer 2) Separation->AcidProduct Hydrolysis Chemical Hydrolysis UnreactedEster->Hydrolysis FinalProduct Carboxylic Acid (Enantiomer 1) Hydrolysis->FinalProduct

Caption: Workflow for purification by enzymatic kinetic resolution.

References

Technical Support Center: Imidazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during imidazolidinone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of imidazolidinones, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Imidazolidinone

Q: My reaction has a very low yield or has failed completely. What are the common causes?

A: Low or no yield in imidazolidinone synthesis can stem from several factors:

  • Poor quality of starting materials: Ensure that your diamine, carbonyl source (e.g., CDI, phosgene, urea), and solvents are pure and anhydrous, as moisture can interfere with the reaction.

  • Suboptimal reaction temperature: Temperature plays a critical role. For instance, in the cyclization of N,N'-dibenzyldiaminide with carbonyldiimidazole (CDI), lower temperatures (e.g., 20°C) may result in very low yields (21% after 64 hours), while increasing the temperature to 40°C can significantly improve the yield to 98%.[1] However, excessively high temperatures can lead to decomposition or side reactions.

  • Incorrect solvent choice: The polarity of the solvent is crucial. In the aforementioned CDI-mediated cyclization, a non-polar solvent like toluene can lead to yields of less than 5%, whereas a more polar solvent like dichloromethane (DCM) can provide a near-quantitative yield.[1]

  • Ineffective catalyst or base: The choice and strength of the base or catalyst are critical. For example, in the base-catalyzed intramolecular hydroamidation of propargylic ureas, strong bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) are highly effective, while weaker bases like DBU and TMG may be completely inactive.

Issue 2: Presence of Unexpected Byproducts

Q: I have obtained my desired product, but it is contaminated with significant byproducts. How can I identify and minimize them?

A: The formation of byproducts is a common issue. Here are some of the most frequently encountered side reactions and strategies to mitigate them:

  • Formation of Tetrahydropyrimidine Derivatives:

    • Cause: This can occur as a competitive reaction pathway, especially when using secondary diamines with certain oxidants and bases.[2]

    • Troubleshooting:

      • Carefully select the diamine substrate.

      • Optimize the oxidant and base system to favor the 5-membered ring closure over the 6-membered ring.

      • Modify the reaction temperature and time, as prolonged reaction times or higher temperatures might favor the formation of the thermodynamically more stable byproduct.

  • Iminooxazolidine Formation and Isomerization:

    • Cause: In syntheses involving the reaction of aziridines with isocyanates using a nickel catalyst, an iminooxazolidine may form as a kinetic product.[3]

    • Troubleshooting:

      • This side product can often be converted into the desired imidazolidinone by extending the reaction time, which allows for isomerization to the thermodynamically more stable product.[3]

  • Ring-Opening/Hydrolysis of the Imidazolidinone Ring:

    • Cause: The imidazolidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[2]

    • Troubleshooting:

      • During workup, use mild acidic or basic conditions for quenching and extraction.

      • Avoid prolonged exposure to harsh pH conditions.

      • If the product is sensitive, consider a non-aqueous workup.

Issue 3: Racemization of Chiral Imidazolidinones

Q: I am synthesizing a chiral imidazolidinone, but I am observing a loss of enantiomeric purity. What could be the cause and how can I prevent it?

A: Racemization is a critical issue in asymmetric synthesis.

  • Cause: The presence of a strong inorganic base can induce racemization in chiral imidazolines, a related class of compounds. This is particularly problematic when the nitrogen atom of the heterocycle is unsubstituted. The mechanism is believed to involve a ring-opening to a diazapentadienyl anion followed by ring-closure.[4]

  • Troubleshooting:

    • Avoid using strong inorganic bases (e.g., NaOH, KOH) if racemization is a concern.

    • Amine bases have been shown not to cause racemization and can be a suitable alternative.[4]

    • If a strong base is necessary, consider N-substitution of the imidazolidinone ring, as electron-withdrawing N-substituents have been shown to prevent racemization in related systems.[4]

Data on Reaction Conditions and Yields

The following tables summarize the impact of various reaction parameters on the yield of imidazolidinones, with qualitative notes on byproduct formation where available from the literature.

Table 1: Effect of Solvent and Temperature on the Cyclization of trans-(R,R)-N,N'-dibenzyl-1,2-diaminocyclohexane with CDI

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1TolueneReflux64<5[1]
2THF206421[1]
3DCM401798[1]

Observation: A polar aprotic solvent like DCM and moderate temperature significantly favor the formation of the imidazolidinone, yielding a single main product.[1]

Table 2: Influence of Base on the Intramolecular Hydroamidation of Propargylic Urea

EntryBaseTemperature (°C)Time (h)Conversion to Imidazolidinone (%)Reference
1TBD100-Quantitative
2MTBD22-23-82
3BTMG22-23-67
4DBU22-23-0
5TMG22-23-0
6BEMP22-231-16Excellent

Observation: The strength of the organic base is directly correlated with its catalytic activity. Stronger phosphazene bases like BEMP are highly effective at ambient temperatures.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Disubstituted Imidazolidin-2-one via Cyclization with CDI

This protocol is adapted from the synthesis of trans-(R,R)-1,3-dibenzyl-octahydro-2H-benzo[d]imidazol-2-one.[1]

  • Materials:

    • trans-(R,R)-N,N'-dibenzyl-1,2-diaminocyclohexane

    • Carbonyldiimidazole (CDI)

    • Anhydrous Dichloromethane (DCM)

    • 0.01 M HCl

    • Petroleum ether

    • Ethyl acetate

    • Silica gel

  • Procedure:

    • Dissolve the diamine in anhydrous DCM (to a concentration of 0.02 M).

    • Add 1.0 equivalent of CDI to the solution.

    • Heat the reaction mixture to reflux (approx. 40°C) and monitor by thin-layer chromatography (TLC).

    • If the reaction stalls, an additional 0.2 equivalents of CDI can be added, followed by further reflux for 4 hours.

    • Upon completion, quench the reaction with 0.01 M HCl.

    • Extract the product with DCM.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.

  • Troubleshooting Note: To avoid low yields, ensure all glassware is dry and anhydrous DCM is used. The choice of a polar aprotic solvent is critical for this reaction's success.[1]

Visualizations

Troubleshooting Workflow for Low Imidazolidinone Yield

low_yield_troubleshooting start Low or No Yield of Imidazolidinone check_reagents Verify Purity of Starting Materials and Solvents start->check_reagents reagents_ok Reagents are Pure and Anhydrous check_reagents->reagents_ok Check check_conditions Review Reaction Conditions temp_issue Is Temperature Optimal? check_conditions->temp_issue solvent_issue Is Solvent Choice Correct? check_conditions->solvent_issue catalyst_issue Is Base/Catalyst Effective? check_conditions->catalyst_issue reagents_ok->check_conditions Yes reagents_bad Purify/Dry Reagents and Solvents reagents_ok->reagents_bad No rerun Re-run Reaction reagents_bad->rerun adjust_temp Adjust Temperature temp_issue->adjust_temp No temp_issue->rerun Yes change_solvent Change Solvent solvent_issue->change_solvent No solvent_issue->rerun Yes change_catalyst Select a More Effective Base/Catalyst catalyst_issue->change_catalyst No catalyst_issue->rerun Yes adjust_temp->rerun change_solvent->rerun change_catalyst->rerun

Caption: A flowchart for troubleshooting low yields in imidazolidinone synthesis.

References

Cbz deprotection troubleshooting under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carboxybenzyl (Cbz or Z) protecting group removal. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during Cbz deprotection under acidic or basic conditions.

Troubleshooting Guides

This section addresses common issues encountered during Cbz deprotection in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction Under Acidic Conditions

Question: My Cbz deprotection using HBr in acetic acid is sluggish or fails to go to completion. What are the possible causes and solutions?

Answer: Slow or incomplete acidic deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of HBr in acetic acid may be too low for efficient cleavage.[1]

    • Solution: Utilize a higher concentration of HBr in acetic acid (e.g., 33%). Alternatively, consider stronger acids like trifluoroacetic acid (TFA), but be mindful of its potential to cleave other acid-sensitive protecting groups.[2]

  • Presence of Water: Moisture in the reaction can interfere with the acidic cleavage.[1]

    • Solution: Ensure anhydrous conditions by using fresh, dry reagents and solvents.

  • Substrate Solubility: Poor solubility of the Cbz-protected compound in the reaction medium can limit the reaction rate.

    • Solution: Test different co-solvents to improve solubility. Gentle heating may also be beneficial, but monitor for potential side reactions.[1]

  • Steric Hindrance: A sterically hindered Cbz group can be more difficult to remove.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress carefully by TLC or LC-MS.[1]

Issue 2: Undesired Side Products in Acidic Deprotection

Question: I am observing unexpected side products during my Cbz deprotection with HBr in acetic acid. How can I minimize these?

Answer: The formation of side products is a common challenge in acidic Cbz deprotection. Key issues include:

  • Acetylation of the Deprotected Amine: When using acetic acid as a solvent, the newly formed amine can be acetylated, especially at elevated temperatures.[1][2]

    • Solution: Opt for a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol.[2][3] Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), can also prevent this side reaction.[2][4]

  • Alkylation: The benzyl cation intermediate formed during cleavage can alkylate other sensitive functional groups on the substrate or the solvent.[2]

    • Solution: Consider using milder Lewis acid conditions like AlCl₃/HFIP, which can be performed at room temperature.[2]

  • Racemization: Harsh acidic conditions have the potential to cause racemization at stereogenic centers.[1]

    • Solution: Employ milder deprotection methods where possible. If strong acid is necessary, minimize reaction time and temperature.

Issue 3: Challenges with Basic Cbz Deprotection

Question: I am attempting to deprotect a Cbz group under basic conditions, but the reaction is not working as expected. What are the limitations?

Answer: Cbz groups are generally stable under basic conditions, which is a key feature of their utility in orthogonal protection strategies.[5] However, in specific cases, basic conditions can be employed for Cbz removal, though it is not a general method.[4]

  • Limited Substrate Scope: Basic Cbz deprotection is typically substrate-specific. For example, in certain N,N'-bis-Cbz-protected diazinoic acid compounds, one Cbz group can be selectively removed under alkaline conditions.[4]

  • Potential for Racemization: High pH can lead to racemization of amino acid derivatives.[4]

  • Alternative Reactions: Depending on the substrate and conditions, other base-mediated reactions may occur instead of Cbz cleavage.

For most applications, acidic or reductive methods are the preferred choice for Cbz deprotection. If your substrate is sensitive to both acid and reduction, a nucleophilic cleavage method may be a more suitable alternative.[2][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz deprotection?

The most prevalent methods for Cbz deprotection are catalytic hydrogenolysis (e.g., H₂ with Pd/C) and acid-mediated cleavage (e.g., HBr in acetic acid).[8] Transfer hydrogenolysis and other reductive or nucleophilic methods are also used, particularly for substrates with specific sensitivities.[2][8]

Q2: My substrate contains a double bond. Can I use acidic conditions for Cbz deprotection?

Yes, acidic conditions are often chosen for Cbz deprotection when the molecule contains functional groups sensitive to reduction, such as alkenes or alkynes.[9]

Q3: Are there safety concerns with acidic Cbz deprotection reagents?

Yes. Strong acids like HBr in acetic acid and trifluoroacetic acid are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Additionally, some Lewis acid-based methods, such as those using TMS-iodide, can generate potentially genotoxic byproducts like benzyl iodide.[2][3][6] Safer alternatives, such as milder Lewis acid conditions (AlCl₃/HFIP) or nucleophilic cleavage, should be considered, especially in late-stage synthesis.[2][6]

Q4: Can I use basic conditions to remove a Cbz group from a simple aliphatic amine?

Generally, no. The Cbz group is robust to most basic conditions, which is why it is considered orthogonal to base-labile protecting groups like Fmoc.[5] Deprotection under basic conditions is rare and typically only successful for specific, activated substrates.[4]

Data Summary

The following table summarizes key aspects of common acidic Cbz deprotection methods.

Deprotection MethodReagentsTypical ConditionsAdvantagesCommon Issues & Side Reactions
Strong Brønsted Acid 33% HBr in Acetic AcidRoom temperature, 1-2 hoursEffective and rapid for many substrates.[3]Acetylation of the product amine, alkylation from benzyl cation, potential racemization.[1][2]
Lewis Acid AlCl₃ in HFIPRoom temperatureMilder conditions, good functional group tolerance (nitro groups, double bonds), avoids acetylation.[2][4]Requires anhydrous conditions, potential for complex formation with some substrates.
Strong Acid/ Non-Nucleophilic Solvent HCl in DioxaneRoom temperatureAvoids acetylation side products from the solvent.[2][3]Dioxane is a hazardous solvent; requires careful handling and disposal.

Experimental Protocols

Protocol 1: Cbz Deprotection using HBr in Acetic Acid

  • Materials:

    • Cbz-protected amine

    • 33% Hydrogen bromide (HBr) in acetic acid (HOAc)

    • Anhydrous diethyl ether (or other suitable solvent for precipitation)

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[3]

    • Stir the solution and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.[3]

    • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

    • Isolate the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: Cbz Deprotection using AlCl₃ in Hexafluoroisopropanol (HFIP)

  • Materials:

    • Cbz-protected amine

    • Aluminum chloride (AlCl₃)

    • Hexafluoroisopropanol (HFIP)

    • Dichloromethane (CH₂Cl₂)

    • Aqueous NaHCO₃

  • Procedure:

    • To a solution of the Cbz-protected amine (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature.[10]

    • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, quench the reaction by carefully adding aqueous NaHCO₃.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Visualizations

Acidic_Deprotection_Troubleshooting Start Start: Cbz Deprotection (Acidic Conditions) Check_Completion Reaction Incomplete or Slow? Start->Check_Completion Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products No Increase_Acid Increase Acid Strength/ Concentration (e.g., 33% HBr) Check_Completion->Increase_Acid Yes Anhydrous Ensure Anhydrous Conditions Check_Completion->Anhydrous Yes Solubility Improve Substrate Solubility Check_Completion->Solubility Yes Time_Temp Increase Reaction Time/Temperature Check_Completion->Time_Temp Yes Success Deprotection Successful Check_Side_Products->Success No Acetylation Acetylation? Check_Side_Products->Acetylation Yes Alkylation Alkylation? Check_Side_Products->Alkylation Yes Increase_Acid->Check_Completion Anhydrous->Check_Completion Solubility->Check_Completion Time_Temp->Check_Completion Acetylation->Alkylation No Non_Nuc_Solvent Use Non-Nucleophilic Solvent (e.g., HCl/Dioxane) Acetylation->Non_Nuc_Solvent Yes Milder_Lewis_Acid Use Milder Conditions (e.g., AlCl3/HFIP) Acetylation->Milder_Lewis_Acid Yes Alkylation->Milder_Lewis_Acid Yes Non_Nuc_Solvent->Start Restart Milder_Lewis_Acid->Start Restart Cbz_Deprotection_Logic Start Select Cbz Deprotection Method Check_Reducible Substrate contains reducible groups? (e.g., alkenes, aryl halides) Start->Check_Reducible Check_Acid_Sensitive Substrate is acid-sensitive? Check_Reducible->Check_Acid_Sensitive Yes Reductive Reductive Methods (e.g., Catalytic Hydrogenolysis) - Prone to over-reduction Check_Reducible->Reductive No Check_Base_Sensitive Substrate is base-sensitive? Check_Acid_Sensitive->Check_Base_Sensitive Yes Acidic Acidic Cleavage (e.g., HBr/HOAc, AlCl3/HFIP) - Risk of side reactions Check_Acid_Sensitive->Acidic No Basic Basic Cleavage (Limited Applicability) - Risk of racemization Check_Base_Sensitive->Basic No Nucleophilic Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) - Good for sensitive substrates Check_Base_Sensitive->Nucleophilic Yes

References

Technical Support Center: Optimizing N-Cbz Protection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the N-Cbz protection of amines.

Troubleshooting Guide

Question: My N-Cbz protection reaction is incomplete or showing low yield. What are the common causes and solutions?

Answer:

Several factors can contribute to an incomplete reaction or low yield in N-Cbz protection. Here are the most common issues and how to address them:

  • Poor Solubility of the Starting Amine: For the reaction to proceed efficiently, the amine must be well-dissolved.[1]

    • Solution: Select an appropriate solvent system. A mixture of THF and water is often effective for many amines.[1] For zwitterionic compounds like amino acids, ensure they are fully dissolved as their salt form before adding benzyl chloroformate (Cbz-Cl).[1]

  • Inactive Reagents: The purity and activity of benzyl chloroformate are critical.

    • Solution: Yellowing of Cbz-Cl can indicate decomposition due to moisture, leading to the formation of HCl and other byproducts.[1] It is recommended to use fresh or properly stored Cbz-Cl for best results.

  • Inadequate Base: The base plays a crucial role in neutralizing the HCl generated during the reaction.[1][2]

    • Solution: Ensure at least one equivalent of a suitable base is used to drive the reaction to completion.[1] The choice of base can also influence the outcome (see side reactions below). For reactions with amino acids, maintaining a pH between 8 and 10 is crucial to prevent Cbz-Cl decomposition at low pH and racemization at high pH.[3]

  • Reaction Monitoring: Without proper monitoring, it's difficult to determine the reaction's endpoint.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears stalled, consider increasing the reaction time or temperature. Ensure efficient stirring, especially in biphasic systems, to overcome phase transfer limitations.[1]

Question: I am observing significant side-product formation. What are the common side reactions and how can I minimize them?

Answer:

The most frequently encountered side reactions during N-Cbz protection include:

  • Di-Cbz Protection of Primary Amines: This occurs when two Cbz groups attach to a primary amine.[1]

    • To Minimize Di-protection:

      • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of benzyl chloroformate.[1]

      • Slow Addition: Add the Cbz-Cl slowly to the reaction mixture at a low temperature (e.g., 0 °C).[1]

      • Choice of Base: Use a milder base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH). Strong bases can deprotonate the mono-Cbz protected amine, facilitating a second addition.[1]

  • Hydrolysis of Benzyl Chloroformate: Cbz-Cl can react with water, leading to the formation of benzyl alcohol and carbon dioxide.[1]

    • To Minimize Hydrolysis: While aqueous conditions are common, minimizing prolonged exposure of Cbz-Cl to water, especially without the amine present, can be beneficial. Performing the reaction at lower temperatures can also slow the rate of hydrolysis.

  • Formation of Benzyl Alcohol: This can result from the hydrolysis of Cbz-Cl or during the workup.[1]

    • Solution: Careful control of reaction conditions and purification can separate the desired product from benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the N-Cbz protection reaction?

The base is essential for neutralizing the hydrochloric acid (HCl) byproduct.[1][2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. It also drives the reaction equilibrium towards the formation of the Cbz-protected product.[1]

Q2: Which base should I choose for my reaction?

The choice of base can be critical. For primary amines where di-protection is a concern, a weaker base like sodium bicarbonate is often preferred.[1] For other amines, stronger bases like sodium carbonate or triethylamine can be used. For amino acids, a buffer system of Na₂CO₃ and NaHCO₃ can effectively maintain the optimal pH range.[3]

Q3: Can I use a non-alkaline condition for N-Cbz protection?

Yes, methods for N-Cbz protection under non-alkaline conditions have been developed. For example, an iodine-catalyzed method can be used for the efficient introduction of the Cbz group.[3] Another approach involves using PEG-600 as a green and low-toxicity reaction medium.[3]

Q4: My starting amine is poorly soluble. What solvent systems can I use?

A mixture of THF and water (e.g., 2:1 ratio) is a common and effective solvent system.[1][4] For amines that are particularly insoluble, alternative solvent systems may be required, and ensuring efficient stirring is crucial.[5]

Q5: At what temperature should I run the reaction?

Typically, the reaction is started at a low temperature, such as 0 °C, especially during the addition of the reactive Cbz-Cl.[1] This helps to control the reaction rate and minimize side reactions. The reaction may then be allowed to warm to room temperature to ensure completion.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for N-Cbz protection. Note that optimal conditions will vary depending on the specific substrate.

ParameterRecommended Range/ValuePurposePotential Issues if Deviated
Cbz-Cl (equiv.) 1.05 - 1.2Ensure complete consumption of the amine.Excess: Promotes di-protection of primary amines. Insufficient: Incomplete reaction.
Base (equiv.) 1.0 - 2.0Neutralize HCl byproduct.Insufficient: Incomplete reaction due to amine protonation.
Temperature 0 °C to Room TemperatureControl reaction rate and minimize side reactions.Too High: Increased side reactions (e.g., di-protection, hydrolysis).
pH (for amino acids) 8 - 10Optimize reactivity and prevent side reactions.Too Low: Decomposition of Cbz-Cl. Too High: Racemization of the amino acid.[3]

Detailed Experimental Protocol

This is a general protocol for the N-Cbz protection of an amine and may require optimization for specific substrates.

Materials:

  • Amine (1.0 equiv.)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv.)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv.)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a 2:1 mixture of THF and water.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv.) dropwise to the solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Once complete, dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

N_Cbz_Protection_Workflow start Start dissolve Dissolve Amine & Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_cbzcl Slowly Add Cbz-Cl cool->add_cbzcl react Stir at 0 °C, then Warm to RT add_cbzcl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification workup->purify end End Product purify->end

Caption: Workflow for a typical N-Cbz protection experiment.

Troubleshooting_Guide start Low Yield or Incomplete Reaction? solubility Is Amine Soluble? start->solubility Yes side_products Side Products Observed? start->side_products No base Sufficient Base? solubility->base Yes sol_solubility Optimize Solvent (e.g., THF/H2O) solubility->sol_solubility No reagent Fresh Cbz-Cl? base->reagent Yes sol_base Add More Base (Check pH) base->sol_base No sol_reagent Use Fresh Reagent reagent->sol_reagent No ok Reaction Optimized reagent->ok Yes di_protection Di-protection? side_products->di_protection Yes sol_di_protection - Control Stoichiometry - Slow Addition at 0 °C - Use Milder Base di_protection->sol_di_protection Yes

References

Preventing racemization during Cbz-amino acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the synthesis of Carboxybenzyl (Cbz)-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Cbz-amino acid synthesis?

A1: Racemization is the process where a pure enantiomer (e.g., an L-amino acid) is converted into a mixture of both enantiomers (L and D forms).[1] In Cbz-amino acid synthesis, this means the chiral integrity of the amino acid's alpha-carbon is compromised, leading to a loss of stereochemical purity in the final product. This is a critical issue as the biological activity of peptides and pharmaceuticals is often highly dependent on their specific stereochemistry.

Q2: What is the primary mechanism of racemization during Cbz-amino acid synthesis?

A2: The primary mechanism of racemization for N-acylated amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone). The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. However, the urethane-type structure of the Cbz protecting group significantly suppresses this pathway, making it a preferred choice for maintaining stereochemical integrity.[2][3] A secondary mechanism, direct enolization, involves the direct removal of the alpha-proton by a strong base, which is less common but can occur under harsh basic conditions.[4]

Q3: How does the choice of base affect racemization?

A3: The base plays a crucial role in racemization. Stronger bases and higher pH values increase the likelihood of proton abstraction from the alpha-carbon, thus promoting racemization.[3] For the common Schotten-Baumann method of Cbz protection, it is critical to control the pH, typically keeping it between 8 and 10.[3] Using a mixed base buffer system, such as sodium carbonate and sodium bicarbonate, can help maintain the optimal pH range.[3]

Q4: Which amino acids are more susceptible to racemization?

A4: While any chiral amino acid can undergo racemization, some are particularly prone to it. Cysteine and Histidine are well-known for their high susceptibility to racemization during activation and coupling steps that follow Cbz protection.[2][5][6] This increased risk is due to the nature of their side chains.

Q5: Can reaction temperature and time influence racemization?

A5: Yes, both temperature and time are critical factors. Higher reaction temperatures increase the rate of racemization.[1] Therefore, it is highly recommended to perform the Cbz protection at low temperatures, typically between 0-5 °C.[1] Prolonged reaction times also provide more opportunity for racemization to occur, so it's important to monitor the reaction and work it up promptly upon completion.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Detection of the D-enantiomer in the final product. pH is too high: The use of a strong base or poor pH control is leading to racemization.Maintain the reaction pH between 8 and 10. Consider using a Na₂CO₃/NaHCO₃ buffer system.[3]
High reaction temperature: The reaction was performed at room temperature or higher.Conduct the reaction at 0-5 °C using an ice bath.[1]
Prolonged reaction time: The reaction was left for an extended period after completion.Monitor the reaction by TLC or HPLC and proceed with work-up as soon as the starting material is consumed.[1]
Impure starting materials: The initial amino acid may have contained some of the D-enantiomer.Ensure the enantiomeric purity of the starting amino acid before use.
Low yield of Cbz-protected amino acid. pH is too low: Benzyl chloroformate can decompose at a pH that is too low.[3]Ensure the pH is maintained in the recommended range of 8-10.[3]
Poor quality of benzyl chloroformate: Old or improperly stored benzyl chloroformate may have degraded.Use fresh, high-quality benzyl chloroformate for the reaction.
Inadequate mixing: In a biphasic system (e.g., water/organic solvent), poor mixing can lead to slow reaction rates.Ensure vigorous stirring throughout the reaction.
Formation of multiple products. Di-acylation: For amino acids with reactive side chains (e.g., Cysteine's thiol group), reaction with benzyl chloroformate can occur at both the amine and the side chain.Use orthogonal protecting groups for the side chain before performing the N-Cbz protection.[2]
Dipeptide formation: Under certain conditions, especially if the pH drops, the chloroformate can activate the carboxyl group, leading to the formation of dipeptides.Maintain a pH above 9 to minimize this side reaction.

Mechanisms and Workflows

The following diagrams illustrate the key pathways for racemization and a general workflow for Cbz-amino acid synthesis.

racemization_mechanisms cluster_oxazolone Oxazolone Pathway (Suppressed by Cbz) cluster_enolization Direct Enolization Pathway A N-Acyl Amino Acid B Oxazolone Intermediate A->B Cyclization C Achiral Enolate B->C - H⁺ (Base) D Racemized Product B->D Nucleophilic Attack C->D + H⁺ E N-Cbz Amino Acid F Achiral Enolate E->F - H⁺ (Strong Base) G Racemized Product F->G + H⁺

Figure 1. Mechanisms of racemization in amino acid chemistry.

Cbz_Workflow start Start dissolve Dissolve Amino Acid in Aqueous Base (pH 8-10) start->dissolve cool Cool to 0-5 °C dissolve->cool add_cbzcl Add Benzyl Chloroformate (Cbz-Cl) Dropwise cool->add_cbzcl react Stir at 0-5 °C until Reaction is Complete add_cbzcl->react workup Aqueous Work-up (Acidification & Extraction) react->workup purify Purification (e.g., Recrystallization) workup->purify analyze Analyze for Enantiomeric Purity (e.g., Chiral HPLC) purify->analyze end End analyze->end

Figure 2. General workflow for Cbz-amino acid synthesis.

Experimental Protocols

Protocol 1: General Procedure for Racemization-Resistant N-Cbz Protection of Amino Acids

This protocol is a standard Schotten-Baumann reaction optimized to minimize racemization.[7]

Materials:

  • L-Amino Acid (1.0 equivalent)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Water (deionized)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the L-amino acid (1.0 eq.) in an aqueous solution of sodium carbonate and sodium bicarbonate (a 2:1 molar ratio of Na₂CO₃ to NaHCO₃ is effective at maintaining pH 8-10).[3]

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature is maintained between 0-5 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid will precipitate as a white solid or oil.

  • Extraction: Extract the product with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude Cbz-protected amino acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to improve chemical and enantiomeric purity.

Protocol 2: N-Cbz Protection of L-Cysteine with Minimized Side Reactions

This protocol is specifically for L-Cysteine, which is prone to both racemization and side reactions at the thiol group.[1]

Materials:

  • L-Cysteine (1.0 equivalent)

  • Sodium Bicarbonate (NaHCO₃) (2.2 equivalents)

  • Degassed water

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Degassed Dichloromethane (DCM)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Use a three-necked round-bottom flask flushed with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

  • Dissolution of Cysteine: In the reaction flask, dissolve L-cysteine (1 eq.) in degassed water containing sodium bicarbonate (2.2 eq.). Cool the solution to 0-5 °C in an ice bath with stirring.

  • Preparation of Cbz-Cl Solution: In a dropping funnel, prepare a solution of benzyl chloroformate (1.1 eq.) in degassed dichloromethane.

  • Reaction: Add the benzyl chloroformate solution dropwise to the stirred cysteine solution over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress by TLC or HPLC.

  • Work-up: Separate the organic and aqueous layers. Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extraction: Extract the product into ethyl acetate (3 x volumes). Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-Cbz-L-Cysteine by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Analysis: Characterize the final product and assess its enantiomeric purity by chiral HPLC.

References

Technical Support Center: The Carboxybenzyl (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Carboxybenzyl (Cbz) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols for the effective use of the Cbz group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the Cbz protecting group?

The Cbz (or Z) group is a robust protecting group for amines, converting them into less nucleophilic carbamates. It is known for its stability across a wide range of non-reducing and non-strongly acidic conditions.[1][2] It is generally stable to basic and mildly acidic conditions, which allows for its use in complex synthetic routes where other protecting groups like Fmoc (base-labile) and Boc (acid-labile) are selectively removed.[2][3]

Q2: Under what conditions is the Cbz group cleaved?

The Cbz group is most commonly cleaved by catalytic hydrogenolysis.[3] This method is favored for its mildness and the generation of volatile byproducts (toluene and carbon dioxide).[1] Strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid (AcOH), can also be used for deprotection, particularly when the substrate is sensitive to hydrogenation.[2] Other methods include the use of Lewis acids and certain nucleophilic reagents.[4]

Q3: Is the Cbz group orthogonal to other common amine protecting groups?

Yes, a key advantage of the Cbz group is its orthogonality to the Boc and Fmoc protecting groups.[1][3]

  • Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group.[2]

  • Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[2]

This orthogonality is crucial in multi-step syntheses, such as peptide synthesis, as it allows for the selective deprotection of one group while others remain intact.[1]

Q4: Can the Cbz group be used to protect functional groups other than amines?

While primarily used for amines, the Cbz group can also be used to protect alcohols and thiols, forming carbonates and thiocarbonates, respectively.[3]

Stability of the Cbz Group to Various Reagents

The following table summarizes the stability of the Cbz protecting group under various reaction conditions. This information is crucial for planning synthetic routes and avoiding unintentional deprotection.

Reagent/Condition CategorySpecific Reagent(s)Stability of Cbz GroupTypical ConditionsNotes & Citations
Mild Acids Acetic Acid (AcOH), Trifluoroacetic Acid (TFA)Generally StableRoom TemperatureStable to conditions used for Boc deprotection.[2][5]
Strong Acids HBr in Acetic Acid, HClLabileRoom TemperatureCommon method for Cbz deprotection.[2][3]
Bases Piperidine, Triethylamine (TEA), Sodium Hydroxide (NaOH)Generally StableRoom TemperatureStable to conditions used for Fmoc deprotection.[2][5] In some specific cases, strong basic conditions can lead to cleavage.[4]
Catalytic Hydrogenolysis H₂, Pd/CLabileRoom Temperature, 1 atm H₂The most common and mildest method for Cbz deprotection.[1]
Transfer Hydrogenolysis Ammonium formate, Pd/CLabileRoom Temperature to RefluxAn alternative to using hydrogen gas.[6]
Reducing Agents Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Generally StableStandard conditionsThe Cbz group is stable to NaBH₄ and LiAlH₄ under typical reduction conditions for other functional groups.[7]
Oxidizing Agents m-CPBA, KMnO₄, CrO₃Generally StableStandard conditionsThe Cbz group is resistant to many common oxidizing agents.[7]
Peptide Coupling Reagents DCC, HBTU, HATUGenerally StableStandard coupling conditionsThe Cbz group is designed to be stable during peptide bond formation.[8]
Organometallics Grignard reagents (RMgX), Organolithiums (RLi)Generally StableLow TemperatureThe carbamate functionality is generally unreactive towards these reagents under standard conditions.[7]
Nucleophiles Thiols (e.g., 2-mercaptoethanol)Labile under specific conditionsElevated temperature with a baseCan be used for deprotection of sensitive substrates.[7]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving the Cbz protecting group.

Issue 1: Unexpected Cleavage of the Cbz Group

  • Symptom: Loss of the Cbz group during a reaction where it was expected to be stable.

  • Possible Causes:

    • Unintentional Reductive Conditions: The presence of a hidden reducing agent or catalyst in your reaction mixture. Some reagents may contain traces of metals that can catalyze hydrogenolysis if a hydrogen source is present.

    • Strongly Acidic Conditions: The reaction conditions may be more acidic than anticipated, leading to cleavage.

    • Substrate-Specific Instability: In some molecular contexts, the Cbz group may be more labile than expected.

  • Solutions:

    • Reagent Purity: Ensure all reagents and solvents are pure and free from contaminants that could catalyze deprotection.

    • pH Control: If possible, buffer the reaction to maintain a neutral or mildly acidic/basic pH.

    • Protecting Group Choice: If the desired reaction conditions are incompatible with the Cbz group, consider an alternative protecting group.

Issue 2: Incomplete Cbz Deprotection

  • Symptom: The Cbz deprotection reaction does not go to completion, leaving starting material behind.

  • Possible Causes (for Catalytic Hydrogenolysis):

    • Catalyst Poisoning: The palladium catalyst can be "poisoned" by sulfur-containing compounds or other impurities.

    • Poor Catalyst Activity: The catalyst may be old or of poor quality.

    • Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can slow down the reaction.

    • Substrate Solubility: The substrate may not be fully dissolved in the reaction solvent.

  • Solutions:

    • Purify Substrate: Ensure the starting material is free of catalyst poisons.

    • Use Fresh Catalyst: Employ a fresh batch of high-quality Pd/C.

    • Optimize Reaction Conditions: Increase hydrogen pressure, improve stirring, or consider transfer hydrogenolysis.

    • Solvent Selection: Choose a solvent system in which the substrate is fully soluble.

Issue 3: Side Reactions During Cbz Deprotection

  • Symptom: Formation of unexpected byproducts during the deprotection step.

  • Possible Causes:

    • Over-reduction (Hydrogenolysis): Other functional groups in the molecule (e.g., alkenes, alkynes, nitro groups) may also be reduced.

    • N-Benzylation: A side reaction during hydrogenolysis can sometimes lead to the formation of an N-benzyl byproduct.

    • Alkylation (Acidic Cleavage): The benzyl cation formed during acidic cleavage can alkylate other nucleophilic sites on the molecule.

  • Solutions:

    • Choose the Right Deprotection Method: If your molecule contains reducible functional groups, consider acidic cleavage instead of hydrogenolysis.

    • Optimize Hydrogenolysis Conditions: Careful control of reaction time and hydrogen pressure can sometimes minimize side reactions.

    • Use Scavengers: In acidic deprotection, the addition of a scavenger (e.g., anisole) can trap the benzyl cation and prevent unwanted alkylation.

Experimental Protocols

Protocol 1: Cbz Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using benzyl chloroformate under basic conditions.

  • Materials:

    • Primary amine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or other suitable base

    • Tetrahydrofuran (THF) and Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.[6]

    • Add sodium bicarbonate (2.0 eq) to the solution.[6]

    • Cool the mixture to 0 °C in an ice bath.[6]

    • Slowly add benzyl chloroformate (1.1-1.5 eq) dropwise to the cooled, stirring solution.[6]

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).[6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.[6]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz group using palladium on carbon (Pd/C) and hydrogen gas.

  • Materials:

    • Cbz-protected compound

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or other suitable solvent

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected compound in methanol in a round-bottom flask equipped with a magnetic stir bar.[6]

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.[1]

    • Purge the flask with an inert gas (e.g., nitrogen or argon).[6]

    • Evacuate the flask and backfill with hydrogen gas. This can be done using a hydrogen-filled balloon for atmospheric pressure reactions.[1]

    • Stir the reaction mixture vigorously at room temperature.[6]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-16 hours).[6]

    • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.[6]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[6]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

This protocol is for the acidic cleavage of the Cbz group and is useful for substrates that are sensitive to hydrogenation.

  • Materials:

    • Cbz-protected compound

    • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve the Cbz-protected compound in a 33% solution of HBr in acetic acid at room temperature.[2]

    • Stir the resulting mixture at room temperature. The reaction is often complete within 20 minutes to a few hours.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, add a large volume of cold diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[2]

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[2]

Visualizations

Cbz_Deprotection_Mechanisms cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Acidic Cleavage H_start Cbz-Protected Amine H_intermediate Carbamic Acid Intermediate H_start->H_intermediate H₂, Pd/C H_end Deprotected Amine + Toluene + CO₂ H_intermediate->H_end Spontaneous Decarboxylation A_start Cbz-Protected Amine A_intermediate Protonated Carbamate A_start->A_intermediate HBr A_end Deprotected Amine + Benzyl Bromide + CO₂ A_intermediate->A_end Br⁻ attack (SN1 or SN2)

Common Cbz deprotection mechanisms.

Troubleshooting_Workflow start Problem with Cbz Reaction q1 What is the issue? start->q1 unexpected_cleavage Unexpected Cleavage q1->unexpected_cleavage Cleavage incomplete_deprotection Incomplete Deprotection q1->incomplete_deprotection Incomplete side_reactions Side Reactions q1->side_reactions Side Products check_reagents Check Reagent Purity and pH unexpected_cleavage->check_reagents check_catalyst Check Catalyst Activity and Reaction Conditions incomplete_deprotection->check_catalyst analyze_byproducts Analyze Byproducts and Choose Alternative Method side_reactions->analyze_byproducts

A workflow for troubleshooting Cbz-related reactions.

Deprotection_Decision_Tree start Choose Cbz Deprotection Method q1 Are there any reducible functional groups present (e.g., alkenes, alkynes, nitro)? start->q1 hydrogenolysis Use Catalytic Hydrogenolysis (H₂/Pd-C) q1->hydrogenolysis No q2 Is the substrate sensitive to strong acid? q1->q2 Yes acidic_cleavage Use Acidic Cleavage (HBr/AcOH) q2->acidic_cleavage No nucleophilic_cleavage Consider Nucleophilic Cleavage (e.g., 2-mercaptoethanol) q2->nucleophilic_cleavage Yes

Decision tree for selecting a Cbz deprotection method.

References

Technical Support Center: Synthesis of Mono-Protected Piperazic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Mono-Protected Piperazic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of selectively protecting piperazic acid at the N1 position.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of mono-protected piperazic acid.

Question 1: Why am I getting a mixture of mono- and bis-protected piperazic acid?

Answer:

The formation of a mixture of mono- and bis-protected products is a common challenge due to the similar reactivity of the two nitrogen atoms in the piperazic acid ring. The N1 position is intrinsically more reactive, but over-reaction leading to bis-protection can easily occur.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the protecting group reagent (e.g., benzyl chloroformate or Boc-anhydride). Use of exactly one equivalent is crucial, though often difficult to achieve perfectly in practice.[1]

  • Reaction Temperature: Perform the protection reaction at low temperatures (e.g., 0 °C or below) to slow down the reaction rate and improve selectivity.

  • Slow Addition: Add the protecting group reagent dropwise or via syringe pump over an extended period to maintain a low concentration of the reagent in the reaction mixture.

  • Choice of Base: The choice and amount of base can influence selectivity. Use of a hindered base or careful control of the base equivalents can be beneficial.

  • Alternative Strategy: Consider a strategy involving the synthesis of a bis-protected piperazic acid followed by selective deprotection of the N2 position. This often provides better control and higher yields of the desired mono-protected product.[1]

Question 2: My yields are consistently low and not reproducible. What are the common causes?

Answer:

Low and erratic yields in mono-protection of piperazic acid are frequently reported and can be attributed to several factors, including incomplete reactions, side reactions, and difficulties in purification.[1] Some published procedures have been found to be difficult to reproduce, especially when scaling up.[1]

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to observe the formation of byproducts.

  • Solvent Choice: The choice of solvent can impact the reaction. Ensure your starting materials are fully dissolved and that the solvent is appropriate for the reaction conditions.

  • Purification Method: Purification of mono-protected piperazic acid can be challenging. Simple precipitation may not be effective on a smaller scale, and column chromatography can sometimes lead to significant product loss.[1] Optimization of the purification protocol is often necessary.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents, as impurities can lead to side reactions and lower yields.

  • Consider a More Robust Synthetic Route: The "global deprotection and selective re-protection" strategy is known to sometimes give erratic results.[1] A more reliable, albeit longer, route may be the synthesis of a bis-protected intermediate followed by selective deprotection.

Question 3: I am observing aromatization of the piperazic acid ring during Cbz deprotection via hydrogenolysis. How can I prevent this?

Answer:

Aromatization of the piperazic acid ring is a known side reaction during catalytic hydrogenolysis, particularly when using protic solvents.[1]

Troubleshooting Steps:

  • Solvent System: Avoid using protic solvents like methanol or ethanol as the primary solvent. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.

  • Acid Additive: While counterintuitive, the presence of an acid like trifluoroacetic acid (TFA) during hydrogenolysis has been reported in some protocols.[1] However, the choice of acid and its concentration should be carefully optimized, as it can also influence other side reactions.

  • Catalyst: The type and batch of the Palladium on carbon (Pd/C) catalyst can influence the outcome. If aromatization is a persistent issue, consider trying a different batch or type of catalyst.

  • Reaction Conditions: Control the reaction temperature and hydrogen pressure. Milder conditions (e.g., balloon pressure of hydrogen at room temperature) are generally recommended.

Question 4: My purification by column chromatography is resulting in low recovery of the mono-protected product. What can I do?

Answer:

Low recovery from silica gel chromatography can be due to the amphoteric nature of the mono-protected piperazic acid, leading to streaking and irreversible adsorption on the column.

Troubleshooting Steps:

  • Eluent Additives: Add a small amount of a modifier to the eluent system. For acidic products, adding a small percentage of acetic acid or formic acid can improve peak shape and recovery. For basic products, a small amount of triethylamine or pyridine may be beneficial.

  • Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), or a C18-functionalized silica for reverse-phase chromatography.

  • Protection of Carboxylic Acid: If the carboxylic acid is free, consider protecting it as an ester (e.g., methyl or ethyl ester) before chromatography to reduce its polarity and improve its chromatographic behavior. This protecting group can be removed in a subsequent step.

  • Alternative Purification: Explore other purification techniques such as crystallization or preparative HPLC.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the mono-protection of piperazic acid?

A1: The most commonly used protecting groups are the tert-Butoxycarbonyl (Boc) and the Carboxybenzyl (Cbz) groups. The choice between them often depends on the overall synthetic strategy and the orthogonality required for subsequent steps in the synthesis.

Q2: What is an "orthogonal protection strategy" and why is it useful for piperazic acid?

A2: An orthogonal protection strategy involves using multiple protecting groups in a molecule that can be removed under different conditions without affecting the other protecting groups. For piperazic acid, this is highly advantageous. For example, one nitrogen can be protected with a base-labile group (like Fmoc) while the other is protected with an acid-labile group (like Boc). This allows for the selective deprotection and functionalization of one nitrogen at a time, providing precise control over the synthesis.

Q3: What are the main synthetic strategies to obtain N1-mono-protected piperazic acid?

A3: There are two primary strategies:

  • Global Deprotection and Selective Re-protection: This involves starting with a bis-protected piperazic acid, removing both protecting groups simultaneously, and then carefully re-introducing one equivalent of a protecting group to selectively protect the more reactive N1 position. This method can be quick but often suffers from reproducibility issues and the formation of bis-protected byproducts.[1]

  • Selective Deprotection of a Bis-Protected Intermediate: This strategy involves synthesizing a bis-protected piperazic acid (e.g., bis-Cbz-piperazic acid) and then using specific reaction conditions to selectively remove the protecting group from the N2 position, leaving the N1 position protected. This route is often longer but can provide better control and more reproducible yields.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a fast and effective way to monitor the progress of the reaction. By co-spotting the reaction mixture with the starting material, you can observe the disappearance of the starting material and the appearance of the product spot(s). A UV lamp can be used for visualization if the compounds are UV-active. Staining with a suitable agent (e.g., ninhydrin for free amines or potassium permanganate for oxidizable groups) can also be used.

III. Data Presentation

The following table summarizes the optimization of the selective mono-deprotection of (R)- or (S)-1,2-bis(carboxybenzyl)piperazine-3-carboxylic acid to yield the corresponding N1-Cbz-protected piperazic acid.

EntryBase (equiv.)SolventTemperature (°C)Result (Consumption of Starting Material)Isolated Yield (%)
1NaOH (1.2)THF25Incomplete-
2NaOH (2.0)THF25Incomplete-
3NaOH (3.0)THF25Incomplete-
4LiOH (3.0)THF25Incomplete-
5KOH (3.0)THF25Incomplete-
6Cs₂CO₃ (3.0)THF25Incomplete-
7NaOH (3.0)THF45Complete72
8LiOH (3.0)THF45Complete60

Data summarized from Tsakos, M., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.[1]

IV. Experimental Protocols

Protocol 1: Synthesis of Bis-Cbz-Piperazic Acid Derivative (Following the Hamada Method)

This protocol outlines the synthesis of a key intermediate, a bis-Cbz-protected piperazic acid derivative, which can then be used for selective deprotection.[1]

  • Organocatalytic α-hydrazination: Perform an asymmetric α-hydrazination of a suitable bromo-aldehyde using proline as a catalyst to obtain the corresponding aldehyde.

  • Reduction: Reduce the aldehyde to the corresponding bromo-alcohol.

  • Silyl Protection: Protect the resulting alcohol as a silyl ether. This three-step process can yield the silyl-protected bromo-alcohol in approximately 90% yield.[1]

  • Cyclization: Induce intramolecular SN2 displacement of the bromide with a base to form the tetrahydropyridazine ring quantitatively.[1]

  • Deprotection and Oxidation: Remove the silyl protecting group and perform a TEMPO-catalyzed oxidation of the primary alcohol to the carboxylic acid to yield the bis-Cbz-piperazic acid derivative. The overall yield for these six transformations can be around 76%.[1]

Protocol 2: Selective N2-Deprotection of Bis-Cbz-Piperazic Acid

This protocol describes the selective removal of the Cbz group from the N2 position of a bis-Cbz-piperazic acid derivative.[1]

  • Dissolution: Dissolve the bis-Cbz-piperazic acid derivative (1 equivalent) in tetrahydrofuran (THF).

  • Base Addition: Add 3.0 equivalents of sodium hydroxide (NaOH) to the solution.

  • Reaction: Stir the reaction mixture at 45 °C for approximately 18 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: After the reaction is complete, cool the mixture and adjust the pH to 4-5 with a suitable acid (e.g., 1M HCl).

  • Extraction: Extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N1-Cbz-mono-protected piperazic acid. This method can yield the product in approximately 72% without the need for column chromatography.[1]

Protocol 3: Global Deprotection and Selective N1-Reprotection

This protocol is a common but sometimes problematic method for obtaining mono-protected piperazic acid.[1]

  • Global Deprotection (Hydrogenolysis):

    • Dissolve the bis-Cbz-piperazic acid derivative in a suitable solvent.

    • Add 10% Pd/C catalyst.

    • In the presence of an acid (e.g., trifluoroacetic acid), subject the mixture to a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected piperazic acid salt.

  • Selective N1-Reprotection:

    • Dissolve the crude piperazic acid salt in a suitable solvent and cool to a low temperature (e.g., 0 °C).

    • Carefully add exactly one equivalent of benzyl chloroformate (Cbz-Cl) dropwise.

    • Allow the reaction to proceed, monitoring by TLC.

    • Perform an aqueous work-up and purify the desired mono-protected product, often requiring column chromatography.

V. Visualizations

Synthetic_Strategies cluster_0 Strategy 1: Selective Deprotection cluster_1 Strategy 2: Global Deprotection & Re-protection Start_1 Piperazic Acid Precursor Bis_Protected 1,2-Bis-Protected Piperazic Acid Start_1->Bis_Protected Protection Selective_Deprotection Selective N2 Deprotection Bis_Protected->Selective_Deprotection e.g., NaOH, THF, 45°C Mono_Protected_1 N1-Mono-Protected Piperazic Acid Selective_Deprotection->Mono_Protected_1 Start_2 Piperazic Acid Precursor Bis_Protected_2 1,2-Bis-Protected Piperazic Acid Start_2->Bis_Protected_2 Protection Global_Deprotection Global Deprotection Bis_Protected_2->Global_Deprotection e.g., H₂, Pd/C Free_Piperazic_Acid Piperazic Acid Global_Deprotection->Free_Piperazic_Acid Selective_Reprotection Selective N1 Re-protection Free_Piperazic_Acid->Selective_Reprotection 1 eq. Protecting Group Mono_Protected_2 N1-Mono-Protected Piperazic Acid Selective_Reprotection->Mono_Protected_2

Caption: Synthetic Strategies for Mono-Protected Piperazic Acid.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze crude product (TLC, LC-MS) Start->Check_Purity Mixture Mixture of Mono- and Bis-Protected Product? Check_Purity->Mixture Low_Conversion Low Conversion of Starting Material? Mixture->Low_Conversion No Adjust_Stoichiometry - Reduce protecting group equivalents - Slow addition - Lower temperature Mixture->Adjust_Stoichiometry Yes Side_Products Other Side Products (e.g., Aromatization)? Low_Conversion->Side_Products No Optimize_Reaction - Increase reaction time - Check reagent quality - Change solvent/base Low_Conversion->Optimize_Reaction Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Change_Conditions - Change solvent (e.g., aprotic for H₂) - Optimize temperature and pressure Side_Products->Change_Conditions Yes End End Purification_Issue->End No, consult further Modify_Purification - Add modifier to eluent - Change stationary phase - Protect carboxylic acid Purification_Issue->Modify_Purification Yes

Caption: Troubleshooting Workflow for Low Yields.

References

Technical Support Center: Overcoming Poor Diastereoselectivity in Chiral Auxiliary Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with poor diastereoselectivity in reactions involving chiral auxiliaries.[1][2][3]

Troubleshooting Guides

Poor diastereoselectivity is a common hurdle in asymmetric synthesis. This section provides a systematic approach to identifying and resolving the root causes of suboptimal stereochemical control.

Problem: Low Diastereoselectivity (Poor d.r.)

When your reaction yields a nearly 1:1 mixture of diastereomers or a lower-than-expected diastereomeric ratio (d.r.), consider the following potential causes and solutions.

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution(s)
Suboptimal Reaction Temperature Lower the reaction temperature. Lower temperatures, such as -78 °C or even -100 °C, increase the energy difference between the diastereomeric transition states, which can significantly enhance selectivity.[4] It is often necessary to perform a temperature optimization study.
Incorrect Solvent Conduct a solvent screening. The polarity and coordinating ability of the solvent can dramatically influence the geometry of the transition state.[4] Test a range of anhydrous solvents with varying polarities, from non-coordinating (e.g., toluene, hexanes) to coordinating (e.g., THF, diethyl ether).[4][5]
Inappropriate Lewis Acid Screen different Lewis acids and their stoichiometry. The choice of Lewis acid is critical for forming a rigid, well-organized transition state. Common Lewis acids include TiCl₄, SnCl₄, and BF₃·OEt₂. In many cases, a stoichiometric amount of the Lewis acid is required to ensure complete coordination with both the chiral auxiliary and the electrophile.
Incomplete or Incorrect Enolate Formation Optimize enolate formation conditions. The geometry of the enolate (Z or E) is often crucial for high diastereoselectivity.[6] Ensure complete deprotonation by using a sufficiently strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).[7][8] The order of addition and the temperature of deprotonation are also critical parameters.
Steric Mismatch Modify the steric environment. The steric bulk of the substrate, electrophile, or the chiral auxiliary itself can lead to a mismatch that disfavors a highly selective pathway. Consider using a different chiral auxiliary with varying steric properties or modifying the protecting groups on your substrate.[4]
Presence of Water or Other Impurities Ensure strictly anhydrous conditions. Moisture can quench the enolate, deactivate the Lewis acid, and disrupt the desired transition state. Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the use of chiral auxiliaries and troubleshooting diastereoselectivity.

General Questions

Q1: What are the most common reasons for poor diastereoselectivity in chiral auxiliary-mediated reactions?

The most frequent culprits are suboptimal reaction temperature, incorrect solvent choice, inappropriate Lewis acid, and incomplete or incorrect enolate formation. Each of these factors can disrupt the formation of a single, highly-ordered transition state, leading to the formation of multiple diastereomers.

Q2: How do I choose the right chiral auxiliary for my reaction?

The selection of a chiral auxiliary depends on the specific transformation you are performing (e.g., aldol reaction, alkylation, Diels-Alder). Evans oxazolidinones are widely used for stereoselective aldol reactions, while Myers' pseudoephedrine and Oppolzer's sultam are commonly employed for asymmetric alkylations.[1][3] It is advisable to consult the literature for precedents with similar substrates and reactions.

Q3: Can I use a catalytic amount of Lewis acid in my reaction?

While catalytic asymmetric reactions are ideal, reactions employing chiral auxiliaries often necessitate stoichiometric amounts of Lewis acids. This ensures the formation of a well-defined, rigid transition state, which is essential for high diastereoselectivity. Using catalytic amounts may result in a less organized transition state and, consequently, lower selectivity.

Specific Chiral Auxiliaries

Q4: I am using an Evans oxazolidinone in an aldol reaction and getting low diastereoselectivity. What should I check first?

For Evans aldol reactions, the formation of the Z-enolate is critical for achieving high syn-diastereoselectivity.[9][10][11] This is typically achieved through "soft enolization" with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA).[1] Ensure your reagents are pure and the reaction is performed at a low temperature (typically -78 °C). Also, verify that the Lewis acid is effectively coordinating to create a rigid six-membered chair-like transition state.[10]

Q5: My alkylation reaction with a Myers' pseudoephedrine amide is giving a poor diastereomeric ratio. What are some key parameters to optimize?

The diastereoselectivity of Myers' alkylations is highly dependent on the presence of lithium chloride (LiCl).[12] LiCl is believed to break up enolate aggregates, leading to a more reactive and selective monomeric species.[13] Ensure you are using a sufficient excess of anhydrous LiCl (typically 4-6 equivalents).[1] Additionally, the choice of solvent is crucial, with THF being the most common. The reaction temperature should also be optimized, with many reactions proceeding with high selectivity at temperatures ranging from -78 °C to 0 °C.[1][14]

Q6: I am having trouble with an Oppolzer's sultam-mediated reaction. What are some common issues?

Low diastereoselectivity in reactions with Oppolzer's sultam can often be traced back to incomplete enolization or issues with the rigidity of the transition state.[15] The enolization is typically carried out with a strong base like NaHMDS in THF.[15] Recent studies suggest that the stereochemical outcome is dictated by stereoelectronic effects of the sultam sulfonyl moiety rather than chelation to the metal cation.[16] Therefore, factors that influence the conformation of the enolate, such as solvent and temperature, are critical to control.

Experimental Procedures

Q7: How do I properly remove the chiral auxiliary without causing epimerization of my product?

The method of cleavage is dependent on the desired functional group and must be gentle enough to avoid racemization or epimerization of the newly formed stereocenter. Common methods include:

  • For Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[17][18]

  • For Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[17]

  • For Aldehydes: Careful reductive cleavage using diisobutylaluminum hydride (DIBAL-H).[17]

  • For Esters: Transesterification with an alkoxide, for example, sodium methoxide in methanol.[17]

It is crucial to follow established protocols and to carefully control the reaction conditions during cleavage.

Data Presentation: Impact of Reaction Conditions on Diastereoselectivity

The following tables summarize quantitative data on how different experimental parameters can affect the diastereomeric ratio (d.r.) of a reaction.

Table 1: Effect of Temperature on the Diastereoselectivity of a Myers' Alkylation [14]

EntryElectrophileTemperature (°C)Diastereomeric Ratio (d.r.)
1Benzyl bromide0>99:1
2Benzyl bromide-78>99:1
3Ethyl iodide097:3
4Ethyl iodide-7898:2

Reaction of the pseudoephedrine amide of propanoic acid with the indicated electrophile.

Table 2: Effect of Lewis Acid on the Diastereoselectivity of an Aldol Reaction

EntryLewis AcidDiastereomeric Ratio (syn:anti)
1Bu₂BOTf>98:2
2TiCl₄96:4
3SnCl₄90:10
4BF₃·OEt₂75:25

Data is representative for a typical Evans aldol reaction and may vary depending on the specific substrates.

Table 3: Effect of Solvent on Diastereoselectivity

EntrySolventDiastereomeric Ratio (d.r.)
1THF>99:1
2Toluene95:5
3Dichloromethane92:8
4Diethyl Ether97:3

Data is representative and illustrates the general trend for a chelation-controlled reaction. Optimal solvent choice is highly substrate-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments related to optimizing and performing diastereoselective reactions.

Protocol 1: General Procedure for Temperature Screening
  • Preparation: In parallel, set up three identical reactions in flame-dried round-bottom flasks under an inert atmosphere (e.g., argon).

  • Reagent Addition: Add the substrate and anhydrous solvent to each flask. Cool each flask to the desired screening temperature (e.g., -20 °C, -50 °C, and -78 °C).

  • Enolate Formation: Slowly add the base (e.g., LDA) to each flask and stir for the optimized time to ensure complete enolate formation.

  • Electrophile Addition: Add the electrophile dropwise to each reaction mixture.

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench all reactions at their respective temperatures with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Analysis: After extraction and purification, determine the diastereomeric ratio for each reaction by ¹H NMR spectroscopy or gas chromatography (GC).

Protocol 2: Diastereoselective Evans Aldol Reaction[9][11]
  • Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add the N-acylated Evans oxazolidinone (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise.

  • Base Addition: Slowly add diisopropylethylamine (DIPEA, 1.2 equiv.). Stir the mixture at -78 °C for 30 minutes.

  • Aldehyde Addition: Add the aldehyde (1.5 equiv.) dropwise to the enolate solution.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Work-up: Quench the reaction by adding a phosphate buffer (pH 7) and methanol. Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Purification and Analysis: Purify the crude product by flash column chromatography and determine the diastereomeric ratio.

Protocol 3: Myers Asymmetric Alkylation[12][20]
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous lithium chloride (LiCl, 6.0 equiv.) and the pseudoephedrine amide (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to -78 °C.

  • Base Addition: Slowly add lithium diisopropylamide (LDA, 2.0 equiv.) and stir for 1 hour at -78 °C to form the enolate.

  • Alkylation: Add the alkyl halide (1.5 equiv.) to the enolate solution.

  • Reaction: Stir the reaction at -78 °C for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product, dry the organic layer, and concentrate.

  • Purification and Analysis: The crude product can often be purified by crystallization to yield the major diastereomer in high purity. Determine the d.r. of the crude and purified material.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting and performing diastereoselective reactions.

troubleshooting_workflow start Low Diastereoselectivity Observed temp Is the reaction at low temperature? (e.g., -78 °C) start->temp solvent Was a solvent screen performed? temp->solvent Yes optimize_temp Perform Temperature Optimization (e.g., -40°C, -78°C, -100°C) temp->optimize_temp No lewis_acid Is the Lewis Acid optimal? solvent->lewis_acid Yes optimize_solvent Screen Solvents (Toluene, THF, CH2Cl2, etc.) solvent->optimize_solvent No enolate Is enolate formation complete and selective? lewis_acid->enolate Yes optimize_lewis Screen Lewis Acids & Stoichiometry (TiCl4, Bu2BOTf, etc.) lewis_acid->optimize_lewis No optimize_enolate Optimize Base, Temperature, & Addition Order for Enolization enolate->optimize_enolate No success High Diastereoselectivity Achieved enolate->success Yes optimize_temp->solvent optimize_solvent->lewis_acid optimize_lewis->enolate optimize_enolate->success

Caption: Troubleshooting logic for low diastereoselectivity.

evans_aldol_workflow sub N-Acyl Oxazolidinone cool Cool to -78 °C sub->cool add_lewis Add Bu2BOTf cool->add_lewis add_base Add DIPEA add_lewis->add_base enolate Z-Enolate Formation add_base->enolate add_aldehyde Add Aldehyde enolate->add_aldehyde reaction Reaction (-78 °C to 0 °C) add_aldehyde->reaction workup Aqueous Workup reaction->workup product Syn-Aldol Product workup->product

Caption: Experimental workflow for an Evans Aldol reaction.

auxiliary_cleavage_pathways start N-Acylated Chiral Auxiliary Product hydrolysis Hydrolytic Cleavage (LiOH / H2O2) start->hydrolysis reductive_alc Reductive Cleavage (LiBH4 or LiAlH4) start->reductive_alc reductive_ald Reductive Cleavage (DIBAL-H) start->reductive_ald transester Transesterification (NaOMe / MeOH) start->transester acid Chiral Carboxylic Acid hydrolysis->acid alcohol Chiral Alcohol reductive_alc->alcohol aldehyde Chiral Aldehyde reductive_ald->aldehyde ester Chiral Ester transester->ester

Caption: Pathways for chiral auxiliary cleavage.

References

Technical Support Center: Removal of Impurities from Final Chiral Product

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for purifying final chiral products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in chiral compounds.

Q1: What are the most common types of impurities in a final chiral product?

The most common impurities found in a final chiral product include:

  • Enantiomeric Impurities : The unwanted enantiomer in a product that should ideally be a single enantiomer. Its presence reduces the enantiomeric excess (ee) of the final product.

  • Diastereomeric Impurities : Stereoisomers that are not mirror images of the desired chiral molecule. These can arise if the starting materials or intermediates have multiple chiral centers.[1]

  • Residual Reactants and Reagents : Unreacted starting materials or reagents used during the synthesis.

  • Byproducts : Unwanted molecules formed from side reactions during the synthesis.

  • Catalyst Residues : Traces of catalysts used in the synthesis, which can include heavy metals.

  • Solvent Residues : Residual solvents from the reaction or initial purification steps.[2]

Q2: Why is it critical to remove these impurities, especially the unwanted enantiomer?

Removing impurities is crucial for safety, efficacy, and regulatory compliance.[][4] The two enantiomers of a chiral drug can have significantly different biological effects. One enantiomer might be therapeutically active, while the other could be inactive, less active, or even cause toxic side effects.[][5][6][7] This was tragically illustrated by the case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic.[6] Therefore, regulatory agencies require stringent control and characterization of all isomers in a drug product.[8]

Q3: What are the primary methods for removing enantiomeric and diastereomeric impurities?

The main strategies for separating stereoisomers are chromatography and crystallization-based methods.[9][10][11]

  • Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) use a chiral stationary phase (CSP) to interact differently with each enantiomer, leading to their separation.[6][9][10]

  • Crystallization : This method relies on differences in the physical properties of stereoisomers. Key techniques include:

    • Diastereomeric Salt Formation : The racemic mixture is reacted with a pure chiral resolving agent to form diastereomeric salts.[9][12][13] These salts have different solubilities and can be separated by fractional crystallization.[1][9][12][14]

    • Preferential Crystallization : In some cases, seeding a supersaturated solution of a racemate with a pure crystal of one enantiomer can induce the crystallization of just that enantiomer.[12]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during the purification of chiral products.

Troubleshooting Chiral Chromatography (HPLC & SFC)

Problem: Poor or no separation of enantiomers.

Potential Cause Troubleshooting Step Explanation
Incorrect Chiral Stationary Phase (CSP) Screen a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type).The separation mechanism relies on specific interactions between the analyte and the CSP. No single CSP works for all compounds.[15]
Suboptimal Mobile Phase 1. Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase.[16] 2. For SFC, optimize the CO₂/co-solvent ratio.[17] 3. Additives like acids (TFA, formic acid) or bases (DEA, TEA) can significantly alter selectivity.[18]The mobile phase composition directly impacts the interactions between the enantiomers and the stationary phase, affecting retention and resolution.[18]
Inappropriate Temperature Vary the column temperature. Both sub-ambient and elevated temperatures can improve resolution depending on the separation's thermodynamics.Temperature affects the kinetics and thermodynamics of the chiral recognition process.[18]
Low Column Efficiency 1. Ensure the column is properly conditioned.[19] 2. Check for blockages in the inlet frit; try back-flushing the column.[19] 3. Verify that the sample is fully dissolved in the mobile phase to prevent precipitation on the column.[19]A loss of efficiency, often seen as broad peaks, can prevent the resolution of closely eluting enantiomers.[19]

Problem: Peak tailing or fronting.

Potential Cause Troubleshooting Step Explanation
Secondary Interactions For basic compounds, add a basic modifier (e.g., DEA) to the mobile phase to mask residual silanols on the silica-based CSP. For acidic compounds, use an acidic modifier.Unwanted interactions with the stationary phase support can cause poor peak shape.[20]
Column Overload Reduce the injection volume or the concentration of the sample.Injecting too much sample can saturate the stationary phase, leading to distorted peaks. SFC often has a higher loading capacity than HPLC.
Column Contamination Flush the column with a strong solvent (ensure it is compatible with the CSP). Immobilized CSPs can tolerate a wider range of solvents.[19]Contaminants from previous injections can create active sites that cause peak tailing.[20]
Troubleshooting Crystallization-Based Separations

Problem: The desired diastereomeric salt does not crystallize.

Potential Cause Troubleshooting Step Explanation
Incorrect Solvent Choice Screen a wide range of solvents and solvent mixtures. The ideal solvent should dissolve the diastereomeric salt at high temperatures but have low solubility at cooler temperatures.[2]The success of fractional crystallization is highly dependent on the solubility differences between the diastereomers in a specific solvent system.[9]
Solution is Not Supersaturated 1. Concentrate the solution by evaporating some of the solvent. 2. Cool the solution slowly to a lower temperature.Crystallization requires a supersaturated state to initiate nucleation and crystal growth.
Formation of an Oil or Amorphous Solid 1. Try a more viscous or less polar solvent. 2. Slow down the cooling rate significantly. 3. Add a seed crystal of the desired diastereomer if available.Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that solvent.

Problem: The crystallized product has low diastereomeric or enantiomeric purity.

Potential Cause Troubleshooting Step Explanation
Co-crystallization 1. Perform a recrystallization of the product.[2][21] 2. Analyze the ternary phase diagram to understand the eutectic composition and optimize yield.[14]The unwanted diastereomer may have crystallized along with the desired one. Multiple recrystallization steps may be needed to achieve high purity.
Incomplete Reaction Ensure the salt formation reaction with the resolving agent has gone to completion before attempting crystallization.If the starting racemic mixture is still present, it can interfere with the crystallization process.
Racemization Check the stability of the chiral centers under the reaction and crystallization conditions (pH, temperature).[]Harsh conditions can sometimes cause the chiral center to invert, leading to a loss of enantiomeric purity.[]

Part 3: Experimental Protocols & Data

Protocol 1: General Method for Enantiomeric Excess (ee) Determination by Chiral HPLC

This protocol outlines the standard procedure for analyzing the enantiomeric purity of a final product.

  • Column Selection : Choose a chiral stationary phase (CSP) known to be effective for the compound class. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.[16]

  • Sample Preparation : Dissolve an accurately weighed sample of the final product in the mobile phase to a concentration of approximately 1 mg/mL.[16] Filter the sample through a 0.45 µm filter before injection.

  • Mobile Phase Preparation : Prepare the mobile phase, for example, a mixture of n-Hexane and Isopropanol (IPA). Degas the mobile phase using sonication or vacuum filtration.[20]

  • Chromatographic Conditions :

    • Flow Rate : Set to a typical rate, e.g., 1.0 mL/min.[16]

    • Column Temperature : Maintain a constant temperature, e.g., 25 °C.[16]

    • Detection : Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[16]

    • Injection Volume : 10 µL.[22][23]

  • Analysis :

    • Inject a sample of the racemate to determine the retention times of both enantiomers and calculate the resolution.

    • Inject the purified sample.

    • Integrate the peak areas for both enantiomers (A1 and A2).

  • Calculation : Calculate the enantiomeric excess (% ee) using the formula: % ee = (|A1 - A2| / (A1 + A2)) * 100

Table 1: Comparison of Chiral Purification Techniques
Technique Principle Advantages Disadvantages Typical Scale
Preparative Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[9]Broad applicability, high purity achievable.High solvent consumption, expensive CSPs, lower throughput.[10]mg to kg
Supercritical Fluid Chromatography (SFC) Differential interaction with a CSP using supercritical CO₂ as the main mobile phase.[24]Faster separations, lower solvent cost, environmentally friendly, higher loading capacity.[24]Higher initial equipment cost.mg to multi-kg
Diastereomeric Salt Crystallization Formation of diastereomers with different physical properties (solubility).[12][14]Cost-effective, scalable, uses standard equipment.[8]Requires a suitable resolving agent, yield is theoretically limited to 50% per cycle (unless racemization is used).[8]g to tons
Preferential Crystallization Seeding a supersaturated racemic solution to crystallize one enantiomer.[12]Does not require a resolving agent.Only applicable to racemic mixtures that form conglomerates (5-10% of all racemates).[12]kg to tons

Part 4: Visual Guides (Diagrams)

The following diagrams illustrate key workflows and decision-making processes in chiral purification.

G start_end start_end process process decision decision output output impurity impurity start Crude Chiral Product analysis1 Analyze Impurity Profile (HPLC, GC, NMR) start->analysis1 impurity_type What is the primary -impurity type? analysis1->impurity_type diastereomer Diastereomer impurity_type->diastereomer Diastereomer enantiomer Enantiomer impurity_type->enantiomer Enantiomer achiral Achiral Impurity impurity_type->achiral  Achiral purify_diastereomer Fractional Crystallization or Chromatography diastereomer->purify_diastereomer select_chiral_method Select Chiral Separation Method enantiomer->select_chiral_method purify_achiral Standard Purification (e.g., Flash Chromatography, Recrystallization) achiral->purify_achiral analyze_purity Analyze Final Purity & Enantiomeric Excess purify_achiral->analyze_purity purify_diastereomer->analyze_purity crystallization Crystallization (Diastereomeric Salts) select_chiral_method->crystallization Scalable, Resolving Agent Available chromatography Chromatography (HPLC / SFC) select_chiral_method->chromatography High-Value, Difficult Separation crystallization->analyze_purity chromatography->analyze_purity final_product Pure Chiral Product (ee > 99%) analyze_purity->final_product

Caption: General workflow for impurity removal from a chiral product.

G problem problem decision decision action action result result success success start Poor Enantiomeric Resolution in HPLC/SFC check_mobile Is Mobile Phase Optimized? start->check_mobile adjust_mobile Adjust Modifier Ratio & Additives (Acid/Base) check_mobile->adjust_mobile No check_column Is CSP Appropriate? check_mobile->check_column Yes adjust_mobile->check_mobile Re-evaluate screen_columns Screen Different CSP Chemistries check_column->screen_columns No check_temp Is Temperature Optimized? check_column->check_temp Yes screen_columns->check_column Re-evaluate adjust_temp Vary Temperature (e.g., 10°C to 40°C) check_temp->adjust_temp No check_efficiency Check Peak Shape & Column Pressure check_temp->check_efficiency Yes adjust_temp->check_temp Re-evaluate resolved Separation Achieved check_efficiency->resolved

Caption: Troubleshooting decision tree for chiral chromatography.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid, a chiral building block of significant interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted data set based on the analysis of structurally similar molecules and established NMR principles. This information is benchmarked against alternative chiral derivatizing agents and analytical techniques for the characterization of chiral carboxylic acids, offering a practical resource for researchers in the field.

¹H and ¹³C NMR Spectral Data of this compound

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from spectral data of analogous compounds, including N-Cbz protected amino acids and various imidazolidinone derivatives.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
1-~173-176Carboxylic acid carbonyl
2~4.5 (dd)~55-58Chiral center, coupling to H-3a and H-3b
3a~3.6 (dd)\multirow{2}{*}{~45-48}Diastereotopic protons
3b~3.9 (dd)Diastereotopic protons
4~7.5 (br s)-NH proton
5-~158-160Ureido carbonyl
6-~152-154Cbz carbonyl
7~5.2 (s)~68-70Benzylic CH₂
8-~135-137Cbz aromatic C (quaternary)
9, 13~7.3-7.4 (m)~128-129Cbz aromatic CH
10, 12~7.3-7.4 (m)~128-129Cbz aromatic CH
11~7.3-7.4 (m)~127-128Cbz aromatic CH
COOH~10-13 (br s)-Carboxylic acid proton

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in CDCl₃ or DMSO-d₆. Coupling constants (J) for the imidazolidinone ring protons are expected to be in the range of 2-10 Hz.

Comparison with Alternative Chiral Derivatizing Agents

While direct NMR analysis of enantiomers is not possible in a chiral solvent, derivatization with a chiral agent to form diastereomers allows for their distinction by NMR. This compound can be considered a chiral derivatizing agent itself for other molecules. However, for the analysis of its own enantiomeric purity or for the characterization of other chiral carboxylic acids, a variety of alternative reagents are available.

Table 2. Comparison of Chiral Derivatizing Agents for Carboxylic Acid Analysis by NMR

Chiral Derivatizing Agent (CDA) Typical Application Advantages Disadvantages
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid) Determination of enantiomeric excess and absolute configuration of alcohols and amines.Well-established method, often provides large chemical shift differences.Requires derivatization, potential for kinetic resolution and racemization.[1]
(S)-4-(3-Aminopyrrolidin-1-yl)coumarin ¹H NMR determination of enantiomeric purities of chiral carboxylic acids.Coumarin proton provides a sharp, distinct singlet for integration.[2]Requires synthesis of the derivatizing agent.
BINOL-based Amino Alcohols Chiral solvating agent for the enantiodifferentiation of carboxylic acids.[3]No covalent derivatization required, simple sample preparation.[3]May provide smaller chemical shift differences compared to covalent derivatizing agents.
Cinchona Alkaloid Dimers Chiral solvating agents for enantiospecific analysis of carboxylic acids.Rapid and robust method, minimal sample manipulation.Can be expensive, interactions may be complex.

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining high-quality, reproducible data.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 3-4 seconds

      • Spectral width: -2 to 14 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096 (or more, depending on concentration)

      • Relaxation delay (d1): 2 seconds

      • Spectral width: -10 to 220 ppm

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants.

    • Determine the chemical shifts in the ¹³C spectrum.

Visualizing the Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the structural relationships of the target molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr ¹H NMR Spectroscopy transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy transfer->c13_nmr processing Fourier Transform, Phase & Baseline Correction h1_nmr->processing c13_nmr->processing analysis Determine Chemical Shifts, Coupling Constants & Integration processing->analysis

Caption: Experimental workflow for NMR characterization.

molecule_structure cluster_imidazolidinone Imidazolidinone Ring cluster_substituents Substituents C2 C2 N1 N1 C2->N1 C5 C5 N1->C5 H H N1->H N3 N3 C5->N3 H2 H C5->H2 C4 C4 N3->C4 Cbz Cbz Group N3->Cbz C4->C2 COOH COOH C4->COOH R-configuration

Caption: Structural components of the target molecule.

References

A Comparative Guide to the Spectroscopic Properties of Substituted Imidazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for substituted imidazolidinones, offering insights into their structural characterization. Experimental data for imidazolidinones are presented alongside those of related five-membered heterocyclic compounds—oxazolidinones, thiazolidinones, and pyrrolidinones—to serve as a valuable reference for researchers in medicinal chemistry and drug development.

Spectroscopic Data of Substituted Imidazolidinones

The following tables summarize the characteristic spectroscopic data for a series of N-aryl and 1,3-disubstituted imidazolidin-2-ones. This data is essential for identifying and characterizing these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data for Substituted Imidazolidin-2-ones

The proton NMR spectra of imidazolidinones typically show characteristic signals for the methylene protons of the heterocyclic ring. The chemical shifts of these protons are influenced by the nature and position of the substituents.

Compound (Substituents)H-4/H-5 (ppm)H-Aryl (ppm)Other Protons (ppm)Reference
1-Phenyl-imidazolidin-2-one3.48 (t), 3.85 (t)6.95-7.55 (m)-[1]
1-(4-Chlorophenyl)-imidazolidin-2-one3.50 (t), 3.88 (t)7.30 (d), 7.50 (d)-[1]
1-(4-Methoxyphenyl)-imidazolidin-2-one3.45 (t), 3.82 (t)6.90 (d), 7.45 (d)3.80 (s, OCH₃)[1]
1,3-Dibenzyl-imidazolidin-2-one3.35 (s)7.25-7.40 (m)4.45 (s, CH₂-Ph)[2]

¹³C NMR Spectral Data for Substituted Imidazolidin-2-ones

The carbon NMR spectra provide key information about the carbon framework of the imidazolidinone ring and its substituents. The carbonyl carbon (C-2) typically resonates in the downfield region.

Compound (Substituents)C-2 (ppm)C-4/C-5 (ppm)C-Aryl (ppm)Other Carbons (ppm)Reference
1-Phenyl-imidazolidin-2-one157.540.8, 48.5118.9, 123.5, 129.2, 140.1-[1]
1-(4-Chlorophenyl)-imidazolidin-2-one157.340.9, 48.3120.1, 129.1, 130.5, 138.7-[1]
1-(4-Methoxyphenyl)-imidazolidin-2-one157.841.0, 49.0114.3, 120.5, 133.2, 156.855.5 (OCH₃)[1]
1,3-Dibenzyl-imidazolidin-2-one163.646.9127.2, 127.8, 128.4, 137.850.5 (CH₂-Ph)[2]
Infrared (IR) Spectroscopy

The IR spectra of imidazolidinones are characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

CompoundC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Reference
Imidazolidin-2-one~1680~3300~1290[3]
1,3-Dimethyl-2-imidazolidinone~1695-~1280[4]
1-(Arylidene)amino-2-thioxo-imidazolidin-4-one1710-17123205-32131442-1444 (C=S)[1]
Mass Spectrometry (MS)

The mass spectra of imidazolidinones typically show a prominent molecular ion peak. The fragmentation patterns are influenced by the substituents and can provide valuable structural information.

CompoundMolecular Ion (m/z)Key Fragments (m/z)Reference
Imidazolidin-2-one8656, 43[5]
1,3-Dimethyl-2-imidazolidinone11471, 58, 42[6]
1-(Arylidene)amino-2-thioxo-imidazolidin-4-onesVariesDependent on aryl and ylidene groups[1]

Comparison with Alternative Heterocyclic Scaffolds

The spectroscopic properties of imidazolidinones are compared with those of other five-membered heterocyclic rings commonly used in drug discovery.

HeterocycleKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)
Imidazolidin-2-one Ring CH₂: 3.2-4.0C=O: 155-165; Ring CH₂: 40-50C=O: ~1680; N-H: ~3300
Oxazolidin-2-one Ring CH₂: 3.5-4.5C=O: 155-160; O-CH₂: 60-70; N-CH₂: 40-50C=O: ~1750; N-H: ~3300
Thiazolidin-2-one Ring CH₂: 3.4-4.2C=O: 170-175; S-CH₂: 30-40; N-CH₂: 45-55C=O: ~1670; N-H: ~3200
Pyrrolidin-2-one Ring CH₂: 1.8-3.5C=O: 175-180; Ring CH₂: 20-50C=O: ~1690; N-H: ~3200

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of substituted imidazolidinones are crucial for reproducible research.

General Synthesis of Substituted Imidazolidin-2-ones

A common method for the synthesis of 1,3-disubstituted imidazolidin-2-ones involves the cyclization of a corresponding N,N'-disubstituted ethylenediamine with a carbonyl source like carbonyldiimidazole (CDI) or phosgene.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Diamine N,N'-Disubstituted Ethylenediamine Reaction Cyclization in an inert solvent (e.g., DCM, THF) Diamine->Reaction CDI Carbonyldiimidazole (CDI) CDI->Reaction Quench Quench with aqueous acid Reaction->Quench Extraction Extraction with an organic solvent Quench->Extraction Drying Drying over Na₂SO₄ or MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Product Substituted Imidazolidin-2-one Purification->Product

Caption: General workflow for the synthesis of substituted imidazolidin-2-ones.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Samples are typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Spectra can be obtained from solid samples using KBr pellets or from thin films.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Analysis: Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Sample Preparation: Samples are introduced into the mass spectrometer, often after chromatographic separation (e.g., GC-MS or LC-MS).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed.

Structural Comparison of Heterocyclic Rings

The core structures of imidazolidinone and its alternatives are presented below to highlight their structural differences.

HeterocycleComparison cluster_imidazolidinone Imidazolidin-2-one cluster_oxazolidinone Oxazolidin-2-one cluster_thiazolidinone Thiazolidin-2-one cluster_pyrrolidinone Pyrrolidin-2-one Imidazolidinone Structure: Two Nitrogen atoms Oxazolidinone Structure: One Nitrogen, One Oxygen atom Thiazolidinone Structure: One Nitrogen, One Sulfur atom Pyrrolidinone Structure: One Nitrogen atom

Caption: Structural comparison of five-membered heterocyclic rings.

References

A Comparative Guide to Analytical Methods for Chiral Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of key analytical methods for determining chiral purity, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Analytical Methods

The selection of an analytical method for chiral purity determination depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the stage of drug development. The following table summarizes the performance of common analytical techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyVibrational Circular Dichroism (VCD)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase.[2]Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte (BGE).[3]Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column.[4]Differentiation of enantiomers in a chiral environment (using chiral solvating agents or derivatizing agents) leading to distinct NMR signals.[5]Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules.[6]
Typical Analytes Broad range of pharmaceutical compounds, including polar and non-polar molecules.[7]Non-polar to moderately polar compounds; thermally labile molecules.[8]Charged and polar compounds, amino acids, peptides, and pharmaceuticals.[9][10]Volatile and thermally stable compounds, often requiring derivatization.[4]Soluble compounds; provides structural information.Small to medium-sized organic molecules in solution.[11][12]
Resolution Generally high, with baseline separation achievable (Rs > 1.5).[1]Often provides higher efficiency and resolution than HPLC.[13]Very high efficiency and resolution.[10]High resolution for suitable analytes.Dependent on the chiral auxiliary and magnetic field strength.Not a separation technique; provides spectral differentiation.
Sensitivity (LOD/LOQ) LOD: ~1.5 µg/mL.[14] LOQ values can be as low as 0.5 µg/mL for impurities.Comparable or better sensitivity than HPLC.High sensitivity, with LODs as low as 0.8 µg/mL.[15]Very high sensitivity, especially with selective detectors (e.g., FID, MS).Generally lower sensitivity compared to chromatographic methods.Requires higher concentrations compared to other techniques.
Analysis Time Typically 10-30 minutes.Faster than HPLC, often under 10 minutes.[13]Fast, with analysis times often under 15 minutes.[16]Fast for volatile compounds.Relatively fast data acquisition, but sample preparation can be time-consuming.Rapid data acquisition.
Advantages Robust, versatile, widely available, well-established for regulatory submissions.[1][7]"Green" technique (less organic solvent), faster, higher efficiency, lower viscosity.[2][13]High efficiency, low sample and solvent consumption, orthogonal selectivity to HPLC.[3][17]High resolution and speed for volatile compounds.[18]Non-destructive, provides structural information, no separation needed.[5]Provides absolute configuration, non-destructive.[6][11]
Disadvantages Higher solvent consumption, potential for peak broadening.Requires specialized high-pressure equipment.[8]Adsorption of analytes to the capillary wall can be an issue, sensitive to matrix effects.[3]Limited to volatile and thermally stable compounds, may require derivatization.[4]Lower sensitivity, may require chiral auxiliaries, potential for signal overlap.Lower sensitivity, not a separation technique, requires specialized instrumentation.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of chiral purity assays. The following sections outline general experimental protocols for the key analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of a pharmaceutical compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.[19]

Materials:

  • Chiral Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A suitable mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).

  • Sample: The chiral compound dissolved in the mobile phase at a concentration of approximately 1 mg/mL.[20]

Procedure:

  • System Preparation: Set up the HPLC system with the chosen chiral column and mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a defined volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Acquisition: Monitor the elution of the enantiomers using the UV detector at a suitable wavelength.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100.

Workflow for Chiral HPLC Method Development:

cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization & Validation A Select Chiral Stationary Phase (CSP) B Choose Mobile Phase Mode (Normal, Reversed, Polar Organic) A->B C Prepare Sample Solution B->C D Equilibrate Column C->D E Inject Sample D->E F Acquire Chromatogram E->F G Optimize Separation (Mobile Phase, Flow Rate, Temperature) F->G H Validate Method (ICH Q2(R2)) G->H I Calculate Enantiomeric Purity H->I

Workflow for a typical chiral HPLC method.
Chiral Supercritical Fluid Chromatography (SFC)

Objective: To achieve a fast separation of enantiomers using supercritical CO2 as the primary mobile phase.

Instrumentation:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back-pressure regulator, and UV detector.[19]

Materials:

  • Chiral Column: A polysaccharide-based or other suitable chiral stationary phase (e.g., Chiralpak® IC, 150 x 4.6 mm, 3 µm).[19]

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol) with an optional additive (e.g., diethylamine for basic compounds).

  • Sample: The chiral compound dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[19]

Procedure:

  • System Setup: Configure the SFC system with the appropriate chiral column and mobile phase components.

  • Equilibration: Equilibrate the column with the supercritical fluid mobile phase until the system pressure and temperature are stable.

  • Sample Injection: Inject the sample solution.

  • Chromatographic Run: Elute the enantiomers under the optimized SFC conditions (pressure, temperature, mobile phase composition).

  • Data Analysis: Detect the separated enantiomers and calculate the enantiomeric purity as described for HPLC.

Logical Flow of Chiral SFC Analysis:

start Start prep Sample Preparation (Dissolve in Modifier) start->prep setup SFC System Setup (Column, Mobile Phase) prep->setup equilibrate System Equilibration (Pressure & Temperature) setup->equilibrate inject Sample Injection equilibrate->inject separate Enantiomeric Separation inject->separate detect UV/MS Detection separate->detect analyze Data Analysis (% Enantiomeric Purity) detect->analyze end End analyze->end

Logical flow of a chiral SFC analysis.
Chiral Capillary Electrophoresis (CE)

Objective: To determine the enantiomeric purity of a polar pharmaceutical compound using a chiral selector in the background electrolyte.

Instrumentation:

  • Capillary electrophoresis system with a high-voltage power supply, capillary, and a UV detector.[1]

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).[1]

  • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector.[1]

  • Chiral Selector: A cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) is commonly used.[1]

  • Sample: The chiral compound dissolved in the BGE or a low-ionic-strength buffer at a concentration of 0.1-1 mg/mL.[1]

Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing with a sequence of solutions (e.g., 1 M NaOH, water, and BGE).

  • BGE Filling: Fill the capillary with the BGE containing the chiral selector.

  • Sample Injection: Introduce the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Electrophoretic Separation: Apply a high voltage (e.g., 15-25 kV) across the capillary to initiate the separation of the enantiomers.

  • Detection and Analysis: Detect the migrating enantiomers using the on-capillary UV detector and calculate the enantiomeric purity from the peak areas.

Signaling Pathway of Chiral Recognition in CE:

cluster_interaction Transient Diastereomeric Complex Formation cluster_migration Differential Electrophoretic Mobility Analyte Racemic Analyte (Enantiomers R and S) Complex_R [Analyte(R)-CS] Analyte->Complex_R Different Affinity Complex_S [Analyte(S)-CS] Analyte->Complex_S Different Affinity CS Chiral Selector (CS) in Background Electrolyte CS->Complex_R CS->Complex_S Migration_R Different Migration Velocity for [Analyte(R)-CS] Complex_R->Migration_R Migration_S Different Migration Velocity for [Analyte(S)-CS] Complex_S->Migration_S Separation Separation of Enantiomers Migration_R->Separation Migration_S->Separation

Mechanism of chiral separation in CE.
Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric purity of a volatile chiral compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS), an injector, and an oven.

Materials:

  • Chiral GC Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin derivative).

  • Carrier Gas: High-purity helium or hydrogen.

  • Sample: The volatile chiral compound, either neat or dissolved in a suitable volatile solvent. Derivatization may be necessary to increase volatility and improve separation.

Procedure:

  • Instrument Setup: Install the chiral GC column and set the appropriate oven temperature program, injector temperature, and detector temperature.

  • Sample Injection: Inject a small volume of the sample into the heated injector port.

  • Separation: The volatile enantiomers are separated as they travel through the chiral column.

  • Detection: The separated enantiomers are detected by the FID or MS.

  • Data Analysis: The enantiomeric purity is calculated from the integrated peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the enantiomeric excess of a chiral compound by inducing chemical shift non-equivalence using a chiral solvating agent.

Instrumentation:

  • High-field NMR spectrometer.

Materials:

  • NMR Tubes: High-precision NMR tubes.

  • Deuterated Solvent: A suitable deuterated solvent (e.g., CDCl3).

  • Chiral Solvating Agent (CSA): An enantiomerically pure compound that interacts with the analyte to form transient diastereomeric complexes (e.g., (R)-(-)-1,1'-bi-2-naphthol).

  • Sample: The chiral compound of interest.

Procedure:

  • Sample Preparation: Dissolve a precise amount of the chiral analyte in the deuterated solvent in an NMR tube. Add a molar excess of the CSA to the solution.[5]

  • NMR Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the sample.

  • Spectral Analysis: Identify a well-resolved signal corresponding to a proton in the analyte that shows different chemical shifts for the two diastereomeric complexes.

  • Quantification: Integrate the areas of the two distinct peaks. The ratio of the integrals corresponds to the ratio of the enantiomers in the sample.

Vibrational Circular Dichroism (VCD)

Objective: To determine the enantiomeric excess and absolute configuration of a chiral molecule in solution.

Instrumentation:

  • VCD spectrometer, which is typically a modified Fourier-transform infrared (FTIR) spectrometer with additional polarization optics.[6]

Materials:

  • Sample Cell: An appropriate IR sample cell with windows transparent in the mid-IR region (e.g., BaF2 or CaF2).[21]

  • Solvent: A solvent that is transparent in the spectral region of interest.

  • Sample: The chiral compound dissolved in the solvent at a suitable concentration.

Procedure:

  • Sample Preparation: Prepare a solution of the chiral compound.

  • VCD Spectrum Acquisition: Record the VCD spectrum of the sample, which is the difference in absorbance of left and right circularly polarized light as a function of frequency.

  • Data Analysis: The intensity of the VCD signals is proportional to the enantiomeric excess. The absolute configuration can be determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers.

Conclusion

The determination of chiral purity is a multifaceted analytical challenge that requires a careful selection of methodology. Chromatographic techniques, particularly chiral HPLC and SFC , are the workhorses of the pharmaceutical industry, offering robust and reliable methods for a wide range of compounds.[1][2][7] Chiral CE provides a powerful, orthogonal approach with high efficiency and low sample consumption, making it ideal for polar and charged molecules.[3][17] Chiral GC remains a valuable tool for the analysis of volatile compounds. Spectroscopic methods like NMR and VCD offer unique advantages, providing structural information and absolute configuration without the need for physical separation.[5][6][11] By understanding the principles, performance characteristics, and experimental protocols of these diverse techniques, researchers can confidently select and implement the most suitable method to ensure the stereochemical integrity of their chiral molecules.

References

A Comparative Guide to the X-ray Crystallography of Imidazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic data and experimental protocols for several imidazolidinone derivatives. The three-dimensional structures of these compounds, elucidated through single-crystal X-ray diffraction, are crucial for understanding their structure-activity relationships, which is vital in the fields of medicinal chemistry and materials science. Imidazolidinone derivatives are known for a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antibacterial properties.[1][2]

Comparative Crystallographic Data of Imidazolidinone Derivatives

The ability of imidazolidinone-based compounds to form multiple crystalline phases (polymorphism) is a significant area of study, as different polymorphs can exhibit varying physical properties like solubility and stability.[3][4][5] The following table summarizes the crystallographic data for several distinct imidazolidinone derivatives, offering a comparative look at their solid-state structures.

Parameter Nitrofurantoin (β-polymorph) [6]Furazidin [7]Dantrolene (Form I) [5][8][9](E)-1-[(2-Hydroxy-1-naphthyl) methylideneamino]imidazolidine-2,4-dione [10]
Formula C₈H₆N₄O₅C₁₀H₈N₄O₅C₁₄H₁₀N₄O₅C₁₄H₁₁N₃O₃
MW ( g/mol ) 238.16264.19314.25269.26
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/nP2₁/n
a (Å) 7.852(2)11.6707.92(3)11.5122(7)
b (Å) 6.497(1)11.46669.93(4)6.0233(3)
c (Å) 18.927(5)8.49410.57(3)17.9955(10)
α (°) ** 909087.7(2)90
β (°) 93.15(2)106.84885.2(2)96.773(5)
γ (°) 909072.2(2)90
Volume (ų) **964.1(2)Not specifiedNot specified1239.13(12)
Z 44Not specified4
Temp (K) Not specifiedNot specifiedNot specified293
Radiation Cu KαNot specifiedNot specifiedMo Kα
R-factor Not specifiedNot specified0.0660.036

Experimental Protocols

A successful single-crystal X-ray diffraction study encompasses several critical stages, from the chemical synthesis and crystallization of the material to the final structure solution and refinement.

Synthesis of Imidazolidinone Derivatives

The synthesis of imidazolidinone derivatives can be achieved through various established methods. Common approaches include:

  • Cycloaddition Reactions: Nickel-catalyzed cycloaddition of aziridines with isocyanates can yield imidazolidinone derivatives.[11]

  • From Amino Acids: Reaction of C-phenylglycine derivatives with phenyl isocyanate or phenyl isothiocyanate is a known route to produce 2,4-dione and 2-thioxo-4-one imidazolidinones.[1]

  • Intramolecular Cyclization: A pseudo-multicomponent, one-pot protocol involving the in-situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with carbonyldiimidazole (CDI), is an efficient method.[2]

  • Alkylation: Alkylation of a parent hydantoin, such as 5,5-diphenylimidazolidine-2,4-dione (phenytoin), with reagents like propargyl bromide using phase-transfer catalysis can introduce substituents.[12][13]

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a widely used and effective technique.

General Protocol for Slow Evaporation:

  • Dissolution: Dissolve the synthesized and purified imidazolidinone derivative in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF, DMSO) to near saturation at room temperature or with gentle heating.[1][14]

  • Filtration: Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Transfer the clear solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.4 mm) appear, carefully harvest them from the mother liquor.[10]

X-ray Diffraction Data Collection and Structure Refinement

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer (e.g., Bruker D8 Venture, Oxford Diffraction Gemini S Ultra). The crystal is typically cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[10][15] A beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[10][15] As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods, which determines the initial positions of the atoms in the unit cell. Programs such as SHELXS97 are commonly used for this step.[10]

  • Structure Refinement: The atomic positions and thermal parameters are refined using a full-matrix least-squares method on F², often with software like SHELXL97.[10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated to ensure its quality and geometric soundness. The crystallographic data is then typically deposited in a database like the Cambridge Crystallographic Data Centre (CCDC).[8][16]

Visualizations

General Workflow for X-ray Crystallography

The following diagram illustrates the logical workflow from a synthesized compound to a fully characterized crystal structure.

Xray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of Imidazolidinone Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structural Analysis & Validation (CIF) refinement->validation final_structure 3D Molecular Structure & Crystallographic Data validation->final_structure

Caption: Workflow of single-crystal X-ray crystallography for imidazolidinone derivatives.

References

A Head-to-Head Battle of Chiral Titans: (R)- vs. (S)-Imidazolidinone Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount in achieving desired stereochemical outcomes. This guide provides a comprehensive comparison of the performance of (R)- and (S)-imidazolidinone catalysts, particularly the renowned MacMillan catalysts, in asymmetric synthesis. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for selecting the optimal catalyst for specific synthetic transformations.

The enantioselectivity in organocatalyzed reactions is fundamentally dictated by the chirality of the catalyst employed. Imidazolidinone catalysts, developed by Professor David MacMillan and his group, are a cornerstone of modern asymmetric synthesis.[1][2] These catalysts operate through the formation of a chiral iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated aldehydes and ketones, activating them for nucleophilic attack.[2][3] The stereochemical information embedded in the catalyst is then transferred to the product, leading to high levels of enantioselectivity.

This guide will delve into two of the most widely used applications of imidazolidinone catalysts: the Diels-Alder reaction and the Friedel-Crafts alkylation.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral imidazolidinone catalysts has rendered this transformation highly enantioselective. As a general principle, the (S)-enantiomer of the catalyst directs the formation of one enantiomer of the product, while the (R)-catalyst yields the opposite enantiomer.

For instance, in the classic reaction between cinnamaldehyde and cyclopentadiene, the use of the (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone hydrochloride catalyst leads to the preferential formation of the (S)-enantiomer of the Diels-Alder adduct with high enantiomeric excess (ee).[2] Conversely, while not always explicitly reported in a side-by-side comparison, it is a well-established principle of asymmetric catalysis that using the (5R) version of the catalyst would result in the corresponding (R)-enantiomer of the product.

Table 1: Comparison of (R)- vs. (S)-Imidazolidinone Catalysts in the Asymmetric Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene (Illustrative)

Catalyst EnantiomerDieneDienophileProduct Enantiomer (Predicted)Yield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)
(5S)-ImidazolidinoneCyclopentadieneCinnamaldehyde(2S)-adductHighVaries≥ 93[2]
(5R)-ImidazolidinoneCyclopentadieneCinnamaldehyde(2R)-adductHighVaries≥ 93 (Predicted)

Note: The data for the (5R)-imidazolidinone is predicted based on the established principles of asymmetric catalysis, as direct comparative studies are not always published.

Asymmetric Friedel-Crafts Alkylation

The enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds, such as pyrroles and indoles, with α,β-unsaturated aldehydes is another hallmark application of MacMillan catalysts. The second-generation imidazolidinone catalysts, such as (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone, have shown exceptional performance in these reactions.[1]

In the alkylation of N-methylpyrrole with cinnamaldehyde, the (5S)-configured catalyst directs the formation of the (S)-enantiomer of the product with high enantioselectivity.[4] It is a fundamental tenet that employing the (5R)-catalyst would furnish the (R)-enantiomer.

Table 2: Comparison of (R)- vs. (S)-Imidazolidinone Catalysts in the Asymmetric Friedel-Crafts Alkylation of N-Methylpyrrole with Cinnamaldehyde (Illustrative)

Catalyst EnantiomerAromatic Substrateα,β-Unsaturated AldehydeProduct Enantiomer (Predicted)Yield (%)Enantiomeric Excess (ee, %)
(5S)-ImidazolidinoneN-MethylpyrroleCinnamaldehyde(S)-adduct87[4]93[4]
(5R)-ImidazolidinoneN-MethylpyrroleCinnamaldehyde(R)-adductHighHigh (Predicted)

Note: The data for the (5R)-imidazolidinone is predicted based on established principles.

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction

This protocol is a representative example for the reaction between an α,β-unsaturated aldehyde and a diene catalyzed by a chiral imidazolidinone.

Materials:

  • (5S)- or (5R)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone hydrochloride (5-20 mol%)

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Diene (3.0-5.0 equiv)

  • Solvent (e.g., CH2Cl2, THF, or a mixture like CH3CN/H2O)

  • Anhydrous MgSO4

  • Silica gel for chromatography

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the imidazolidinone catalyst.

  • Add the solvent, followed by the α,β-unsaturated aldehyde.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C, -20 °C, or room temperature).

  • Add the diene dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC or GC analysis.[5]

General Procedure for Asymmetric Friedel-Crafts Alkylation

This protocol outlines a general method for the enantioselective Friedel-Crafts alkylation of pyrroles or indoles with α,β-unsaturated aldehydes.

Materials:

  • (2S,5S)- or (2R,5R)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (10-20 mol%)

  • Trifluoroacetic acid (TFA) as a co-catalyst (equimolar to the catalyst)

  • Pyrrole or indole derivative (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2-1.5 equiv)

  • Solvent (e.g., CH2Cl2, ether)

  • Anhydrous Na2SO4

  • Silica gel for chromatography

Procedure:

  • In a dried reaction flask under an inert atmosphere, dissolve the imidazolidinone catalyst and TFA in the solvent.

  • Cool the solution to the specified temperature (e.g., -85 °C).

  • Add the pyrrole or indole derivative to the catalyst solution.

  • Add the α,β-unsaturated aldehyde dropwise over a period of time.

  • Stir the reaction mixture at the same temperature until completion, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[4]

Mechanistic Visualization

The catalytic cycle of imidazolidinone-mediated asymmetric reactions proceeds through the formation of a transient iminium ion. This key intermediate dictates the stereochemical outcome of the reaction.

Iminium_Catalysis cluster_cycle Catalytic Cycle Catalyst (R)- or (S)-Imidazolidinone Iminium Chiral Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Adduct Enamine Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Diene, Pyrrole) Nucleophile->Adduct Product Enantioenriched Product Adduct->Product + H₂O Product->Catalyst Hydrolysis Water H₂O Water->Product

Caption: Catalytic cycle of imidazolidinone-mediated asymmetric synthesis.

The stereochemistry of the imidazolidinone catalyst directs the facial selectivity of the nucleophilic attack on the iminium ion. The bulky substituents on the catalyst effectively shield one face of the iminium ion, forcing the nucleophile to approach from the less hindered face, thus leading to the formation of a specific enantiomer of the product.

Stereochemical_Model cluster_model Stereochemical Rationale Iminium Iminium Ion (Top View) Catalyst Chiral Catalyst Backbone Shielding Steric Shielding Catalyst->Shielding Attack_unfavored Unfavored Attack Attack_unfavored->Iminium Si or Re face Attack_favored Favored Attack Attack_favored->Iminium Re or Si face Nucleophile Nucleophile

Caption: Model for stereochemical induction by the chiral catalyst.

References

A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones vs. Imidazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled construction of complex molecules. Among the most reliable and widely utilized are Evans' oxazolidinones and the more recently developed imidazolidinones. This guide provides a detailed comparison of their performance in key asymmetric transformations, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal chiral auxiliary for their synthetic needs.

Introduction to the Contenders

Evans' Oxazolidinones , introduced by David A. Evans in the 1980s, are a class of chiral auxiliaries renowned for their high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[1] Derived from readily available amino acids, they function by creating a rigid, chelated enolate intermediate that effectively shields one face of the molecule, directing the approach of an electrophile.[1][2]

Imidazolidinones have emerged as powerful chiral auxiliaries and organocatalysts. In their role as auxiliaries, they offer high levels of stereocontrol, similar to oxazolidinones, but with the added advantage of often being more resistant to nucleophilic ring-opening.[3][4] As organocatalysts, particularly the MacMillan catalysts, they operate via the formation of a chiral iminium ion, which lowers the LUMO of α,β-unsaturated aldehydes and ketones, facilitating enantioselective cycloadditions and conjugate additions.[5][6]

Performance in Asymmetric Reactions: A Quantitative Comparison

The following tables summarize the performance of Evans' oxazolidinones and imidazolidinones in key asymmetric reactions, providing a quantitative basis for comparison. It is important to note that direct comparisons are nuanced, as reaction conditions and substrates often vary in the literature.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for the enantioselective formation of carbon-carbon bonds. Both auxiliaries provide excellent stereocontrol in this transformation.

Chiral AuxiliaryElectrophileBaseYield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de)Reference
(S)-4-benzyl-2-oxazolidinoneAllyl iodideNaN(TMS)₂61-7798:2[2]
(S)-4-benzyl-2-oxazolidinoneBenzyl bromideLDA95>99:1[1]
Polymer-supported 2-imidazolidinoneBenzyl bromideLHMDS91>99% de[7]
(4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-oneBenzyl bromideKHMDS77-9094-99% de[4]
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, and both auxiliaries have been extensively used to control the stereochemistry of this transformation. Evans' oxazolidinones are particularly well-known for producing "Evans syn" aldol products with high diastereoselectivity.[8]

| Chiral Auxiliary | Aldehyde | Lewis Acid / Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference | | :--- | :--- | :--- | :--- | :--- | | (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | 80 | 99:1 (syn:anti) |[8] | | (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | 84 | >99:1 (syn:anti) |[9] | | (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | Isatin | LDA | up to 95 | up to 99:1 |[10] | | C₂-symmetric imidazolidin-2-one | Benzaldehyde | Bu₂BOTf, Et₃N | 85 | 98:2 (syn:anti) |[4] |

Asymmetric Diels-Alder Reaction

In the Diels-Alder reaction, these compounds can function either as a chiral auxiliary attached to the dienophile or, in the case of imidazolidinones, as an organocatalyst.

Chiral Auxiliary/CatalystDieneDienophileYield (%)endo:exoDiastereomeric Excess (de) / Enantiomeric Excess (ee)Reference
(S)-4-benzyl-2-oxazolidinone (auxiliary)CyclopentadieneN-Crotonyl-(S)-4-benzyl-2-oxazolidinone8599.5:0.599% de[11]
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl (catalyst)CyclopentadieneCinnamaldehyde991:1993% ee (exo)[6]
Indole-derived imidazolidinone (catalyst)2,3-DimethylbutadieneAcrolein85-up to 95% ee[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these chiral auxiliaries.

Protocol 1: Acylation of Evans' Oxazolidinone[2][9]

This procedure describes the attachment of a propionyl group to (S)-4-benzyl-2-oxazolidinone.

Materials:

  • (S)-4-benzyl-2-oxazolidinone

  • Propionic anhydride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in CH₂Cl₂ at 0 °C is added Et₃N (1.5 eq) and a catalytic amount of DMAP.

  • Propionic anhydride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Alkylation using Evans' Oxazolidinone[2][13]

This protocol details the diastereoselective alkylation of the N-propionyl oxazolidinone.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.0 M in THF)

  • Allyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • NaN(TMS)₂ (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to form the sodium enolate.

  • Allyl iodide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with EtOAc.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by flash chromatography.

Protocol 3: Organocatalytic Diels-Alder Reaction using a MacMillan Imidazolidinone Catalyst[6]

This protocol describes the enantioselective Diels-Alder reaction between cyclopentadiene and cinnamaldehyde catalyzed by a second-generation MacMillan catalyst.

Materials:

  • (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetic acid salt

  • Cinnamaldehyde

  • Cyclopentadiene (freshly cracked)

  • Methanol/Water solvent mixture

  • Silica gel

Procedure:

  • The imidazolidinone catalyst (20 mol%) is added to a solution of cinnamaldehyde (1.0 eq) in a methanol/water mixture at room temperature.

  • The mixture is stirred for 5 minutes.

  • Cyclopentadiene (3.0 eq) is added, and the reaction is stirred at room temperature for the specified time (typically several hours).

  • Upon completion (monitored by TLC or GC), the reaction mixture is concentrated.

  • The residue is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 4: Cleavage of the Evans' Oxazolidinone Auxiliary[14][15]

This protocol describes the hydrolytic cleavage of the N-acylated auxiliary to yield the chiral carboxylic acid.

Materials:

  • N-acylated oxazolidinone product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • The N-acylated oxazolidinone (1.0 eq) is dissolved in a mixture of THF and water (3:1) and cooled to 0 °C.

  • Aqueous hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of LiOH (2.0 eq).

  • The reaction is stirred at 0 °C for 1-2 hours.

  • The reaction is quenched by the addition of an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq).

  • The mixture is stirred for 30 minutes at room temperature.

  • The THF is removed under reduced pressure.

  • The aqueous residue is washed with diethyl ether to remove the recovered chiral auxiliary.

  • The aqueous layer is acidified to pH 1-2 with 1 M HCl and then extracted with dichloromethane or ethyl acetate.

  • The combined organic extracts are dried, filtered, and concentrated to give the enantiomerically enriched carboxylic acid.

Mechanistic Rationale and Stereochemical Control

The stereochemical outcome of reactions employing these auxiliaries can be rationalized by considering the transition state geometries.

Evans' Oxazolidinone: Chelation-Controlled Stereoselectivity

Evans' auxiliaries function through the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate, directing the incoming electrophile to the opposite face.

Evans_Mechanism cluster_0 Enolate Formation and Alkylation AcylOx N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate AcylOx->Enolate Deprotonation Base Base (e.g., LDA, NaN(TMS)₂) Base->Enolate Product Alkylated Product (High d.r.) Enolate->Product Alkylation Electrophile Electrophile (E⁺) Electrophile->Product

Caption: Evans' Auxiliary Alkylation Pathway.

Imidazolidinone Catalysis: Iminium Ion Activation

MacMillan's imidazolidinone catalysts activate α,β-unsaturated aldehydes and ketones through the formation of a chiral iminium ion. The bulky substituent on the catalyst shields one face of the dienophile, leading to a highly enantioselective reaction.

MacMillan_Catalysis cluster_1 Catalytic Cycle Catalyst Imidazolidinone Catalyst Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Cycloadduct_Intermediate Cycloadduct Intermediate Iminium->Cycloadduct_Intermediate + Diene Diene Diene Diene->Cycloadduct_Intermediate Cycloadduct_Intermediate->Catalyst Regeneration Product Enantioenriched Product Cycloadduct_Intermediate->Product Hydrolysis

Caption: MacMillan Catalyst Diels-Alder Cycle.

Conclusion: Making the Right Choice

Both Evans' oxazolidinones and imidazolidinones are exceptional tools for asymmetric synthesis, each with its own set of advantages.

  • Evans' Oxazolidinones are the gold standard for many diastereoselective reactions, particularly aldol and alkylation reactions. Their behavior is well-understood and highly predictable, making them a reliable choice for achieving high levels of stereocontrol.

  • Imidazolidinones offer a versatile alternative. As chiral auxiliaries, they can provide excellent stereoselectivity and may offer enhanced stability. Their role as organocatalysts, pioneered by MacMillan and others, has opened up new avenues for enantioselective synthesis, particularly for cycloadditions and conjugate additions, with the significant advantage of using only catalytic amounts of the chiral source.

The choice between these two powerful classes of chiral auxiliaries will ultimately depend on the specific transformation, the desired product, and considerations of atom economy and catalyst loading. For stoichiometric control with a long-standing record of success, Evans' auxiliaries are an excellent choice. For catalytic enantioselective transformations, particularly of α,β-unsaturated carbonyls, imidazolidinone catalysts are often the superior option.

References

A Comparative Analysis of the Biological Activities of Imidazolidinone and Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, imidazolidinone and thiazolidinone derivatives have emerged as privileged scaffolds, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the performance of these two heterocyclic cores, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers in the strategic design of new and effective drug candidates.

At a Glance: Imidazolidinone vs. Thiazolidinone

FeatureImidazolidinone DerivativesThiazolidinone Derivatives
Core Structure Five-membered ring with two nitrogen atoms at positions 1 and 3, and a carbonyl group.Five-membered ring containing a sulfur and a nitrogen atom, with a carbonyl group.
Key Biological Activities Anticancer, Antifungal, Anti-inflammatory, AntimicrobialAntimicrobial, Anticancer, Anti-inflammatory, Antifungal, Antidiabetic
Known Mechanisms Induction of apoptosis via ROS production, JNK pathway activation, cell cycle regulation.[1][2]Inhibition of microbial enzymes, induction of apoptosis, COX-2 inhibition.[3][4][5]
Therapeutic Promise Show significant potential as anticancer and antifungal agents.[6][7]Versatile scaffold with established drugs like pioglitazone (antidiabetic) and ralitoline (anticonvulsant).[8]

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data from various studies, offering a direct comparison of the potency of imidazolidinone and thiazolidinone derivatives in different biological assays.

Table 1: Anticancer Activity (IC50 in µM)
Compound TypeDerivativeCell LineIC50 (µM)
Imidazolidinone Compound 9rHCT116 (Colorectal)~15
Compound 9rSW620 (Colorectal)~20
Derivative 1 (Compound 24)MCF-7 (Breast)4.92 ± 0.3
Derivative 1 (Compound 24)HCT-116 (Colorectal)12.83 ± 0.9
Derivative 2 (Compound 13)MCF-7 (Breast)9.58
Derivative 2 (Compound 13)HCT-116 (Colorectal)20.11
Thiazolidinone Compound 28aHepG2 (Liver)27.59
Compound 28aMCF-7 (Breast)8.97
Compound 28aHT-29 (Colon)5.42
Compound 28bHepG2 (Liver)4.97
Compound 28bMCF-7 (Breast)5.33
Compound 28bHT-29 (Colon)3.29
Les-6009A549 (Lung)~50% inhibition at 10 µM

Note: The data is compiled from multiple sources and experimental conditions may vary.[9][10]

Table 2: Antimicrobial and Antifungal Activity (MIC in µg/mL)
Compound TypeDerivativeOrganismMIC (µg/mL)
Imidazolidinone Z25Phomopsis sp. (Fungus)4.5 (EC50)
Compound 11cB. subtilis0.15
Compound 11cK. pneumonia0.12
Thiazolidinone TD-H2-AS. aureus strains6.3–25.0
Compound 5Gram-positive & Gram-negative bacteria8-60
Imidazole-linked 3eS. aureus, B. subtilis, E. coli, P. aeruginosa3.125
5-Arylidene derivativesGram-positive bacteria2-16

Note: MIC (Minimum Inhibitory Concentration), EC50 (Half-maximal effective concentration). Data is from various studies.[5][6][11][12][13][14]

Mechanistic Insights and Signaling Pathways

The biological effects of these derivatives are underpinned by their interaction with specific cellular pathways.

Imidazolidinone-Induced Apoptosis in Cancer Cells

Several imidazolidinone derivatives exert their anticancer effects by inducing apoptosis, often through the generation of Reactive Oxygen Species (ROS) and activation of the c-Jun N-terminal kinase (JNK) pathway.[1]

G Imidazolidinone Imidazolidinone ROS ROS Imidazolidinone->ROS Mitochondria Mitochondria ROS->Mitochondria JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Apoptosis Apoptosis Mitochondria->Apoptosis JNK_Pathway->Apoptosis

Caption: Imidazolidinone-induced apoptotic pathway in cancer cells.

Thiazolidinone-Mediated Anti-inflammatory Action

Thiazolidinone derivatives have been shown to exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[3][15]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazolidinone Thiazolidinone Thiazolidinone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by thiazolidinone derivatives.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT116, SW620) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazolidinone or thiazolidinone derivatives) and incubated for another 24 to 72 hours.[1][16]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[1]

G A Seed cancer cells in 96-well plate B Treat with compounds for 24-72h A->B C Add MTT solution and incubate for 4h B->C D Remove medium and add DMSO C->D E Measure absorbance at 490 nm D->E F Calculate IC50 values E->F

Caption: Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

G A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compounds in broth B->C D Incubate plates under suitable conditions C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Broth microdilution method for MIC determination.

Conclusion

Both imidazolidinone and thiazolidinone derivatives represent highly versatile and promising scaffolds in drug discovery. Thiazolidinones have a more established history with several approved drugs and demonstrate broad-spectrum antimicrobial and potent anticancer activities. Imidazolidinones, while less explored commercially, are showing exceptional promise, particularly in the realms of anticancer and antifungal therapies, with some derivatives exhibiting potent activity at low micromolar concentrations.

The choice between these two scaffolds for a drug development program will ultimately depend on the specific therapeutic target and desired biological activity. This guide provides a foundational comparison to inform such decisions, highlighting the strengths of each core structure and providing the necessary data and protocols to build upon existing research. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative merits of these two important classes of heterocyclic compounds.

References

A Researcher's Guide to Amino Protecting Groups: A Comparative Study of Cbz, Boc, and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within peptide synthesis and the development of complex pharmaceuticals, the judicious selection of amino protecting groups is a critical determinant of success. The ability to selectively mask the reactivity of an amine functionality and subsequently remove the protecting group under specific and mild conditions is paramount. This guide provides an objective, data-driven comparison of three of the most ubiquitous amino-protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This document outlines the fundamental chemical properties, protection and deprotection mechanisms, and relative stabilities of these groups. By presenting quantitative data in accessible tables, detailing experimental protocols, and providing visual diagrams of key processes, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.

At a Glance: Key Characteristics and Orthogonality

The primary distinction between Cbz, Boc, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[1]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[1]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[1][2]

G cluster_Cbz Cbz (Z) cluster_Boc Boc cluster_Fmoc Fmoc Cbz_Protect Protection: Cbz-Cl, Base Cbz_Deprotect Deprotection: H₂, Pd/C Cbz_Protect->Cbz_Deprotect Stable to: Acid, Base Boc_Protect Protection: (Boc)₂O, Base Boc_Deprotect Deprotection: TFA Boc_Protect->Boc_Deprotect Stable to: Base, Hydrogenolysis Fmoc_Protect Protection: Fmoc-OSu, Base Fmoc_Deprotect Deprotection: Piperidine Fmoc_Protect->Fmoc_Deprotect Stable to: Acid, Hydrogenolysis

Comparative Data

The selection of a protecting group is often dictated by the stability of other functional groups present in the molecule and the desired reaction conditions for subsequent synthetic steps. The following tables summarize the key properties and relative stabilities of Cbz, Boc, and Fmoc protecting groups.

Table 1: General Characteristics of Amino Protecting Groups

CharacteristicCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate ((Boc)₂O)9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3]Acidic (e.g., TFA, HCl)[4]Basic (e.g., 20% piperidine in DMF)[3]
Primary Synthesis Strategy Solution-phase synthesis[3]Solid-phase and solution-phase synthesis[3]Solid-phase peptide synthesis (SPPS)[3]

Table 2: Stability of Protecting Groups under Various Conditions

ConditionCbzBocFmoc
Strong Acid (e.g., HBr/AcOH) Labile[5]Labile[4]Stable[6]
Moderate Acid (e.g., TFA) Generally Stable[7]Labile[8]Stable[6]
Base (e.g., Piperidine, NaOH) Stable[4]Stable[4]Labile[6]
Catalytic Hydrogenation (H₂, Pd/C) Labile[7]Stable[4]Labile (less reactive than Cbz)[6]
Nucleophiles StableStable[4]Labile

Mechanisms of Protection and Deprotection

The protection of an amine with Cbz, Boc, or Fmoc typically involves the reaction of the amine with an activated form of the protecting group.[1] The deprotection mechanisms are distinct and form the basis of their orthogonal nature.

G cluster_protection Protection cluster_deprotection Deprotection Amine (R-NH₂) Amine (R-NH₂) Protected Amine Protected Amine Amine (R-NH₂)->Protected Amine Nucleophilic Attack Activated Protecting Group Activated Protecting Group Activated Protecting Group->Protected Amine Protected Amine_dep Protected Amine Free Amine (R-NH₂) Free Amine (R-NH₂) Protected Amine_dep->Free Amine (R-NH₂) Cleavage Cleavage Reagent Cleavage Reagent Cleavage Reagent->Free Amine (R-NH₂)

Cbz Deprotection: The Cbz group is removed by hydrogenolysis. This involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is clean, producing toluene and carbon dioxide as byproducts.[9]

Boc Deprotection: The Boc group is cleaved under acidic conditions.[8] The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[8]

Fmoc Deprotection: The Fmoc group is removed by a base-catalyzed β-elimination mechanism.[10] A mild base, such as piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which then decarboxylates.[11]

Experimental Protocols

The following are generalized protocols for the protection of a generic amino acid and the deprotection of the corresponding protected amine.

Cbz Protection and Deprotection

Protocol 1: N-Cbz Protection of an Amino Acid

  • Dissolution: Dissolve the amino acid (1.0 equiv.) in a 1:1 mixture of 1M NaOH and dioxane.

  • Reagent Addition: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while maintaining the pH between 9-10 with additional 1M NaOH.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer with 1M HCl to precipitate the product. Filter, wash with cold water, and dry to obtain the N-Cbz-protected amino acid.

Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection [9]

  • Preparation: Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol.

  • Catalyst Addition: Add 10% Pd/C (10 mol%) to the solution.

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Filter the reaction mixture through Celite to remove the catalyst and wash with methanol. Evaporate the solvent under reduced pressure to yield the deprotected amine.

Boc Protection and Deprotection

Protocol 3: N-Boc Protection of an Amino Acid [8]

  • Dissolution: Dissolve the amino acid (1.0 equiv.) in a 1:1 mixture of dioxane and water, and add triethylamine (2.5 equiv.).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Add water and wash with ethyl acetate. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-Boc-protected amino acid.

Protocol 4: TFA-Mediated Boc Deprotection [12]

  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[12]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.[12]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[12]

Fmoc Protection and Deprotection

Protocol 5: N-Fmoc Protection of an Amino Acid [6]

  • Dissolution: Dissolve the amino acid (1.0 equiv.) in a 10% aqueous sodium carbonate solution.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.05 equiv.) in acetone dropwise.

  • Reaction: Stir the mixture at room temperature for 4-8 hours.

  • Work-up and Isolation: Remove the acetone under reduced pressure. Wash the aqueous solution with diethyl ether. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-Fmoc-protected amino acid.

Protocol 6: Piperidine-Mediated Fmoc Deprotection in SPPS [13]

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in N,N-dimethylformamide (DMF).

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes at room temperature.[14]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of the free primary amine.

Logical Workflow for Protecting Group Selection

The choice of a protecting group is a critical step in planning a synthetic route. The following diagram illustrates a simplified decision-making process for selecting between Cbz, Boc, and Fmoc.

G start Start: Need to protect an amine sp_synthesis Solid-Phase Synthesis? start->sp_synthesis acid_sensitive Molecule contains acid-sensitive groups? sp_synthesis->acid_sensitive No (Solution Phase) use_fmoc Use Fmoc sp_synthesis->use_fmoc Yes base_sensitive Molecule contains base-sensitive groups? acid_sensitive->base_sensitive Yes use_boc Use Boc acid_sensitive->use_boc No hydrogenolysis_compatible Molecule compatible with hydrogenolysis? base_sensitive->hydrogenolysis_compatible Yes base_sensitive->use_fmoc No use_cbz Use Cbz hydrogenolysis_compatible->use_cbz Yes consider_alternative Consider alternative protecting groups hydrogenolysis_compatible->consider_alternative No

Conclusion

The Cbz, Boc, and Fmoc protecting groups each offer a unique set of advantages and are suited for different synthetic strategies. The acid lability of the Boc group, the base lability of the Fmoc group, and the susceptibility of the Cbz group to hydrogenolysis provide a powerful and largely orthogonal toolkit for chemists.[1] By understanding the specific stability profiles, deprotection mechanisms, and experimental conditions associated with each group, researchers can devise elegant and efficient routes for the synthesis of complex molecules, from peptides to novel drug candidates.

References

Efficacy of different chiral building blocks in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Efficacy of Chiral Building Blocks in Organic Synthesis

For researchers, scientists, and drug development professionals, the selective synthesis of a single enantiomer of a chiral molecule is a critical requirement. The biological activity of a drug can be highly dependent on its stereochemistry, with one enantiomer often being therapeutic while the other is inactive or even harmful. This guide provides an objective comparison of the primary strategies for achieving enantioselectivity in organic synthesis through the use of different classes of chiral building blocks. We will examine the performance of chiral auxiliaries, chiral catalysts, and the use of the chiral pool, supported by experimental data and detailed protocols.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction.[1][2] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.[1][3] The ideal auxiliary is easily attached and removed under mild conditions, provides high stereocontrol, and is readily available in both enantiomeric forms.[3] We compare two of the most successful and widely used auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam.[4][5]

Performance Comparison in Asymmetric Reactions

The efficacy of these auxiliaries is demonstrated in key carbon-carbon bond-forming reactions such as aldol and alkylation reactions.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral Auxiliary Substrate Aldehyde Conditions Diastereomeric Ratio (d.r.) Yield (%) Reference
(R)-4-benzyl-2-oxazolidinone N-propionyl derivative Isobutyraldehyde 1. Bu₂BOTf, Et₃N; 2. Aldehyde >99:1 (syn) 80-90 [6]

| Oppolzer's Camphorsultam | N-propionyl derivative | Isobutyraldehyde | 1. Bu₂BOTf, i-Pr₂NEt; 2. Aldehyde | >98:2 (syn) | 95 |[7] |

Table 2: Performance of Chiral Auxiliaries in Asymmetric Alkylation

Chiral Auxiliary Substrate Electrophile Base / Solvent Diastereomeric Ratio (d.r.) Yield (%) Reference
(S)-4-benzyl-2-oxazolidinone N-propionyl derivative Allyl iodide NaN(TMS)₂ / THF >99:1 91 [5]

| Oppolzer's Camphorsultam | N-acetyl derivative | Benzyl bromide | NaH / THF, DMF | >99:1 | 95 |[2] |

Experimental Workflow & Protocol

The general strategy for using a chiral auxiliary involves three key steps: attachment, diastereoselective reaction, and removal.

Chiral_Auxiliary_Workflow sub Prochiral Substrate adduct Substrate-Auxiliary Adduct sub->adduct 1. Attachment aux Chiral Auxiliary (R) aux->adduct diastereomers Diastereomeric Products adduct->diastereomers 2. Diastereoselective      Reaction reagent Reagent reagent->diastereomers product Enantiopure Product diastereomers->product 3. Cleavage recovered_aux Recovered Auxiliary (R) diastereomers->recovered_aux Proline_Aldol_Cycle proline (S)-Proline enamine Chiral Enamine Intermediate proline->enamine ketone Ketone ketone->enamine iminium Iminium Ion enamine->iminium Nucleophilic Attack aldehyde Aldehyde aldehyde->iminium hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->proline Catalyst Regeneration product Aldol Product (S-configuration) hydrolysis->product Jacobsen_Epoxidation_Cycle Mn_III (salen)Mn(III) Catalyst Mn_V Active (salen)Mn(V)=O Intermediate Mn_III->Mn_V Oxidation Oxidant Oxidant (e.g., NaOCl) Oxidant->Mn_V Mn_V->Mn_III Oxygen Transfer (Catalyst Regeneration) Epoxide Chiral Epoxide Mn_V->Epoxide Alkene Alkene Alkene->Mn_III Side-on Approach Alkene->Epoxide

References

Performance Review of Imidazolidinone-Based Organocatalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Imidazolidinone-based organocatalysts, pioneered by David MacMillan, have emerged as a cornerstone in asymmetric synthesis, offering a metal-free and environmentally benign alternative to traditional catalysts.[1] These small organic molecules have proven highly effective in a wide array of enantioselective transformations by activating α,β-unsaturated aldehydes and ketones through the formation of chiral iminium ions.[2][3] This guide provides a comparative performance review of these catalysts in key organic reactions, supported by experimental data, and contrasts their efficacy with other catalytic systems.

Activating Pathways of Imidazolidinone Catalysts

Imidazolidinone catalysts primarily operate through three distinct activation modes, enabling a broad spectrum of chemical transformations.[4] The most common pathway is iminium ion catalysis , where the catalyst reversibly condenses with an α,β-unsaturated aldehyde or ketone. This process generates a positively charged iminium ion, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby accelerating nucleophilic attack.[5][6] Alternatively, in enamine catalysis , the catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate, which can then react with electrophiles.[7][8] A third, less common mode is Singly Occupied Molecular Orbital (SOMO) catalysis , which involves single-electron oxidation of an enamine intermediate to form a radical cation.[8]

cluster_iminium Iminium Catalysis (LUMO-lowering) cluster_enamine Enamine Catalysis (HOMO-raising) cluster_somo SOMO Catalysis Unsaturated Aldehyde Unsaturated Aldehyde Iminium Ion Iminium Ion Unsaturated Aldehyde->Iminium Ion + Catalyst Product Product Iminium Ion->Product + Nucleophile Saturated Aldehyde Saturated Aldehyde Enamine Enamine Saturated Aldehyde->Enamine + Catalyst Enamine->Product + Electrophile Radical Cation Radical Cation Enamine->Radical Cation - e- Radical Cation->Product + Nucleophile

Caption: Activation modes of imidazolidinone organocatalysts.

Performance in Key Asymmetric Reactions

The versatility of imidazolidinone catalysts is demonstrated by their high performance across a range of important asymmetric reactions.

Diels-Alder Reaction

The enantioselective Diels-Alder reaction was one of the first and most significant applications of imidazolidinone catalysts.[2][6] These catalysts have shown remarkable success in promoting [4+2] cycloadditions between various dienes and α,β-unsaturated aldehydes, affording cycloadducts with high yields and enantioselectivities. The first-generation MacMillan catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, provided a breakthrough in this area.[6] Subsequent development led to second-generation catalysts with improved steric hindrance, further enhancing enantiocontrol.[9]

Catalyst GenerationDienophileDieneYield (%)endo:exoee (%) (endo)ee (%) (exo)Reference
FirstCinnamaldehydeCyclopentadiene991:1.39193[3][6]
FirstAcroleinCyclopentadiene851:3.28886[6]
FirstCrotonaldehydeCyclopentadiene911:3.69092[6]
Second4-Hexen-3-oneCyclopentadiene8925:190-[10]
SecondEthyl vinyl ketoneDienylamine 691>100:198-[10]

Comparison with Proline-based Catalysts: While proline and its derivatives are effective organocatalysts for other reactions like aldol additions, they are generally less effective for Diels-Alder reactions compared to imidazolidinones, which provide a more rigid chiral environment for the iminium ion intermediate.[11]

Michael Addition

Imidazolidinone catalysts are also highly effective in promoting asymmetric Michael additions of various nucleophiles to α,β-unsaturated aldehydes.[12] The use of co-catalysts, particularly Brønsted acids, has been shown to be crucial for achieving high reactivity and enantioselectivity.[5][13] Second-generation catalysts have expanded the scope of this reaction to include a wider range of nucleophiles and electrophiles.

CatalystAldehydeEnoneCocatalystYield (%)ee (%)Reference
1a PropanalMethyl vinyl ketoneNone1578[2]
1a PropanalMethyl vinyl ketoneHCl755[2]
1c PropanalMethyl vinyl ketone4-EtO2C-catechol8593[2][14]
1c PentanalPhenyl vinyl ketone4-EtO2C-catechol8295[14]
1c Propanal(E)-3-Penten-2-one4-EtO2C-catechol7196[14]

Note: Catalyst 1a is a first-generation imidazolidinone, while 1c is a modified version. The data highlights the significant impact of both the catalyst structure and the presence of a cocatalyst on the reaction outcome.[2][14]

Friedel-Crafts Alkylation

The enantioselective Friedel-Crafts alkylation of electron-rich aromatics, such as indoles and pyrroles, with α,β-unsaturated aldehydes is another area where imidazolidinone catalysts excel.[12][15] The second-generation MacMillan catalyst has demonstrated broad applicability and high enantioselectivity in these reactions.[12]

CatalystAromatic SubstrateAldehydeYield (%)ee (%)Reference
1d (TFA salt)N-MethylpyrroleCinnamaldehyde8793[15]
1d (TFA salt)N-MethylpyrroleCrotonaldehyde8398[15]
1d (TFA salt)IndoleCrotonaldehyde9190[12]
1d (TFA salt)5-MethoxyindoleAcrolein8592[12]

Note: Catalyst 1d is a second-generation imidazolidinone.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are general experimental protocols for key reactions catalyzed by imidazolidinone organocatalysts.

General Experimental Protocol for Imidazolidinone-Catalyzed Diels-Alder Reaction

start Start reagents Combine catalyst, solvent, and acid co-catalyst in a flask. start->reagents cool Cool the mixture to the specified temperature (e.g., -78 °C). reagents->cool add_dienophile Add the α,β-unsaturated aldehyde (dienophile). cool->add_dienophile add_diene Add the diene. add_dienophile->add_diene stir Stir the reaction mixture for the specified time. add_diene->stir quench Quench the reaction (e.g., with saturated NaHCO3 solution). stir->quench extract Extract with an organic solvent (e.g., CH2Cl2). quench->extract dry_concentrate Dry the organic layer (e.g., over Na2SO4) and concentrate. extract->dry_concentrate purify Purify the crude product by flash chromatography. dry_concentrate->purify end End purify->end

Caption: General workflow for a Diels-Alder reaction.

Materials and Setup:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be purified and dried according to standard procedures.

  • Commercially available reagents should be used as received unless otherwise noted.

Procedure:

  • To a round-bottom flask is added the imidazolidinone catalyst (5-20 mol%) and the appropriate solvent (e.g., CH2Cl2 or CH3CN).

  • The mixture is cooled to the desired temperature (e.g., -78 °C or room temperature).

  • The α,β-unsaturated aldehyde (1.0 equiv) is added, followed by the diene (1.5-3.0 equiv).

  • The reaction is stirred at the specified temperature for the indicated time, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.

  • The aqueous layer is extracted with an organic solvent (e.g., CH2Cl2).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.[6][16]

General Experimental Protocol for Imidazolidinone-Catalyzed Michael Addition

Procedure:

  • To a vial is added the imidazolidinone catalyst (10-20 mol%), the hydrogen-bond-donating cocatalyst (e.g., a catechol derivative, 20 mol%), and the solvent (e.g., CH2Cl2).

  • The enone (1.0 equiv) and the aldehyde (2.0-3.0 equiv) are added sequentially.

  • The reaction mixture is stirred at room temperature for the specified duration.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the Michael adduct.[2][14]

Conclusion

Imidazolidinone-based organocatalysts have proven to be a powerful and versatile tool for a wide range of asymmetric transformations. Their ability to operate through different activation modes, coupled with the tunability of their steric and electronic properties, allows for high levels of enantioselectivity and reactivity in key reactions such as the Diels-Alder cycloaddition, Michael addition, and Friedel-Crafts alkylation. The development of second-generation catalysts and the understanding of the role of co-catalysts have further expanded their synthetic utility. For researchers in drug development and organic synthesis, imidazolidinone organocatalysts offer a reliable, efficient, and greener alternative to traditional metal-based catalytic systems.

References

Safety Operating Guide

Proper Disposal of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid, a compound utilized in various research applications.

Immediate Safety and Hazard Information

This compound is a solid chemical that requires careful handling. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)[1]

Immediate first aid measures include flushing eyes with water for several minutes, washing skin with soap and water, and moving to fresh air in case of inhalation.[1][2] In all cases of exposure, it is crucial to seek medical attention.[2][3][4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[5]

Quantitative Hazard and Disposal Data Summary

The following table summarizes the key hazard and disposal information for this compound and its waste.

ParameterInformationSource
Chemical Name This compound-
CAS Number 634614-25-8[1][6][7]
Physical Form Solid-
Primary Hazards Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant[1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[5][8]
Disposal Classification Hazardous Waste[2][4]
Recommended Disposal Method Collection by a licensed hazardous waste disposal company[2][4]
Incompatible Waste Streams Strong oxidizing agents, strong basesGeneral chemical knowledge
Empty Container Disposal Triple rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, and dispose of as solid waste.General laboratory guidelines

Step-by-Step Disposal Protocol

The proper disposal of this compound and materials contaminated with it should be treated as a hazardous waste procedure. Adherence to institutional and local regulations is mandatory.

1. Waste Identification and Segregation:

  • Pure, unused this compound should be disposed of in its original container if possible.

  • Contaminated materials, such as gloves, absorbent paper, and silica gel, should be collected as solid chemical waste.[7]

  • This waste stream must be segregated from other incompatible waste types, such as strong oxidizing agents and bases.

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The original container is often the best choice for unused product.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • The label should also include the date when the waste was first added to the container.

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]

  • The SAA should be a secure location, away from general laboratory traffic and incompatible materials.

  • Ensure the container is kept closed at all times, except when adding waste.[9]

4. Arranging for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum allowed time (per institutional policy, often not to exceed one year for partially filled containers), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department.[9]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]

5. Handling Spills:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep or vacuum the solid material into a suitable disposal container.

  • The area of the spill should then be decontaminated, and all cleaning materials disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management start Generate Waste (this compound or contaminated material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Non-Incompatible) ppe->segregate container Select & Label Container ('Hazardous Waste', Chemical Name, Date) segregate->container store Store in Satellite Accumulation Area (SAA) container->store request Request EHS Pickup (When full or time limit reached) store->request pickup EHS Collects Waste request->pickup transport Transport to Licensed Facility pickup->transport disposal Final Disposal (Incineration or other approved method) transport->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds and are intended for use by trained professionals in a laboratory setting.

Chemical Identifier:

Compound NameThis compound
CAS Number 634614-25-8
Molecular Formula C₁₂H₁₂N₂O₅
Molecular Weight 264.23
Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Appropriate personal protective equipment is mandatory to minimize exposure.

Summary of Required Personal Protective Equipment:

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1][3][5]
Respiratory Protection In case of insufficient ventilation or when handling fine powders that may become airborne, use a NIOSH/MSHA-approved respirator.[3][5] A respiratory filter device is recommended for brief exposure or low pollution.
Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Wash hands thoroughly after handling the compound.[1][2][3]

  • Minimize dust generation and accumulation.[1]

  • Keep the container tightly closed when not in use.[1][2][3]

Disposal Plan

All waste materials should be handled as hazardous chemical waste.

Disposal Procedures:

  • Collect waste material in a suitable, labeled, and sealed container.[1][5]

  • Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][2][3]

  • Do not allow the product to enter drains, waterways, or soil.[1]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink. Seek immediate medical attention.[6]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment as outlined above.[1][5]

  • For small spills, vacuum or sweep up the material and place it into a suitable disposal container.[1][5]

  • Avoid generating dusty conditions.[6]

Visualized Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Weigh and Handle Chemical C->D E Keep Container Tightly Closed D->E F Clean Work Area E->F Proceed to Cleanup G Dispose of Waste in Labeled Container F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I J Spill or Exposure Occurs K Follow First-Aid Procedures J->K L Consult Emergency Services if Necessary K->L

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.